Product packaging for Linaclotide Acetate(Cat. No.:CAS No. 851199-60-5)

Linaclotide Acetate

Cat. No.: B1675409
CAS No.: 851199-60-5
M. Wt: 1586.8 g/mol
InChI Key: KWFNVZFWXXEJKL-YZDVLOIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linaclotide acetate is a synthetic, 14-amino acid peptide that acts as a potent and highly selective agonist of the guanylate cyclase-C (GC-C) receptor . This first-in-class compound is structurally related to the endogenous paracrine hormones guanylin and uroguanylin . Its primary research value lies in studying gastrointestinal physiology and the GC-C/cGMP signaling pathway. Mechanism of Action: Linaclotide and its active metabolite bind to and activate GC-C receptors localized on the luminal surface of the intestinal epithelium . This activation catalyzes the synthesis of intracellular cyclic guanosine monophosphate (cGMP). The increase in cGMP has two principal research-observable effects: 1) It stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen, which increases fluid accumulation and accelerates transit . 2) It elevates extracellular cGMP levels, which has been demonstrated to inhibit colonic nociceptors, providing a model for studying visceral analgesia . This dual mechanism of promoting secretion and reducing pain signaling makes it a valuable tool for investigating disorders of gut-brain interaction. Research Applications: this compound is extensively used in preclinical research to model and study conditions such as Irritable Bowel Syndrome with Constipation (IBS-C) and Chronic Idiopathic Constipation (CIC) . Its utility extends to exploring broader physiological roles, including the gut-renal-cardiac axis, mucosal barrier function, and cellular processes like proliferation and apoptosis influenced by GC-C signaling . Furthermore, its structural stability under acidic conditions makes it a compound of interest for formulation studies . Formulation & Handling: Researchers should note that Linaclotide is susceptible to moisture-driven degradation, including hydrolysis, deamidation, and isomerization . Stable formulations often incorporate sterically hindered amines such as meglumine or histidine, or polymers like polyvinyl alcohol (PVA) to enhance stability, a key consideration for experimental design . This product is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H83N15O23S6 B1675409 Linaclotide Acetate CAS No. 851199-60-5

Properties

IUPAC Name

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNVZFWXXEJKL-YZDVLOIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583223
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851199-60-5
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Linaclotide Acetate on Guanylate Cyclase-C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaclotide acetate, a synthetic 14-amino acid peptide, exerts its therapeutic effects in the management of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) through a targeted and localized mechanism of action. It functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells. The binding of linaclotide to GC-C initiates a signaling cascade that results in increased intestinal fluid secretion, accelerated gastrointestinal transit, and a reduction in visceral pain. This guide provides a comprehensive technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: The Linaclotide-GC-C Interaction

Linaclotide is structurally related to the endogenous guanylin peptides, which naturally regulate intestinal fluid balance.[1] Its mechanism is initiated by the high-affinity binding to the extracellular domain of the GC-C receptor.[2]

Binding Affinity and Potency

Linaclotide demonstrates a high and pH-independent binding affinity for the GC-C receptor. This robust interaction is crucial for its localized action within the varied pH environments of the gastrointestinal tract. The binding affinity (Ki) and the effective concentration for 50% of the maximal response (EC50) for cyclic guanosine monophosphate (cGMP) production have been quantified in various studies, primarily using the human colon carcinoma cell line T84, which endogenously expresses the GC-C receptor.

ParameterCell Line/TissueValueReference
Binding Affinity (Ki) T84 cells1.23-1.64 nM[2]
T84 cells3.1 nM[3]
Mouse intestinal mucosa16.4 nM[4]
cGMP Production (EC50) T84 cells99 nM
T84 cells15.9 ± 7.4 nM
T84 cells3.7 ± 0.5 nM
T84 cells772 nM
Caco-2BBe cells523 nM
Rat proximal colon9.2 nM

The GC-C Signaling Pathway

The activation of GC-C by linaclotide triggers a downstream signaling cascade, with cyclic guanosine monophosphate (cGMP) acting as the key second messenger.

Intracellular cGMP-Mediated Effects
  • Increased cGMP Production : Upon linaclotide binding, the intracellular catalytic domain of GC-C converts guanosine triphosphate (GTP) to cGMP.

  • Activation of Protein Kinase G-II (PKG-II) : The elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKG-II).

  • Phosphorylation and Activation of CFTR : PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes.

  • Increased Ion and Fluid Secretion : The activated CFTR channel increases the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, softening the stool and increasing intestinal fluid.

Extracellular cGMP-Mediated Effects

Recent evidence suggests a dual mechanism of action for linaclotide that also involves the modulation of visceral pain.

  • cGMP Efflux : Intracellular cGMP is transported out of the enterocytes into the submucosal space.

  • Inhibition of Nociceptors : This extracellular cGMP is believed to act on and inhibit colonic nociceptors (pain-sensing nerves), thereby reducing visceral hypersensitivity and abdominal pain associated with IBS-C.

Signaling Pathway Diagram

Caption: Linaclotide's dual mechanism of action on intestinal epithelial cells.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of linaclotide.

Guanylate Cyclase-C Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of linaclotide to the GC-C receptor.

Protocol:

  • Cell Culture: Human T84 colon carcinoma cells are cultured to confluence in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum.

  • Membrane Preparation: Cell membranes expressing GC-C are prepared by homogenization and centrifugation of the cultured T84 cells.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand with known affinity for GC-C (e.g., ¹²⁵I-labeled heat-stable enterotoxin, STa) is incubated with the T84 cell membranes in the presence of varying concentrations of unlabeled linaclotide.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of linaclotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cGMP Immunoassay

This assay quantifies the intracellular production of cGMP in response to linaclotide stimulation.

Protocol:

  • Cell Culture and Treatment: T84 cells are seeded in multi-well plates and grown to confluence. The cells are then treated with varying concentrations of linaclotide for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cGMP.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cGMP.

  • ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial cGMP ELISA kit. In this assay, cGMP in the cell lysate competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites.

  • Detection: The amount of bound enzyme-labeled cGMP is inversely proportional to the concentration of cGMP in the sample. A substrate is added to produce a colorimetric signal that is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of cGMP. The concentration of cGMP in the cell lysates is then determined by interpolating from the standard curve. The EC50 value is calculated by plotting the cGMP concentration against the linaclotide concentration.

Ussing Chamber Assay for Intestinal Ion Secretion

The Ussing chamber technique is used to measure ion transport across the intestinal epithelium, providing a functional measure of CFTR activation.

Protocol:

  • Tissue Preparation: A segment of animal (e.g., rat or mouse) or human colon is excised and the mucosal layer is carefully separated.

  • Mounting: The isolated intestinal mucosa is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.

  • Bathing Solutions: Both sides of the tissue are bathed in identical, oxygenated physiological saline solutions (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc) is measured. The Isc represents the net movement of ions across the epithelium.

  • Linaclotide Stimulation: After a baseline Isc is established, linaclotide is added to the mucosal side of the chamber.

  • Data Recording and Analysis: The change in Isc (ΔIsc) following the addition of linaclotide is recorded. An increase in Isc indicates an increase in net anion secretion (Cl⁻ and HCO₃⁻), which is indicative of CFTR activation.

In Vivo Intestinal Loop Model for Fluid Secretion

This in vivo model directly measures the effect of linaclotide on intestinal fluid accumulation.

Protocol:

  • Animal Preparation: Anesthetized rodents (e.g., mice or rats) are used. A midline laparotomy is performed to expose the small intestine.

  • Loop Creation: A segment of the jejunum or ileum is ligated at both ends to create a closed loop, taking care not to obstruct the blood supply.

  • Injection: A solution containing linaclotide or a vehicle control is injected into the lumen of the ligated loop.

  • Incubation: The abdominal cavity is closed, and the animal is allowed to recover for a defined period (e.g., 30 minutes to 4 hours).

  • Fluid Collection and Measurement: The animal is euthanized, and the ligated loop is excised. The length of the loop is measured, and the accumulated fluid within the loop is collected and its volume or weight is determined.

  • Data Analysis: The fluid accumulation is typically expressed as the ratio of fluid weight to loop length (g/cm). A significant increase in this ratio in the linaclotide-treated group compared to the control group indicates stimulation of intestinal fluid secretion.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_clinical Clinical Trials Binding_Assay GC-C Binding Assay (Ki determination) cGMP_Assay cGMP Immunoassay (EC50 determination) Binding_Assay->cGMP_Assay informs Ussing_Chamber Ussing Chamber (Ion Secretion) cGMP_Assay->Ussing_Chamber informs Intestinal_Loop Intestinal Loop Model (Fluid Secretion) Ussing_Chamber->Intestinal_Loop informs Clinical_Trials Human Clinical Trials (Efficacy & Safety) Intestinal_Loop->Clinical_Trials informs

Caption: A typical experimental workflow for characterizing GC-C agonists.

Clinical Efficacy: Quantitative Outcomes

The mechanism of action of linaclotide translates into clinically meaningful improvements in patients with CIC and IBS-C. Large-scale, randomized, placebo-controlled clinical trials have provided robust quantitative data on its efficacy.

Bowel Function

Linaclotide significantly improves key indicators of bowel function, including the frequency of spontaneous bowel movements (SBMs) and complete spontaneous bowel movements (CSBMs).

Study EndpointLinaclotide DoseLinaclotide ResultPlacebo Resultp-valueReference
Mean Weekly SBM Frequency (Change from Baseline) 72 µg (Pediatric FC)+2.22+1.05<0.0001
Mean Weekly CSBMs (Change from Baseline) 145 µg (CIC)+2.0+0.5<0.001
Mean Weekly CSBMs (Change from Baseline) 290 µg (CIC)+2.0-2.7+0.5<0.001
% Patients with ≥3 CSBMs/week (9 of 12 weeks) 145 µg (CIC)16.0-21.2%3.3-6.0%<0.01
% Patients with ≥3 CSBMs/week (9 of 12 weeks) 290 µg (CIC)19.4-21.3%3.3-6.0%<0.01
Stool Consistency

Improvements in stool consistency are objectively measured using the Bristol Stool Form Scale (BSFS), a 7-point scale where lower scores indicate harder stools and higher scores indicate looser stools.

Study EndpointLinaclotide DoseLinaclotide Result (Mean Score)Placebo Result (Mean Score)p-valueReference
BSFS Score (Change from Baseline) 72 µg (Pediatric FC)+1.11+0.690.0001
BSFS Score at Week 12 (Baseline ~2.3) 290 µg (IBS-C)4.53.1<0.0001
BSFS Score at Week 12 (Baseline ~2.0) 145/290 µg (CIC)~4.0~3.0<0.001
BSFS Score at Week 12 (Baseline 2.03) 290 µg (IBS-C)3.67N/A<0.05
Abdominal Symptoms

For patients with IBS-C, linaclotide also provides significant relief from abdominal symptoms.

Study EndpointLinaclotide DoseLinaclotide ResultPlacebo Resultp-valueReference
% Days with ≥30% Abdominal Pain Improvement 290 µg (IBS-C)55%41%<0.0001
% FDA Co-primary Endpoint Responders (IBS-C) 290 µg33.7%13.9%<0.0001

Conclusion

This compound's well-defined mechanism of action, centered on the activation of guanylate cyclase-C, provides a targeted approach to the treatment of CIC and IBS-C. Its ability to increase intestinal fluid secretion, accelerate transit, and reduce visceral pain is supported by a strong body of preclinical and clinical evidence. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of gastrointestinal motility and sensory disorders. Further research into the nuances of the extracellular cGMP pathway may unveil additional therapeutic opportunities for GC-C agonists.

References

The Discovery and Development of Linaclotide: A Guanylate Cyclase-C Agonist for the Treatment of Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linaclotide is a first-in-class, orally administered, 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of linaclotide. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic application of GC-C agonists. The guide includes summaries of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of signaling pathways and experimental workflows.

Introduction: The Guanylate Cyclase-C (GC-C) Receptor and its Role in Intestinal Function

Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[3] It plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[3] The endogenous ligands for GC-C are the peptides guanylin and uroguanylin.[3] Activation of GC-C by these ligands stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP initiates a signaling cascade that has two primary effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased ion flow leads to the osmotic movement of water into the intestines, resulting in increased intestinal fluid and accelerated transit.

  • Modulation of Visceral Pain: Recent evidence suggests that cGMP can be actively transported out of the intestinal epithelial cells into the submucosa. This extracellular cGMP is believed to act on visceral nociceptors (pain-sensing nerves), reducing their sensitivity and thereby alleviating abdominal pain.

Dysregulation of the GC-C signaling pathway has been implicated in gastrointestinal disorders such as constipation and abdominal pain. This understanding provided the scientific rationale for developing a therapeutic agent that targets the GC-C receptor.

Discovery and Structure of Linaclotide

Linaclotide was discovered by Ironwood Pharmaceuticals and was designed as a stable and potent analog of the endogenous GC-C ligands. It is a 14-amino acid synthetic peptide with the sequence Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr. The structure of linaclotide is stabilized by three intramolecular disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), which confer resistance to degradation in the gastrointestinal tract and lock the peptide into a biologically active conformation.

Mechanism of Action of Linaclotide

Linaclotide is a potent and selective agonist of the GC-C receptor. Upon oral administration, it acts locally on the luminal surface of the intestinal epithelium with minimal systemic absorption. The binding of linaclotide to GC-C is of high affinity and is pH-independent, allowing it to be active throughout the varying pH environments of the gastrointestinal tract.

The activation of GC-C by linaclotide leads to a significant and concentration-dependent increase in both intracellular and extracellular cGMP.

  • Intracellular cGMP: The elevated intracellular cGMP levels directly activate CFTR, leading to increased secretion of chloride and bicarbonate into the intestinal lumen. This results in increased intestinal fluid, softer stools, and accelerated gastrointestinal transit, thereby relieving constipation.

  • Extracellular cGMP: Intracellular cGMP is transported out of the epithelial cells into the submucosal space. This extracellular cGMP is thought to reduce the firing of colonic nociceptors, leading to a decrease in visceral pain and discomfort associated with IBS-C.

This dual mechanism of action, addressing both constipation and abdominal pain, distinguishes linaclotide from many other treatments for constipation.

Signaling Pathway

The following diagram illustrates the signaling pathway activated by linaclotide.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GC_C GC-C Receptor Linaclotide->GC_C Binds and Activates cGMP_intra Intracellular cGMP GC_C->cGMP_intra Converts GTP GTP GTP->GC_C CFTR CFTR cGMP_intra->CFTR Activates EffluxPump Efflux Pump cGMP_intra->EffluxPump Transported by Cl_HCO3 Cl- & HCO3- Secretion CFTR->Cl_HCO3 Increases cGMP_extra Extracellular cGMP EffluxPump->cGMP_extra Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits PainSignal Pain Signal (Reduced) Nociceptor->PainSignal

Linaclotide signaling pathway in intestinal epithelial cells.

Preclinical Development

The preclinical development of linaclotide involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

In Vitro Studies

The human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor, was extensively used to evaluate the binding affinity and functional activity of linaclotide.

Table 1: In Vitro Activity of Linaclotide in T84 Cells

ParameterValueReference
Binding Affinity (Ki) 1.23 - 1.64 nM
cGMP Stimulation (EC50) 99 nM
cGMP Stimulation (EC50) 15.9 ± 7.4 nM
In Vivo Studies

Animal models were crucial in demonstrating the physiological effects of linaclotide.

The ligated intestinal loop model in mice and rats was used to assess the effect of linaclotide on intestinal fluid secretion. Oral administration of linaclotide resulted in a significant, dose-dependent increase in fluid accumulation within the ligated loops, which was accompanied by elevated levels of intraluminal cGMP. These effects were absent in GC-C knockout mice, confirming the specificity of linaclotide's action.

The effect of linaclotide on gastrointestinal transit was evaluated in rodents by measuring the transit of a charcoal meal. Orally administered linaclotide significantly accelerated gastrointestinal transit in a dose-dependent manner.

The colorectal distension (CRD) model in rodents was used to evaluate the effect of linaclotide on visceral pain. In this model, a balloon is inserted into the colon and inflated to various pressures to elicit a visceromotor response (VMR), which is a measure of visceral pain. Linaclotide was shown to significantly reduce the VMR to CRD in models of chronic visceral hypersensitivity, demonstrating its analgesic effect.

Clinical Development

The clinical development program for linaclotide included several Phase II and Phase III trials to evaluate its efficacy and safety in patients with IBS-C and CIC.

Phase III Clinical Trials in IBS-C

Two large, randomized, double-blind, placebo-controlled Phase III trials (Trial 1 and Trial 2) evaluated the efficacy and safety of linaclotide 290 mcg once daily in patients with IBS-C. The primary endpoints were defined according to FDA and EMA guidelines.

Table 2: Key Efficacy Results from Phase III IBS-C Trials (12-week data)

EndpointLinaclotide 290 mcgPlacebop-valueReference
FDA Overall Responder 33.7%13.9%< 0.0001
Abdominal Pain Responder48.9%34.5%< 0.0001
CSBM Responder47.6%22.6%< 0.0001
EMA Abdominal Pain/Discomfort Responder 54.1% - 54.8%38.5% - 41.8%< 0.001
EMA IBS Degree-of-Relief Responder 37.0% - 39.4%16.6% - 18.5%< 0.0001
  • FDA Overall Responder: A patient who had at least a 30% reduction in average daily worst abdominal pain and an increase of at least 1 complete spontaneous bowel movement (CSBM) from baseline in the same week for at least 6 out of 12 weeks.

  • EMA Abdominal Pain/Discomfort Responder: A patient who had at least a 30% reduction in mean abdominal pain and/or discomfort score for at least 6 weeks.

  • EMA IBS Degree-of-Relief Responder: A patient who reported their symptoms as "considerably" or "completely" relieved for at least 6 weeks.

Phase III Clinical Trials in CIC

Two large, randomized, double-blind, placebo-controlled Phase III trials evaluated the efficacy and safety of linaclotide 145 mcg and 290 mcg once daily in patients with CIC.

Table 3: Key Efficacy Results from Phase III CIC Trials (12-week data)

Endpoint (Dose)LinaclotidePlacebop-valueReference
CSBM Overall Responder (145 mcg) 16.0% - 21.2%3.3% - 6.0%< 0.01
CSBM Overall Responder (290 mcg) 19.4% - 21.3%3.3% - 6.0%< 0.001
  • CSBM Overall Responder: A patient who had 3 or more CSBMs and an increase of at least 1 CSBM from baseline in a given week for at least 9 of the 12 weeks.

Safety and Tolerability

Across all clinical trials, linaclotide was generally well-tolerated. The most common adverse event was diarrhea, which was typically mild to moderate in severity and often transient. Due to its minimal systemic absorption, there is a low risk of systemic side effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of linaclotide.

Solid-Phase Peptide Synthesis of Linaclotide

The following is a representative protocol for the solid-phase synthesis of linaclotide.

Linaclotide_Synthesis_Workflow Resin Start with Fmoc-Tyr(tBu)-Wang resin Coupling Sequential Fmoc-amino acid coupling (HBTU/DIEA) Resin->Coupling Deprotection Fmoc deprotection (20% piperidine in DMF) Coupling->Deprotection Repeat for each amino acid Deprotection->Coupling Cleavage Cleavage from resin and side-chain deprotection (TFA/H2O/TIPS) Deprotection->Cleavage After final coupling Oxidation Oxidative folding to form disulfide bonds (e.g., air oxidation, DMSO) Cleavage->Oxidation Purification Purification by RP-HPLC Oxidation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Linaclotide Lyophilization->FinalProduct

Workflow for the solid-phase synthesis of Linaclotide.

Protocol:

  • Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

  • Amino Acid Coupling:

    • Swell the resin in dimethylformamide (DMF).

    • Deprotect the Fmoc group using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HBTU (4 equivalents) and a base like N,N'-diisopropylethylamine (DIEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin and dry it.

    • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS) (e.g., 95:2.5:2.5 v/v/v), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Oxidative Folding:

    • Precipitate the cleaved peptide in cold diethyl ether and collect the crude linear peptide.

    • Dissolve the linear peptide in an aqueous buffer and allow it to undergo oxidative folding to form the three disulfide bonds. This can be achieved through air oxidation or by using an oxidizing agent like dimethyl sulfoxide (DMSO).

  • Purification and Characterization:

    • Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified linaclotide by mass spectrometry to confirm its molecular weight.

    • Lyophilize the purified peptide to obtain a stable powder.

In Vitro cGMP Accumulation Assay in T84 Cells

This protocol describes how to measure the linaclotide-induced accumulation of intracellular cGMP in T84 cells.

cGMP_Assay_Workflow Seed Seed T84 cells in a 96-well plate (20,000 cells/well) Incubate1 Incubate for 48 hours Seed->Incubate1 Pretreat Pre-treat with IBMX (a PDE inhibitor) for 10-30 min Incubate1->Pretreat Stimulate Stimulate with varying concentrations of Linaclotide for 30 min Pretreat->Stimulate Lyse Lyse the cells Stimulate->Lyse ELISA Measure cGMP concentration using a competitive ELISA kit Lyse->ELISA Analyze Analyze data to determine EC50 ELISA->Analyze

Workflow for the in vitro cGMP accumulation assay.

Protocol:

  • Cell Culture: Culture human T84 cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and L-glutamine) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the T84 cells into a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere and grow for 48 hours.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 10-30 minutes to prevent the degradation of cGMP.

    • Add varying concentrations of linaclotide to the wells and incubate for 30 minutes at 37°C.

    • Lyse the cells to release the intracellular cGMP.

    • Measure the concentration of cGMP in the cell lysates using a commercially available cGMP competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the log of the linaclotide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Colorectal Distension (CRD) Model for Visceral Pain in Mice

This protocol outlines a method for assessing visceral pain in mice using the colorectal distension model.

CRD_Model_Workflow Anesthetize Anesthetize the mouse (e.g., isoflurane) Implant Surgically implant EMG electrodes into the abdominal musculature Anesthetize->Implant Recover Allow the mouse to recover from surgery Implant->Recover InsertBalloon Insert a small balloon catheter into the colorectum Recover->InsertBalloon Acclimate Allow the mouse to acclimate InsertBalloon->Acclimate Distend Inflate the balloon to graded pressures (e.g., 10-80 mmHg) Acclimate->Distend RecordEMG Record the electromyography (EMG) signals (visceromotor response) Distend->RecordEMG Analyze Quantify the EMG response (e.g., area under the curve) RecordEMG->Analyze

Workflow for the colorectal distension model in mice.

Protocol:

  • Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant bipolar electrodes into the external oblique abdominal musculature to record the visceromotor response (VMR) via electromyography (EMG).

    • Allow the animal to recover from surgery.

  • Colorectal Distension Procedure:

    • On the day of the experiment, insert a small, flexible balloon catheter into the colorectum of the conscious, restrained mouse.

    • Allow the mouse to acclimate to the setup.

    • Inflate the balloon to graded pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions.

  • Data Acquisition and Analysis:

    • Record the EMG signals from the abdominal muscles during the baseline and distension periods.

    • Quantify the VMR by calculating the area under the curve (AUC) of the rectified EMG signal during the distension period and subtracting the baseline activity.

    • Administer linaclotide or a vehicle orally and repeat the CRD procedure to assess the effect of the drug on the VMR.

Conclusion

The discovery and development of linaclotide represent a significant advancement in the treatment of IBS-C and CIC. Its novel, dual mechanism of action, targeting both constipation and abdominal pain through the activation of the GC-C/cGMP signaling pathway, provides a targeted and effective therapeutic option for patients. The extensive preclinical and clinical research summarized in this guide has established the efficacy and safety of linaclotide, providing a solid foundation for its clinical use and for future research into GC-C agonists. This technical guide serves as a comprehensive resource for understanding the science behind linaclotide, from its molecular mechanism to its clinical application.

References

Linaclotide Structure-Activity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of linaclotide's structure-activity relationship (SAR). Linaclotide, a synthetic 14-amino acid peptide, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, playing a crucial role in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Understanding its SAR is paramount for the development of future GC-C agonists with improved therapeutic profiles.

Mechanism of Action: The GC-C Signaling Pathway

Linaclotide and its principal active metabolite, MM-419447, exert their pharmacological effects by binding to the GC-C receptor on the apical surface of intestinal epithelial cells.[1][2] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP initiates a cascade of downstream events, primarily through the activation of cGMP-dependent protein kinase II (PKGII).

Activated PKGII phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the opening of the channel and an efflux of chloride and bicarbonate ions into the intestinal lumen. This ionic movement increases intestinal fluid secretion, softens the stool, and accelerates intestinal transit.

Furthermore, increased extracellular cGMP levels have been shown to reduce the activity of pain-sensing nerves in the colon, contributing to the visceral analgesic effect of linaclotide observed in preclinical models and clinical trials.

Linaclotide_Signaling_Pathway Linaclotide GC-C Signaling Pathway cluster_extracellular Intestinal Lumen cluster_membrane Apical Membrane cluster_intracellular Intestinal Epithelial Cell Linaclotide Linaclotide GC_C GC-C Receptor Linaclotide->GC_C Binds to GTP GTP GC_C->GTP Activates cGMP_intra Intracellular cGMP GTP->cGMP_intra Converts to PKGII PKGII cGMP_intra->PKGII Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Efflux CFTR CFTR PKGII->CFTR Phosphorylates & Activates Fluid_Secretion Increased Fluid Secretion & Accelerated Transit CFTR->Fluid_Secretion Leads to Analgesia Reduced Visceral Pain cGMP_extra->Analgesia Leads to

Linaclotide GC-C Signaling Pathway

Core Structural Features and their Importance

Linaclotide's biological activity is intrinsically linked to its unique structural features:

  • Amino Acid Sequence: The 14-amino acid sequence (Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr) is crucial for its interaction with the GC-C receptor.

  • Three Disulfide Bonds: The specific connectivity of the three intramolecular disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13) is essential for maintaining the peptide's rigid, three-dimensional conformation. This compact structure is vital for high-affinity binding to GC-C and provides stability against proteolytic degradation in the gastrointestinal tract.

  • C-terminal Tyrosine: The C-terminal tyrosine residue is readily cleaved in the small intestine to form the principal active metabolite, MM-419447. This metabolite exhibits comparable binding affinity and activity to the parent compound.

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data from various SAR studies on linaclotide and its analogs.

Table 1: GC-C Receptor Binding Affinity
CompoundKi (nM)IC50 (nM)Cell LineRadioligandReference
Linaclotide1.23-1.648.7 ± 0.7T84[¹²⁵I]-STa
MM-419447~2-3-T84[¹²⁵I]-pSTa
Table 2: GC-C Activation (cGMP Accumulation)

| Compound | EC50 (nM) | Cell Line | Reference | | :--- | :--- | :--- | | Linaclotide | 3.7 ± 0.5 | T84 | | | MM-419447 | - | T84 | | | Linaclotide-NH₂ | - | T84 | | | [desTyr¹⁴]-Linaclotide-NH₂ | 33.7 ± 5.7 | T84 | | | [d-Tyr¹⁴]-Linaclotide | 16.5 ± 5.8 | T84 | | | [d-Val¹⁴]-Linaclotide | 104.1 ± 21.6 | T84 | | | [cyclic]-Linaclotide | 2990.5 ± 928.6 | T84 | | | [Sec¹,⁶; d-Tyr¹⁴]-Linaclotide | 5.0 ± 0.6 | T84 | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in linaclotide SAR studies.

Synthesis of Linaclotide Analogs

Peptide_Synthesis_Workflow Solid-Phase Peptide Synthesis Workflow Resin Resin Support Coupling Fmoc-Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Cleavage Cleavage from Resin (TFA) Coupling->Cleavage Deprotection->Coupling Repeat for each amino acid Deprotection->Cleavage Oxidative_Folding Oxidative Folding (Disulfide Bond Formation) Cleavage->Oxidative_Folding Purification RP-HPLC Purification Oxidative_Folding->Purification Analysis Mass Spectrometry & HPLC Analysis Purification->Analysis

Solid-Phase Peptide Synthesis Workflow

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Linaclotide Analogs:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin using a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in a suitable solvent like DMF.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF to free the N-terminus for the next coupling reaction.

  • Peptide Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Oxidative Folding: Dissolve the crude linear peptide in an appropriate buffer to facilitate the formation of the three disulfide bonds. This is a critical step to ensure the correct, biologically active conformation.

  • Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

GC-C Receptor Binding Assay

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow Membrane_Prep Prepare Cell Membranes (e.g., from T84 cells) Incubation Incubate Membranes with: - Radioligand ([¹²⁵I]-STa) - Unlabeled Competitor (Linaclotide/Analog) Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Detection Quantify Bound Radioactivity (Gamma Counter) Separation->Detection Analysis Data Analysis (Determine Ki/IC50) Detection->Analysis

Competitive Radioligand Binding Assay Workflow

Protocol for Competitive Radioligand Binding Assay:

  • Cell Culture and Membrane Preparation: Culture human colon carcinoma T84 cells and prepare cell membrane homogenates.

  • Assay Setup: In a multi-well plate, combine the T84 cell membrane preparation, a fixed concentration of a radiolabeled GC-C ligand (e.g., [¹²⁵I]-STa), and varying concentrations of the unlabeled competitor (linaclotide or its analogs).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cGMP Accumulation Assay

Protocol for cGMP HTRF Assay:

  • Cell Culture: Plate human T84 cells in a suitable multi-well plate and grow to confluence.

  • Assay Conditions: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Stimulation: Add varying concentrations of linaclotide or its analogs to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Models

Protocol for Charcoal Meal Transit Assay:

  • Animal Preparation: Fast male Wistar rats overnight with free access to water.

  • Drug Administration: Administer linaclotide or vehicle orally to the rats.

  • Charcoal Meal Administration: After a set time post-drug administration (e.g., 60 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.

  • Transit Measurement: After a further set time (e.g., 15 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Protocol for Colorectal Distension (CRD) Model:

  • Induction of Hypersensitivity (Optional): Induce visceral hypersensitivity in mice using a model such as trinitrobenzene sulfonic acid (TNBS)-induced colitis.

  • Drug Administration: Administer linaclotide or vehicle orally or intra-colonically.

  • Colorectal Distension: Insert a balloon catheter into the distal colon of the mouse.

  • Measurement of Visceromotor Response (VMR): Inflate the balloon to various pressures and record the abdominal muscle contractions as a measure of the visceromotor response to the painful stimulus.

  • Data Analysis: Compare the VMR at different distension pressures between the treated and control groups to assess the analgesic effect of linaclotide.

Conclusion

The structure-activity relationship of linaclotide is well-defined, with its potent and selective agonism of the GC-C receptor being critically dependent on its unique 14-amino acid sequence and the conformational rigidity conferred by its three disulfide bonds. The primary active metabolite, MM-419447, is formed by the cleavage of the C-terminal tyrosine and retains full activity. SAR studies on linaclotide analogs have provided valuable insights into the modifiable positions within the peptide, paving the way for the design of next-generation GC-C agonists with enhanced stability and potentially improved therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate SAR of linaclotide and other GC-C agonists.

References

The Linaclotide Cascade: An In-Depth Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by Linaclotide Acetate, a guanylate cyclase-C (GC-C) agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to this compound

Linaclotide is a 14-amino acid peptide analog of human guanylin and uroguanylin, endogenous ligands of the guanylate cyclase-C (GC-C) receptor.[1] It is a minimally absorbed, oral medication approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[2][3] Linaclotide's therapeutic effects are primarily mediated through its action on the luminal surface of the intestinal epithelium, where it initiates a signaling cascade that increases intestinal fluid secretion and accelerates transit.[1][4] A secondary mechanism involving the modulation of colonic nociceptors contributes to its analgesic effects.

Core Signaling Pathway: GC-C Activation to CFTR-Mediated Secretion

The primary mechanism of action for linaclotide involves a well-defined downstream signaling pathway within intestinal epithelial cells. This cascade culminates in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased fluid and accelerated transit.

Binding to Guanylate Cyclase-C (GC-C)

Linaclotide binds to the extracellular domain of the GC-C receptor, a transmembrane protein located on the apical surface of intestinal enterocytes. This binding event is the initiating step of the signaling cascade.

Increased Intracellular Cyclic Guanosine Monophosphate (cGMP)

Activation of GC-C by linaclotide catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the cell. This leads to a significant and concentration-dependent accumulation of intracellular cGMP.

Activation of Protein Kinase G II (PKG II)

The elevated intracellular cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase II (PKG II).

Phosphorylation and Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Activated PKG II then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel also located on the apical membrane of intestinal epithelial cells. This phosphorylation event opens the CFTR channel.

Ion and Fluid Secretion

The opening of the CFTR channel results in the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. This increased intraluminal anion concentration creates an osmotic gradient that draws water into the intestine, softening the stool and increasing its volume. The accompanying passive efflux of sodium (Na+) and water further contributes to the increase in intestinal fluid. This ultimately accelerates intestinal transit.

Linaclotide_Primary_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_secretion Lumenal Secretion Linaclotide This compound GC_C Guanylate Cyclase-C (GC-C) Linaclotide->GC_C Binds and Activates cGMP_intra Intracellular cGMP (Increased) GC_C->cGMP_intra Converts GTP GTP GTP->GC_C PKGII Protein Kinase G II (PKG II) cGMP_intra->PKGII Activates CFTR CFTR (Inactive) PKGII->CFTR Phosphorylates CFTR_active CFTR (Active) Ions Cl- and HCO3- Secretion CFTR_active->Ions Mediates Fluid Water and Na+ Efflux Ions->Fluid Promotes Osmotic Gradient

Figure 1: Primary signaling pathway of this compound activation.

Secondary Signaling Pathway: Analgesic Effect via Extracellular cGMP

In addition to its effects on intestinal transit, linaclotide also exhibits analgesic properties, reducing the visceral pain associated with IBS-C. This effect is mediated by a distinct pathway involving extracellular cGMP.

Efflux of cGMP

Following the linaclotide-induced increase in intracellular cGMP, a portion of this cGMP is transported out of the intestinal epithelial cells into the submucosal space.

Modulation of Colonic Nociceptors

This extracellular cGMP is believed to act on and inhibit the activity of colonic nociceptors (pain-sensing neurons). The precise molecular mechanism of this inhibition is an area of ongoing research.

Reduction in Visceral Hypersensitivity

By dampening the signaling from these sensory nerves, linaclotide reduces visceral hypersensitivity, leading to a decrease in abdominal pain.

Linaclotide_Analgesic_Pathway cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa cGMP_intra Intracellular cGMP cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Efflux Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits PainSignal Pain Signal to CNS Nociceptor->PainSignal Reduced Firing

Figure 2: Analgesic signaling pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data from in vitro and clinical studies of linaclotide.

Table 1: In Vitro Activity of Linaclotide

ParameterValueCell LineReference
Binding Affinity (Ki) 1.23-1.64 nMT84
EC50 for cGMP Production 99 nMT84
Extracellular cGMP Secretion Rate 23 fmol/min/cm²Mouse Colonic Mucosa

Table 2: Clinical Efficacy of Linaclotide in IBS-C (12-Week Studies)

EndpointLinaclotide (290 µg)PlaceboReference
Change in Abdominal Pain Score (11-point scale) -2.35-1.48
Change in Stool Consistency (BSFS) +1.11+0.69
Change in Spontaneous Bowel Movements (per week) +2.22+1.05

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the downstream signaling pathways of linaclotide.

Intracellular cGMP Measurement in T84 Cells

Objective: To quantify the linaclotide-induced increase in intracellular cGMP in a human colonic epithelial cell line.

Materials:

  • T84 cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Culture T84 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin until confluent.

  • Seed cells into 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cells twice with PBS.

  • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 10 minutes at 37°C to prevent cGMP degradation.

  • Add varying concentrations of linaclotide to the wells and incubate for 30 minutes at 37°C.

  • Aspirate the medium and lyse the cells with 0.1 M HCl.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Measure the cGMP concentration in the supernatants using a cGMP EIA kit according to the manufacturer's instructions.

  • Normalize cGMP concentrations to the protein content of each well.

cGMP_Assay_Workflow start Start: Confluent T84 Cells in 24-well plate wash Wash cells with PBS start->wash preincubate Pre-incubate with IBMX (10 min, 37°C) wash->preincubate stimulate Stimulate with Linaclotide (30 min, 37°C) preincubate->stimulate lyse Lyse cells with 0.1 M HCl stimulate->lyse centrifuge Centrifuge lysate lyse->centrifuge measure Measure cGMP in supernatant (EIA) centrifuge->measure normalize Normalize to protein concentration measure->normalize end End: Quantified intracellular cGMP normalize->end

Figure 3: Workflow for intracellular cGMP measurement.

Ussing Chamber Assay for Ion Secretion

Objective: To measure linaclotide-induced ion transport across a polarized intestinal epithelial monolayer.

Materials:

  • Polarized intestinal epithelial cells (e.g., T84) grown on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • This compound

  • Bumetanide (Na-K-2Cl cotransporter inhibitor)

  • Forskolin (adenylyl cyclase activator, positive control)

Procedure:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed and gassed (95% O2, 5% CO2) Ringer's solution.

  • Equilibrate the system for 20-30 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

  • Add linaclotide to the apical chamber in a cumulative, dose-dependent manner.

  • Record the change in Isc, which reflects net ion transport across the epithelium.

  • To confirm that the observed Isc is due to chloride secretion, bumetanide can be added to the basolateral chamber to inhibit the Na-K-2Cl cotransporter, which should reduce the linaclotide-induced Isc.

  • At the end of the experiment, add forskolin to the basolateral chamber as a positive control to confirm cell viability and responsiveness.

Ussing_Chamber_Workflow start Start: Polarized epithelial monolayer on permeable support mount Mount in Ussing chamber start->mount equilibrate Equilibrate and establish baseline TEER and Isc mount->equilibrate add_linaclotide Add Linaclotide to apical chamber equilibrate->add_linaclotide record_isc Record change in short-circuit current (Isc) add_linaclotide->record_isc add_bumetanide Optional: Add Bumetanide to basolateral chamber record_isc->add_bumetanide add_forskolin Add Forskolin (positive control) record_isc->add_forskolin add_bumetanide->record_isc Inhibits Isc end End: Quantified ion transport add_forskolin->end

Figure 4: Workflow for Ussing chamber assay.

In Vivo Intestinal Loop Secretion Assay

Objective: To measure linaclotide-induced fluid secretion in a live animal model.

Materials:

  • Sprague-Dawley rats

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Suture

  • This compound in saline

  • Saline (vehicle control)

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Make a midline abdominal incision to expose the small intestine.

  • Create ligated loops (approximately 2-3 cm in length) in the jejunum, taking care not to obstruct major blood vessels.

  • Inject a known volume of linaclotide solution into the lumen of the test loops and an equal volume of saline into the control loops.

  • Return the intestine to the abdominal cavity and close the incision.

  • After a set period (e.g., 2-4 hours), euthanize the animal and carefully excise the ligated loops.

  • Measure the length and weight of each loop.

  • Calculate the fluid accumulation as the ratio of loop weight to length (g/cm).

Intestinal_Loop_Workflow start Start: Anesthetized rat expose_intestine Expose small intestine via midline incision start->expose_intestine create_loops Create ligated jejunal loops expose_intestine->create_loops inject Inject Linaclotide or saline into loops create_loops->inject incubate Incubate for 2-4 hours inject->incubate excise Euthanize and excise loops incubate->excise measure Measure loop weight and length excise->measure calculate Calculate fluid accumulation (g/cm) measure->calculate end End: Quantified in vivo fluid secretion calculate->end

Figure 5: Workflow for in vivo intestinal loop secretion assay.

Conclusion

This compound exerts its therapeutic effects through a primary signaling pathway that increases intestinal fluid secretion and a secondary pathway that reduces visceral pain. The activation of GC-C and the subsequent increase in both intracellular and extracellular cGMP are central to these mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation of linaclotide and other GC-C agonists, facilitating a deeper understanding of their pharmacology and the development of novel therapies for gastrointestinal disorders.

References

Linaclotide Acetate binding affinity to GC-C receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity of Linaclotide Acetate to the Guanylate Cyclase-C Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a first-in-class guanylate cyclase-C (GC-C) agonist, is a synthetic 14-amino acid peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its therapeutic effect is mediated by binding to and activation of the GC-C receptor on the luminal surface of the intestinal epithelium. This guide provides a comprehensive overview of the binding affinity of linaclotide and its active metabolite, MM-419447, to the GC-C receptor, with a focus on receptor orthologs as subtypes. Detailed experimental protocols for key binding and functional assays are presented, alongside visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to Linaclotide and the GC-C Receptor

Linaclotide is structurally related to the endogenous human peptides guanylin and uroguanylin.[1] Upon oral administration, linaclotide acts locally within the gastrointestinal tract with minimal systemic absorption.[2] The primary target of linaclotide is the guanylate cyclase-C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[3][4]

Binding of linaclotide to GC-C initiates an intracellular signaling cascade, leading to an increase in cyclic guanosine monophosphate (cGMP).[2] Elevated intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This increase in intestinal fluid secretion and accelerated transit time alleviates the symptoms of constipation.

This compound Binding Affinity to GC-C Receptor Orthologs

The binding affinity of linaclotide to the GC-C receptor has been characterized primarily in human cell lines and rodent models. These orthologs represent the most relevant receptor subtypes for preclinical and clinical drug development.

Quantitative Binding Affinity Data

The binding affinity of linaclotide and its active metabolite, MM-419447, to human, rat, and mouse GC-C receptors has been determined using competitive radioligand binding assays. The data reveals a higher affinity of linaclotide for the human GC-C receptor compared to the murine receptor. The binding affinity of linaclotide and its active metabolite is pH-independent.

LigandReceptor SourceCell Type/TissueAssay TypeAffinity Metric (Value)Reference(s)
Linaclotide HumanT84 cellsCompetitive BindingKi: 1.23-1.64 nM
HumanT84 cellsCompetitive BindingKi: 3.1 nM (at neutral pH)
HumanHEK 293E cells expressing hGC-CCompetitive BindingIC50: 8.7 ± 0.7 nM
RatIntestinal MucosaCompetitive BindingKi: 4.3 nM
MouseHEK 293E cells expressing mGC-CCompetitive BindingIC50: 35 ± 3 nM
MM-419447 HumanT84 cellsCompetitive BindingComparable to Linaclotide
RatSmall Intestine Brush-Border MembranesCompetitive BindingComparable to Linaclotide
Functional Potency

The functional consequence of linaclotide binding to the GC-C receptor is the production of cGMP. The potency of linaclotide in stimulating cGMP production is a key measure of its agonist activity.

LigandCell TypeAssay TypePotency Metric (Value)Reference(s)
Linaclotide Human T84 cellscGMP AccumulationEC50: 99 nM
Human T84 cellscGMP AccumulationEC50: 3.7 ± 0.5 nM
MM-419447 Human T84 cellscGMP AccumulationSimilar to Linaclotide

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of linaclotide to the GC-C receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells/Membranes: Human colon carcinoma T84 cells or intestinal mucosal membranes from rats, which endogenously express the GC-C receptor.

  • Radioligand: [125I]-labeled heat-stable enterotoxin (STa) ([125I]-pSTa), a potent GC-C agonist.

  • Test Compound: this compound or its metabolite, MM-419447.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mmol/L Tris-HCl, 120 mmol/L NaCl, 5 mmol/L KCl, 1 mmol/L MgCl2, 2 mmol/L CaCl2, pH 7.4).

  • Instrumentation: Gamma counter.

Procedure:

  • Preparation of Cell Membranes: T84 cells are cultured and harvested. The cell pellet is homogenized in a buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: A fixed concentration of the radioligand ([125I]-pSTa) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (linaclotide).

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cGMP Accumulation Assay

This functional assay measures the ability of linaclotide to stimulate the production of intracellular cGMP in cells expressing the GC-C receptor, providing a measure of its potency (EC50).

Materials:

  • Cells: Human epithelial colorectal adenocarcinoma T84 cells.

  • Test Compound: this compound or its metabolite, MM-419447.

  • Stimulation Medium: Cell culture medium (e.g., DMEM/F12) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cGMP.

  • Assay Kit: Commercially available cGMP assay kit (e.g., cGMP HTRF assay kit).

  • Instrumentation: Plate reader compatible with the assay kit.

Procedure:

  • Cell Seeding: T84 cells are seeded into a multi-well plate (e.g., 384-well) and cultured until they form a confluent monolayer.

  • Compound Addition: Increasing concentrations of linaclotide are added to the cells in the stimulation medium.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C in a CO2 incubator to allow for cGMP production.

  • Cell Lysis and cGMP Measurement: The cells are lysed, and the intracellular cGMP concentration is measured according to the manufacturer's protocol for the chosen cGMP assay kit.

  • Data Analysis: The cGMP concentrations are plotted against the log of the linaclotide concentration, and a dose-response curve is generated using non-linear regression to determine the EC50 value, which is the concentration of linaclotide that produces 50% of the maximal cGMP response.

Visualizations

Signaling Pathway

Linaclotide_Signaling_Pathway cluster_extracellular Intestinal Lumen cluster_membrane Apical Membrane cluster_intracellular Intestinal Epithelial Cell Linaclotide Linaclotide GC_C GC-C Receptor Linaclotide->GC_C Binds cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Mediates

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes (e.g., from T84 cells) Incubation Incubate Membranes with Radioligand and varying concentrations of Linaclotide Prep_Membranes->Incubation Prep_Ligands Prepare Radiolabeled Ligand ([125I]-pSTa) and Unlabeled Linaclotide Prep_Ligands->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Counting Quantify bound radioactivity using a Gamma Counter Filtration->Counting Analysis Generate competition curve and calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound demonstrates high-affinity binding to the guanylate cyclase-C receptor, with a notable preference for the human ortholog over its murine counterpart. This difference in affinity is a critical consideration for the translation of preclinical data to clinical efficacy. The binding of linaclotide and its active metabolite, MM-419447, is pH-independent, ensuring consistent target engagement throughout the dynamic pH environment of the upper gastrointestinal tract. The detailed experimental protocols provided herein offer a standardized approach for the characterization of GC-C agonists, facilitating reproducible and comparable data generation in the field of gastrointestinal drug discovery.

References

Endogenous Ligands of Guanylate Cyclase-C vs. Linaclotide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the endogenous ligands of guanylate cyclase-C (GC-C) — guanylin and uroguanylin — and the synthetic therapeutic, Linaclotide. It explores their structural differences, binding affinities, and potencies in activating the GC-C receptor and its downstream signaling pathway. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this area. This guide serves as a comprehensive resource for professionals involved in gastroenterology research and the development of novel therapeutics targeting the GC-C pathway.

Introduction

Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells. It plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1] The activation of GC-C by its ligands initiates an intracellular signaling cascade mediated by cyclic guanosine monophosphate (cGMP), which ultimately leads to increased intestinal fluid secretion and accelerated transit. This pathway is a key therapeutic target for gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).

The endogenous ligands for GC-C are the peptides guanylin and uroguanylin.[2] Linaclotide is a synthetic peptide analog of a bacterial heat-stable enterotoxin and a potent GC-C agonist, developed for the treatment of CIC and IBS-C.[3] This guide provides a detailed technical comparison of these three ligands.

Ligand Structure and Receptor Binding

Guanylin and uroguanylin are small peptides that are structurally related. Linaclotide is a 14-amino acid synthetic peptide.[3] A key structural difference is the number of disulfide bonds: guanylin and uroguanylin have two, while Linaclotide possesses three.[3] This additional disulfide bond in Linaclotide is thought to contribute to its higher stability and potency.

The binding of these ligands to the extracellular domain of GC-C is the initial step in signal transduction. The binding affinities of the endogenous ligands have been determined through radioligand binding assays.

Table 1: Comparative Binding Affinities for Guanylate Cyclase-C
LigandBinding Affinity (Kd)Species/Cell LineReference
Guanylin ~10 nMHuman
Uroguanylin ~1 nMHuman
Linaclotide High Affinity (Specific Kd not consistently reported)Human (T84 cells)

Note: While a specific Kd for Linaclotide is not consistently reported in the literature, it is widely characterized as a high-affinity ligand for GC-C.

Potency and Signal Transduction

Upon binding to GC-C, the ligands induce a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The potency of each ligand is typically determined by measuring the concentration required to elicit a half-maximal increase in intracellular cGMP levels (EC50).

Linaclotide has been shown to be a more potent agonist of GC-C than its endogenous counterparts. It is reported to be eight- to ten-fold more potent than guanylin and uroguanylin at neutral pH. The potencies of the endogenous ligands are notably influenced by pH, with uroguanylin being more potent in acidic conditions and guanylin in alkaline conditions. In contrast, Linaclotide's binding and activation of GC-C are pH-independent.

Table 2: Comparative Potency for cGMP Production
LigandEC50 for cGMP ProductionCell LineConditionsReference
Linaclotide 523 nMC2BBe cells-
Linaclotide 772 nMT84 cells-
Guanylin More potent at pH 8.0T84 cellspH-dependent
Uroguanylin More potent at pH 5.0T84 cellspH-dependent

Signaling Pathway

The activation of GC-C and subsequent rise in intracellular cGMP triggers a cascade of downstream events. cGMP primarily activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR). The activation of CFTR, an ion channel, leads to the secretion of chloride and bicarbonate ions into the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, increasing fluid content and accelerating transit.

GCC_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Ligand Guanylin / Uroguanylin Linaclotide GC-C Guanylate Cyclase-C (GC-C) Ligand->GC-C Binds to cGMP cGMP GC-C->cGMP Converts GTP GTP GTP->GC-C PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Mediates Fluid Increased Intestinal Fluid Secretion->Fluid Leads to

Guanylate Cyclase-C Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of the ligands for the GC-C receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of test ligands for the GC-C receptor.

Materials:

  • T84 human colon carcinoma cells

  • Radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin (STa))

  • Unlabeled competitor ligands (Guanylin, Uroguanylin, Linaclotide)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA)

  • Wash buffer (ice-cold PBS)

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Cell Culture: Culture T84 cells to confluence in 96-well plates.

  • Assay Setup: Wash the cell monolayers with binding buffer.

  • Competition: Add a fixed concentration of the radiolabeled ligand along with increasing concentrations of the unlabeled competitor ligand to the wells.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly wash the cells with ice-cold wash buffer to remove unbound radioligand and terminate the binding reaction by filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Plate T84 cells in 96-well plate B Add radiolabeled ligand (e.g., 125I-STa) A->B C Add increasing concentrations of unlabeled competitor (Guanylin, Uroguanylin, or Linaclotide) B->C D Incubate to reach equilibrium C->D E Wash and filter to separate bound from free ligand D->E F Measure radioactivity with gamma counter E->F G Analyze data to determine IC50 and Ki F->G

Competitive Radioligand Binding Assay Workflow.

cGMP Accumulation Assay

This functional assay measures the potency of the ligands in activating the GC-C receptor.

Objective: To determine the EC50 value for cGMP production stimulated by the test ligands.

Materials:

  • T84 or C2BBe human colon carcinoma cells

  • Test ligands (Guanylin, Uroguanylin, Linaclotide)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Seed T84 or C2BBe cells in 96-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes) to inhibit cGMP breakdown.

  • Ligand Stimulation: Add increasing concentrations of the test ligands to the wells.

  • Incubation: Incubate the plates at 37°C for a defined time (e.g., 30 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cGMP assay kit manufacturer's instructions.

  • cGMP Quantification: Measure the intracellular cGMP concentration in the cell lysates using a competitive EIA kit.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the ligand concentration. Determine the EC50 value from the dose-response curve.

cGMP_Assay_Workflow A Plate T84 or C2BBe cells in 96-well plate B Pre-incubate with phosphodiesterase inhibitor A->B C Add increasing concentrations of agonist (Guanylin, Uroguanylin, or Linaclotide) B->C D Incubate to allow cGMP accumulation C->D E Lyse cells to release intracellular cGMP D->E F Quantify cGMP using EIA kit E->F G Analyze data to determine EC50 F->G

cGMP Accumulation Assay Workflow.

Conclusion

Linaclotide is a potent, high-affinity agonist of guanylate cyclase-C with greater stability and pH-independent activity compared to the endogenous ligands, guanylin and uroguanylin. These properties make it an effective therapeutic agent for the treatment of chronic constipation and IBS-C. The detailed understanding of the structure-activity relationships and the downstream signaling pathways of these ligands is crucial for the development of next-generation GC-C targeted therapies. The experimental protocols provided in this guide offer a foundation for researchers to conduct comparative studies and further elucidate the nuances of GC-C signaling.

References

Linaclotide Acetate and its Active Metabolite: A Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide acetate is a first-in-class, orally administered 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Structurally related to the endogenous guanylin peptide hormones, linaclotide and its active metabolite exert their effects locally within the gastrointestinal tract with minimal systemic absorption.[3][4] This technical guide provides an in-depth overview of the metabolism of this compound, the biological activity of its principal active metabolite, the associated signaling pathways, and the experimental methodologies used to characterize its function.

Metabolism of this compound

Following oral administration, linaclotide is metabolized within the gastrointestinal tract. The primary metabolic pathway involves the removal of the C-terminal tyrosine moiety by carboxypeptidase A, resulting in the formation of its principal and active metabolite, MM-419447.[5] MM-419447 is a 13-amino acid peptide that retains the core biological activity of the parent compound. Both linaclotide and MM-419447 are further degraded by proteolysis within the intestinal lumen into smaller peptides and amino acids. Due to this localized metabolism and minimal absorption, plasma concentrations of both linaclotide and its active metabolite are typically below the limit of quantitation following therapeutic oral doses.

Biological Activity and Mechanism of Action

The biological activity of linaclotide is mediated through its active metabolite, MM-419447, which functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor. The GC-C receptor is a transmembrane protein located on the apical surface of intestinal epithelial cells.

The binding of MM-419447 to the GC-C receptor initiates a signaling cascade that results in two primary physiological responses: increased intestinal fluid secretion and reduced visceral pain.

Stimulation of Intestinal Fluid Secretion

Activation of the GC-C receptor by its agonist leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP subsequently activates cGMP-dependent protein kinase II (PKG-II). PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes. The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased anion secretion leads to the passive movement of sodium and water into the lumen, thereby increasing intestinal fluid and accelerating gastrointestinal transit.

Modulation of Visceral Pain

In addition to its effects on fluid secretion, linaclotide and its active metabolite have been shown to reduce visceral hypersensitivity. The proposed mechanism for this analgesic effect involves the increased production and subsequent release of cGMP from intestinal epithelial cells into the submucosa. This extracellular cGMP is thought to act on colonic nociceptors, reducing their sensitivity to mechanical stimuli and thereby alleviating abdominal pain associated with IBS-C.

Quantitative Biological Data

The following tables summarize the key quantitative data related to the biological activity of linaclotide and its active metabolite.

Table 1: Receptor Binding and cGMP Activation

CompoundAssaySystemParameterValueReference
LinaclotideGC-C Receptor BindingHuman T84 colon carcinoma cellsKi1.23-1.64 nM
LinaclotidecGMP AccumulationHuman T84 colon carcinoma cellsEC5099 nM
LinaclotideTransepithelial Ion CurrentRat colonic mucosa (Ussing chamber)EC509.2 nM
MM-419447GC-C Receptor BindingT84 cellsAffinityComparable to linaclotide

Table 2: Clinical Efficacy in IBS-C (Phase 3 Trial Data)

Endpoint (at 12 weeks)Linaclotide (290 mcg)Placebop-valueReference
FDA Overall Responder Rate33.7%13.9%< 0.0001
Abdominal Pain Responder Rate (≥30% improvement)48.9%34.5%< 0.001
CSBM Responder Rate (≥1 increase from baseline)47.6%22.6%< 0.0001
Mean Change in Abdominal Pain (5-point scale)-0.90 (300 mcg dose)-0.49< 0.05
Mean Increase in CSBMs/week2.20.7< 0.0001

CSBM: Complete Spontaneous Bowel Movement

Experimental Protocols

Ussing Chamber Assay for Transepithelial Ion Transport

This in vitro method measures ion transport across an epithelial tissue, providing a functional readout of CFTR activation.

Methodology:

  • Tissue Preparation: Proximal colon tissue is excised from a Sprague-Dawley rat. The seromuscular layers are removed by blunt dissection to isolate the colonic mucosa.

  • Chamber Mounting: The isolated mucosal tissue is mounted between the two halves of an Ussing chamber, separating the apical and basolateral sides. The chambers are filled with Krebs buffer, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV using an automatic voltage clamp. The short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • Compound Addition: After a baseline equilibration period (e.g., 15 minutes), linaclotide or its active metabolite is added to the apical chamber.

  • Data Analysis: The change in Isc (ΔIsc) following compound addition is measured. Dose-response curves can be generated to determine the EC50.

In Vivo Intestinal Loop Model for Fluid Secretion

This in vivo assay directly measures the secretagogue effect of linaclotide.

Methodology:

  • Animal Preparation: Anesthetized rats are used. The small intestine is exposed via a midline incision.

  • Loop Creation: Ligatures are placed to create isolated intestinal loops (e.g., in the duodenum, jejunum, and ileum).

  • Compound Injection: Linaclotide or a vehicle control is injected into the lumen of the ligated loops.

  • Incubation: The intestine is returned to the abdominal cavity for a defined period (e.g., 30 minutes).

  • Measurement: The loops are then excised, and the volume of accumulated fluid within each loop is measured and normalized to the length of the loop.

cGMP Accumulation Assay in T84 Cells

This cell-based assay quantifies the production of the second messenger cGMP following GC-C receptor activation.

Methodology:

  • Cell Culture: Human T84 colon carcinoma cells are cultured to confluence on permeable supports.

  • Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cGMP degradation.

  • Stimulation: Linaclotide or its active metabolite is added to the apical side of the cells and incubated for a specific time.

  • Lysis and Quantification: The cells are lysed, and the intracellular cGMP concentration is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: cGMP levels are normalized to protein concentration, and dose-response curves are generated to calculate the EC50.

Visualizations

Signaling Pathway of Linaclotide's Active Metabolite

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_lumen_out Intestinal Lumen cluster_submucosa Submucosa Linaclotide_Metabolite Linaclotide Active Metabolite (MM-419447) GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide_Metabolite->GC_C binds & activates GTP GTP cGMP cGMP (intracellular) GTP->cGMP GC-C activation PKG_II Protein Kinase G II (PKG-II) cGMP->PKG_II activates cGMP_ext cGMP (extracellular) cGMP->cGMP_ext transport CFTR CFTR (inactive) PKG_II->CFTR phosphorylates CFTR_active CFTR (active) CFTR->CFTR_active Secretion Cl- and HCO3- Secretion CFTR_active->Secretion Fluid Increased Intestinal Fluid and Transit Secretion->Fluid Nociceptor Colonic Nociceptor cGMP_ext->Nociceptor inhibits Fluid_Out Increased Fluid Pain_Signal Reduced Pain Signaling Nociceptor->Pain_Signal

Caption: Signaling cascade of linaclotide's active metabolite in intestinal epithelial cells.

Experimental Workflow for Ussing Chamber Assay

Ussing_Chamber_Workflow cluster_prep Tissue Preparation cluster_exp Ussing Chamber Experiment cluster_analysis Data Analysis Excise 1. Excise Rat Colon Tissue Dissect 2. Isolate Mucosa by Blunt Dissection Excise->Dissect Mount 3. Mount Mucosa in Ussing Chamber Dissect->Mount Equilibrate 4. Equilibrate and Record Baseline Isc Mount->Equilibrate Add_Compound 5. Add Linaclotide Metabolite to Apical Side Equilibrate->Add_Compound Record 6. Continuously Record Change in Isc Add_Compound->Record Analyze 7. Calculate ΔIsc Record->Analyze Plot 8. Generate Dose-Response Curve Analyze->Plot Calculate 9. Determine EC50 Plot->Calculate

References

Methodological & Application

Application Notes and Protocols for Linaclotide Acetate In Vitro cGMP Accumulation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide acetate is a guanylate cyclase-C (GC-C) agonist that is structurally related to the endogenous human peptides guanylin and uroguanylin.[1][2] It is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[3] Linaclotide binds to and activates the GC-C receptor on the luminal surface of intestinal epithelial cells.[1][4] This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). The elevation in intracellular cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit.

The in vitro cGMP accumulation assay is a critical tool for assessing the bioactivity of Linaclotide and its analogues. This application note provides a detailed protocol for conducting this assay using the human colon carcinoma cell line T84, which endogenously expresses the GC-C receptor.

Signaling Pathway of this compound

Linaclotide initiates its pharmacological effect by binding to the extracellular domain of the transmembrane receptor guanylate cyclase-C (GC-C). This binding event stimulates the intracellular guanylate cyclase catalytic domain of the receptor, which then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel located on the apical membrane of intestinal epithelial cells. The opening of the CFTR channel leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, which is followed by the osmotic movement of water, thereby increasing intestinal fluid secretion and accelerating transit.

Linaclotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Linaclotide This compound GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds to cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII PKGII cGMP->PKGII Activates CFTR_inactive CFTR (inactive) PKGII->CFTR_inactive Phosphorylates CFTR_active CFTR (active) Chloride & Bicarbonate Secretion CFTR_inactive->CFTR_active Activates

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's effect on cGMP accumulation in T84 cells as reported in the literature.

ParameterCell LineValueReference
EC₅₀T8499 nM
EC₅₀T8415.9 ± 7.4 nM
KᵢT841.23-1.64 nM

Experimental Protocol: In Vitro cGMP Accumulation Assay

This protocol details the steps for measuring this compound-induced cGMP accumulation in T84 cells.

Materials and Reagents
  • T84 human colon carcinoma cell line (ATCC® CCL-248™)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Cell lysis buffer

  • Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit or HTRF assay kit

  • Protein assay kit (e.g., BCA)

  • 96-well cell culture plates

  • 384-well white plates (for HTRF assay)

Cell Culture and Seeding
  • Culture T84 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • For the assay, detach the cells using Trypsin-EDTA and seed them into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).

  • Allow the cells to adhere and grow for 24-48 hours.

Assay Procedure
  • Pre-incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with warm PBS.

    • Add 100 µL of DMEM/F-12 medium containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to each well.

    • Incubate the plate for 30 minutes at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in DMEM/F-12 medium containing 0.5 mM IBMX.

    • Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with IBMX only).

    • Incubate the plate for 30 minutes at 37°C with 5% CO₂.

  • Cell Lysis:

    • After incubation, aspirate the medium.

    • Add cell lysis buffer to each well according to the cGMP assay kit manufacturer's instructions.

    • Incubate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.

  • cGMP Quantification:

    • Use the cell lysates to determine the cGMP concentration using a commercial cGMP ELISA or HTRF assay kit, following the manufacturer's protocol.

    • Briefly, this involves creating a standard curve with known concentrations of cGMP. The samples (cell lysates) are then added to the assay plate, and the cGMP levels are determined by comparing their signal to the standard curve.

  • Protein Quantification:

    • Determine the protein concentration in each well from the remaining cell lysate using a standard protein assay (e.g., BCA). This is used to normalize the cGMP levels to the amount of cellular protein.

Data Analysis
  • Calculate the concentration of cGMP in each sample using the standard curve generated from the cGMP assay.

  • Normalize the cGMP concentration to the protein concentration for each well.

  • Plot the normalized cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximum cGMP accumulation.

Experimental Workflow

The following diagram illustrates the workflow for the this compound in vitro cGMP accumulation assay.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_quantification Quantification & Analysis Start Start Culture_T84 Culture T84 Cells Start->Culture_T84 Seed_Cells Seed Cells into 96-well Plate Culture_T84->Seed_Cells Incubate_24_48h Incubate for 24-48h Seed_Cells->Incubate_24_48h Preincubation Pre-incubate with IBMX (30 min) Incubate_24_48h->Preincubation Treatment Treat with this compound (30 min) Preincubation->Treatment Lysis Lyse Cells Treatment->Lysis cGMP_Quant Quantify cGMP (ELISA/HTRF) Lysis->cGMP_Quant Protein_Quant Quantify Protein (BCA) Lysis->Protein_Quant Data_Analysis Data Analysis (Dose-Response Curve, EC50) cGMP_Quant->Data_Analysis Protein_Quant->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for cGMP Accumulation Assay

References

Application Notes and Protocols: T84 Cell Line Model for Studying Linaclotide Acetate Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The T84 human colon carcinoma cell line is a well-established in vitro model for studying intestinal epithelial physiology.[1] These cells form polarized monolayers with well-developed tight junctions, making them an ideal system for investigating ion transport, barrier function, and the effects of secretagogues.[2] Linaclotide Acetate is a guanylate cyclase-C (GC-C) agonist that stimulates intestinal fluid secretion and accelerates transit, making it an effective treatment for chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[3] This document provides detailed protocols for utilizing the T84 cell line to characterize the effects of this compound.

Principle of the Method

This compound binds to and activates GC-C receptors on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP activates the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. Activation of CFTR promotes the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit. Additionally, an increase in extracellular cGMP has been shown to inhibit colonic nociceptors, which may contribute to the relief of abdominal pain in IBS-C patients.

The T84 cell model allows for the quantitative assessment of these effects through various assays, including the measurement of transepithelial electrical resistance (TEER) to assess barrier integrity, Ussing chamber experiments to measure ion transport (short-circuit current), and immunoassays to quantify changes in cGMP levels.

Signaling Pathway of this compound

Linaclotide_Pathway cluster_extracellular Apical/Luminal Side cluster_membrane Apical Membrane cluster_intracellular Intracellular Linaclotide This compound GCC Guanylate Cyclase-C (GC-C) Linaclotide->GCC Binds and Activates GTP GTP GCC->GTP Catalyzes conversion cGMP_intra Intracellular cGMP GTP->cGMP_intra to PKGII PKG-II cGMP_intra->PKGII Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transported out of cell CFTR CFTR (inactive) PKGII->CFTR Phosphorylates CFTR_active CFTR (active) CFTR->CFTR_active Activation Cl_HCO3 Cl- & HCO3- Secretion CFTR_active->Cl_HCO3 Promotes Nociceptor Inhibition of Colonic Nociceptors cGMP_extra->Nociceptor

Caption: Signaling pathway of this compound in intestinal epithelial cells.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Thaw Thaw T84 Cells Culture Culture to Confluency Thaw->Culture Seed Seed on Permeable Supports Culture->Seed Differentiate Differentiate for 14-21 Days Seed->Differentiate TEER TEER Measurement Differentiate->TEER Assess Barrier Formation cGMP cGMP Assay Differentiate->cGMP Ussing Ussing Chamber (Isc) TEER->Ussing Select Monolayers with High TEER Analyze Analyze and Tabulate Data Ussing->Analyze cGMP->Analyze

Caption: General experimental workflow for studying this compound in T84 cells.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
Linaclotide Binding Affinity (Ki)1.23-1.64 nMT84 cells
cGMP Accumulation (EC50)99 nMT84 cells
Linaclotide Dose for Isc (in vitro)30 nMRat Colonic Mucosa
Linaclotide Dose for Isc (in vitro, sub-EC50)6 nMRat Colonic Mucosa
Linaclotide Dose for Isc (in vitro, max)1000 nMRat Colonic Mucosa
Oral Linaclotide Dose (human)290 µg once dailyHuman Subjects

Experimental Protocols

T84 Cell Culture and Seeding for Assays

This protocol describes the maintenance of T84 cells and seeding them onto permeable supports for differentiation into polarized monolayers.

Materials and Reagents:

  • T84 cell line (e.g., ATCC CCL-248)

  • DMEM/F12 medium (1:1 mixture)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Permeable cell culture inserts (e.g., Transwell®), 0.4 µm pore size

  • Cell culture flasks (T-75)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Cell Thawing and Culture:

    • Rapidly thaw a cryopreserved vial of T84 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO2.

  • Cell Maintenance and Subculturing:

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension.

    • Centrifuge at 125 x g for 5 minutes.

    • Resuspend the cell pellet and seed new T-75 flasks at a ratio of 1:2 to 1:4.

  • Seeding on Permeable Supports:

    • Trypsinize confluent T84 cells as described above.

    • Resuspend the cell pellet to a final concentration of 1 x 10^6 cells/mL.

    • Add 500 µL of the cell suspension to the apical chamber of a 12-well format permeable insert (or adjust volume based on insert size).

    • Add 1.5 mL of complete growth medium to the basolateral chamber.

    • Incubate at 37°C, 5% CO2 for 14-21 days to allow for differentiation and formation of a tight monolayer. Change the medium in both chambers every 2-3 days.

Measurement of Transepithelial Electrical Resistance (TEER)

TEER is a non-invasive method to assess the integrity of the epithelial barrier.

Materials and Reagents:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Differentiated T84 monolayers on permeable supports

  • Pre-warmed complete growth medium

  • Blank permeable support (without cells)

Protocol:

  • Equilibrate the T84 monolayers and a blank insert in fresh, pre-warmed medium for 30 minutes at 37°C.

  • Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in a sterile hood.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are not touching the bottom of the well or the cell monolayer.

  • Record the resistance (in Ω) for each monolayer and the blank insert.

  • Calculate the TEER (in Ω·cm²) using the following formula:

    • TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Surface Area_insert (cm²)

  • Monolayers with TEER values >1000 Ω·cm² are typically considered suitable for transport studies.

Ussing Chamber Assay for Short-Circuit Current (Isc)

This assay measures the net ion transport across the epithelial monolayer, which is an indicator of secretory activity.

Materials and Reagents:

  • Ussing Chamber system with voltage-clamp apparatus

  • Differentiated T84 monolayers on permeable supports with high TEER

  • Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O2/5% CO2 and maintained at 37°C

  • This compound stock solution

  • Forskolin (positive control)

  • Bumetanide (inhibitor of Na-K-Cl cotransporter)

Protocol:

  • Prepare and pre-warm KRB buffer, continuously gassing with 95% O2/5% CO2 to maintain pH 7.4.

  • Carefully cut the membrane with the T84 monolayer from the permeable support and mount it in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both chambers with an equal volume of pre-warmed and gassed KRB buffer.

  • Allow the system to equilibrate for 15-20 minutes, during which the transepithelial potential difference (PD) and resistance (R) should stabilize.

  • Clamp the voltage across the epithelium to 0 mV and continuously measure the short-circuit current (Isc). The Isc is the current required to nullify the potential difference and represents the net ion transport.

  • After a stable baseline Isc is established, add this compound to the apical chamber to achieve the desired final concentration (e.g., 100 nM).

  • Record the change in Isc (ΔIsc) over time until a new stable plateau is reached. This increase in Isc is indicative of Cl- and HCO3- secretion.

  • (Optional) At the end of the experiment, add forskolin to the apical side as a positive control to maximally stimulate CFTR-mediated secretion.

  • (Optional) Add bumetanide to the basolateral side to inhibit the Na-K-Cl cotransporter and confirm that the observed Isc is due to chloride secretion.

Measurement of Intracellular and Extracellular cGMP

This protocol quantifies the second messenger produced in response to GC-C activation by Linaclotide.

Materials and Reagents:

  • Differentiated T84 monolayers on permeable supports

  • Pre-warmed serum-free medium

  • This compound stock solution

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Protocol:

  • Wash the T84 monolayers with pre-warmed serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 30 minutes in serum-free medium to prevent cGMP degradation.

  • Replace the medium with fresh serum-free medium containing IBMX and the desired concentrations of this compound. Incubate for the desired time period (e.g., 30 minutes) at 37°C.

  • For Extracellular cGMP: Collect the apical and basolateral medium separately.

  • For Intracellular cGMP:

    • Aspirate the medium and wash the monolayers with ice-cold PBS.

    • Add cell lysis buffer to the apical chamber and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Quantify the cGMP concentration in the collected medium (extracellular) and the cell lysate supernatant (intracellular) using a commercial cGMP EIA kit, following the manufacturer's instructions.

  • Normalize the intracellular cGMP levels to the total protein concentration of the cell lysate.

Conclusion

The T84 cell line provides a robust and physiologically relevant in vitro model to elucidate the mechanism of action of this compound. The protocols outlined in this document enable researchers to quantify the effects of Linaclotide on intestinal epithelial barrier function, ion secretion, and second messenger signaling. These assays are crucial for the preclinical evaluation and characterization of GC-C agonists in drug development.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Linaclotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its complex structure, characterized by three disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), presents a significant challenge for chemical synthesis.[1][3] Achieving the correct disulfide bridge formation is crucial for its biological activity.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Linaclotide Acetate, focusing on a regioselective strategy to ensure the correct formation of the disulfide bonds.

The synthesis of Linaclotide can be approached through various strategies, including random oxidation, semi-regioselective oxidation, and fully regioselective methods. While random oxidation is simpler in its synthetic steps, it often leads to a mixture of disulfide bond isomers, resulting in low purity and difficult purification. Regioselective strategies, employing orthogonal cysteine-protecting groups, allow for the stepwise and controlled formation of the disulfide bridges, leading to a higher yield of the desired product.

Synthesis Strategy: Regioselective Disulfide Bond Formation

The protocol outlined below utilizes a Fmoc-based solid-phase synthesis approach with a regioselective strategy for forming the three disulfide bonds. This involves the use of different protecting groups for the cysteine residues, which can be selectively removed to allow for the sequential formation of each disulfide bridge. This method offers greater control over the folding of the peptide and minimizes the formation of misfolded isomers.

Experimental Protocols

Materials and Instrumentation
  • Resin: Fmoc-Tyr(tBu)-Wang resin or Rink Amide AM resin.

  • Fmoc-protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection (e.g., tBu for Tyr, Glu, Thr; Trt for Asn).

  • Cysteine Protecting Groups: A combination of orthogonal protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and 4-methoxytrityl (Mmt) or other suitable groups like diphenylmethyl (Dpm) and 2-nitrobenzyl (o-NBn) are required for regioselective disulfide bond formation.

  • Coupling Reagents: HBTU, HOBt, DIC, or PyBop.

  • Deprotection Reagent: 20-30% piperidine in DMF.

  • Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), water, and scavengers like Triisopropylsilane (TIS) and Dithiothreitol (DTT). A common mixture is TFA/H2O/TIS (95:2.5:2.5 v/v/v).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether.

  • Instrumentation: Automated peptide synthesizer, HPLC system for purification and analysis, Lyophilizer, Mass spectrometer.

Step 1: Solid-Phase Peptide Synthesis of the Linear Peptide
  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound tyrosine by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling agent like HBTU (4 equivalents) and a base such as N,N'-diisopropylethylamine (DIEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the Linaclotide sequence. For the cysteine residues, use the orthogonally protected Fmoc-Cys derivatives.

Step 2: Regioselective Disulfide Bond Formation

This is a critical multi-stage process. The following is an example of a regioselective strategy:

  • On-Resin Formation of the First Disulfide Bond:

    • After assembling the full linear peptide on the resin, selectively deprotect the first pair of cysteine residues (e.g., those protected with Mmt) using a mild acid solution like 1-2% TFA in DCM.

    • Wash the resin to remove the deprotection solution.

    • Perform on-resin oxidation to form the first disulfide bond using an oxidizing agent such as N-chlorosuccinimide (NCS).

  • Cleavage from Resin and Formation of the Second Disulfide Bond:

    • Cleave the partially cyclized peptide from the resin and remove another set of protecting groups (e.g., Trt) using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

    • Precipitate the crude peptide in cold diethyl ether and lyophilize.

    • Purify the mono-disulfide peptide by RP-HPLC.

    • Form the second disulfide bond in solution by oxidizing the newly deprotected cysteine pair. This can be achieved using various oxidizing agents, such as iodine or potassium ferricyanide.

  • Formation of the Third Disulfide Bond:

    • Deprotect the final pair of cysteine residues (e.g., those protected with Acm) using a specific reagent like iodine in a suitable solvent system. The iodine will also concurrently catalyze the formation of the third disulfide bond.

    • Alternatively, a method involving a photosensitive protecting group like o-NBn can be used, where deprotection and disulfide bond formation are induced by UV light.

Step 3: Purification and Characterization
  • Purification: Purify the crude, fully cyclized Linaclotide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Data Presentation

The yield and purity of synthetic peptides are critical parameters. The following tables summarize representative data from various synthesis strategies for Linaclotide.

Table 1: Purity and Yield of Linaclotide Synthesis

Synthesis StagePurity (by HPLC)Overall YieldReference
Crude Peptide (after cleavage)72.1-80.5%99.3-108.9% (weight yield)
Purified Linaclotide>95%4% (for an analogue)
Purified Linaclotide99.34%45.8-52.6%
Purified Linaclotide>99%Not specified
Purified Linaclotide98.9%10-20%

Table 2: Mass Spectrometry Data for Linaclotide Intermediates

IntermediateCalculated Mass [M+2H]²⁺ (Da)Observed Mass [M+2H]²⁺ (Da)Reference
Linaclotide with one disulfide bond900.74900.40
Linaclotide with two disulfide bonds899.73899.07
Linaclotide (final product)763.70763.9

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase synthesis of Linaclotide using a regioselective disulfide bond formation strategy.

SPPS_Workflow cluster_resin On-Resin Synthesis cluster_solution In-Solution Chemistry cluster_final Final Product Resin Fmoc-Tyr(tBu)-Resin Linear_Peptide Protected Linear Linaclotide-Resin Resin->Linear_Peptide Iterative Fmoc-SPPS (Deprotection & Coupling) Mono_Disulfide_Resin Mono-Disulfide Linaclotide-Resin Linear_Peptide->Mono_Disulfide_Resin Selective Deprotection & On-Resin Oxidation Cleaved_Peptide Crude Mono-Disulfide Peptide Mono_Disulfide_Resin->Cleaved_Peptide TFA Cleavage Purified_Mono_Disulfide Purified Mono-Disulfide Peptide Cleaved_Peptide->Purified_Mono_Disulfide RP-HPLC Purification Bis_Disulfide Bis-Disulfide Peptide Purified_Mono_Disulfide->Bis_Disulfide Selective Deprotection & Oxidation Crude_Linaclotide Crude Linaclotide Bis_Disulfide->Crude_Linaclotide Final Deprotection & Oxidation Purified_Linaclotide Pure Linaclotide Acetate Crude_Linaclotide->Purified_Linaclotide RP-HPLC Purification Final_Product Lyophilized This compound Purified_Linaclotide->Final_Product Lyophilization

Caption: Workflow for the regioselective SPPS of Linaclotide.

Signaling Pathway of Linaclotide

Linaclotide exerts its therapeutic effect by activating the guanylate cyclase-C (GC-C) receptor on the surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.

Linaclotide_Pathway Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds to & Activates cGMP Increased cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C CFTR CFTR Activation cGMP->CFTR Activates Secretion Chloride & Bicarbonate Secretion CFTR->Secretion Leads to Fluid Increased Intestinal Fluid Secretion->Fluid Results in Transit Accelerated Transit Fluid->Transit Promotes Effect Therapeutic Effect (Relief of Constipation) Transit->Effect Leads to

Caption: Signaling pathway of Linaclotide in intestinal epithelial cells.

References

Advanced Analytical Strategies for Linaclotide: Comprehensive HPLC and Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Linaclotide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methodologies are critical for pharmacokinetic studies, formulation development, and quality control of Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).

Introduction

Linaclotide is a therapeutic peptide with a molecular weight of 1526.8 g/mol . Its analysis presents unique challenges due to its complex structure, including three disulfide bonds, and typically low circulating plasma levels.[1][2] This guide outlines validated methods for its accurate and precise quantification in both pharmaceutical formulations and biological matrices.

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Stability Analysis

A stability-indicating RP-HPLC method is essential for determining the purity of Linaclotide and monitoring its degradation under various stress conditions.

Experimental Protocol: Stability-Indicating RP-HPLC[3][4][5]

This protocol is designed for the quantitative determination of Linaclotide and its degradation products.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Zorbax Eclipse XDB C8, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Linaclotide reference standard in a suitable diluent (e.g., water:acetonitrile 2:1 v/v with 0.1% formic acid) and dilute to the desired concentration range (e.g., 12.5 to 75 µg/mL).

  • Sample Solution (for drug substance): Accurately weigh and dissolve the Linaclotide sample in the diluent to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm PTFE filter before injection.

3. Method Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, precision, accuracy, robustness, and sensitivity (LOD and LOQ).

Quantitative Data Summary: RP-HPLC Method
ParameterResultReference
Linearity Range 12.5 - 75 µg/mL
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 2.34 µg/mL
Limit of Quantification (LOQ) 7.09 µg/mL
Intra-day Precision (%RSD) < 0.9%
Inter-day Precision (%RSD) < 1.044%
Retention Time (RT) ~2.84 min

This data is compiled from a stability-indicating RP-HPLC method and may vary based on specific instrumentation and exact conditions.

Section 2: UPLC-MS/MS for Bioanalytical Quantification of Linaclotide in Plasma

For the quantification of Linaclotide in biological matrices such as plasma, a highly sensitive and selective method like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is required due to the low systemic circulating levels of the drug.

Experimental Protocol: UPLC-MS/MS Bioanalysis

This protocol achieves a lower limit of quantification (LLOQ) of 10.0 pg/mL from 300 µL of plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • SPE Plate: Oasis MAX 96-well µElution plate.

  • Conditioning: Condition the wells with methanol followed by water.

  • Sample Loading: Load 300 µL of pre-treated plasma sample.

  • Washing: Wash the wells with an appropriate solution to remove interferences.

  • Elution: Elute Linaclotide using a suitable elution solvent.

  • Reconstitution: Evaporate the eluate and reconstitute the sample in 100 µL of water before injection.

2. UPLC Conditions:

  • UPLC System: ACQUITY UPLC I-Class System.

  • Column: ACQUITY UPLC HSS PFP, 1.8 µm.

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in acetonitrile.

  • Flow Rate: 0.2 mL/min (initial).

  • Gradient: A linear gradient optimized to separate Linaclotide from endogenous interferences.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Linaclotide should be optimized for the instrument used.

Quantitative Data Summary: UPLC-MS/MS Method
ParameterResultReference
Linear Dynamic Range 10 - 4000 pg/mL
Lower Limit of Quantification (LLOQ) 10.0 pg/mL
Matrix Human Plasma
Sample Volume 300 µL

Visualizations

Linaclotide Signaling Pathway

Linaclotide acts as a guanylate cyclase-C (GC-C) agonist on the apical surface of intestinal epithelial cells. Its binding initiates a signaling cascade that ultimately increases intestinal fluid secretion.

Linaclotide_Signaling_Pathway cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds and Activates GTP GTP GCC->GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Activation PKGII Protein Kinase GII (PKG-II) cGMP_intra->PKGII Activates CFTR_inactive CFTR (inactive) PKGII->CFTR_inactive Phosphorylates CFTR_active CFTR (active) Ion Channel CFTR_inactive->CFTR_active Activation Ions_out Cl- and HCO3- Secretion CFTR_active->Ions_out Opens Water_out Water Efflux Ions_out->Water_out Promotes

Caption: Linaclotide's mechanism of action in intestinal epithelial cells.

Experimental Workflow: UPLC-MS/MS Bioanalysis

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Linaclotide in plasma.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) spe Solid-Phase Extraction (SPE) (Oasis MAX) plasma->spe 1. Load elute Elution spe->elute 2. Wash & Elute reconstitute Evaporation & Reconstitution elute->reconstitute 3. Concentrate uplc UPLC Separation (ACQUITY UPLC HSS PFP) reconstitute->uplc 4. Inject msms Tandem MS Detection (Xevo TQ-XS, ESI+) uplc->msms 5. Ionize & Analyze quant Quantification (MRM) msms->quant 6. Process Data report Reporting quant->report 7. Generate Results

Caption: Workflow for Linaclotide quantification in plasma by UPLC-MS/MS.

References

Application Notes: Linaclotide for Visceral Pain in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Here are the detailed Application Notes and Protocols for using rodent models in visceral pain studies with Linaclotide.

Introduction Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome with Constipation (IBS-C), is characterized by an increased perception of pain originating from the internal organs. Linaclotide is a minimally absorbed, orally administered peptide agonist of the guanylate cyclase-C (GC-C) receptor. Its action is localized to the intestinal epithelium, making it an important therapeutic agent for IBS-C.[1][2] In addition to improving constipation, linaclotide has been shown to have a direct analgesic effect on visceral pain, which can be studied using various rodent models of visceral hypersensitivity.[3][4]

Mechanism of Action for Visceral Analgesia Linaclotide's analgesic effect is distinct from its pro-secretory function. The mechanism involves a novel signaling pathway:

  • GC-C Receptor Activation: Linaclotide binds to and activates GC-C receptors on the apical membrane of intestinal epithelial cells.

  • cGMP Production: This activation stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Extracellular cGMP Efflux: Intracellular cGMP is actively transported across the basolateral membrane into the submucosal space.

  • Nociceptor Inhibition: This extracellular cGMP then acts on and inhibits the activity of colonic nociceptors (pain-sensing nerve fibers), reducing their sensitivity to mechanical stimuli and decreasing the transmission of pain signals to the spinal cord.

This analgesic pathway has been validated in preclinical studies where the effects of linaclotide are absent in GC-C null mice.

Signaling Pathway for Linaclotide-Mediated Analgesia

The following diagram illustrates the molecular cascade initiated by linaclotide that leads to the inhibition of visceral pain signals.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Linaclotide->GC_C Binds & Activates GTP GTP GC_C->GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Converts Efflux cGMP Efflux Pump (e.g., MRP4) cGMP_intra->Efflux Transported cGMP_extra Extracellular cGMP Efflux->cGMP_extra Nociceptor Colonic Nociceptor (Pain Fiber) cGMP_extra->Nociceptor Inhibits PainSignal Pain Signal to Spinal Cord Nociceptor->PainSignal Transmits PainSignal->Nociceptor Reduced Firing

Diagram 1: Linaclotide's analgesic signaling pathway.

Experimental Protocols

Protocol 1: Induction of Post-Inflammatory Visceral Hypersensitivity (TNBS Model)

This protocol describes the induction of a chronic, post-inflammatory visceral hypersensitivity model in mice using trinitrobenzene sulfonic acid (TNBS), which mimics features of IBS.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v)

  • Ethanol (100%)

  • Phosphate-buffered saline (PBS)

  • Male C57BL/6 mice (8-10 weeks old)

  • Flexible feeding needle or catheter (22-gauge)

  • Isoflurane anesthesia system

Procedure:

  • Acclimatization: House mice for at least 7 days before the experiment with ad libitum access to food and water.

  • Preparation of TNBS Solution: Prepare a fresh solution of 0.5% TNBS in 50% ethanol. For example, mix 100 µL of 5% TNBS stock with 400 µL of 100% ethanol and 500 µL of PBS.

  • Anesthesia and Administration:

    • Anesthetize a mouse lightly with isoflurane.

    • Gently insert a flexible feeding needle or catheter transanally to a depth of approximately 3-4 cm.

    • Slowly administer 100-150 µL of the 0.5% TNBS/50% ethanol solution into the colon.

    • Administer vehicle (50% ethanol in PBS) to control animals.

    • After injection, hold the mouse in a head-down vertical position for 60 seconds to ensure distribution of the solution within the colon.

  • Recovery and Model Development:

    • Return the mouse to its home cage and monitor for recovery. Mice will typically develop acute colitis, characterized by weight loss and diarrhea, which resolves within 7-10 days.

    • Allow a recovery period of at least 14-28 days. After the acute inflammation subsides, the animals develop a sustained visceral hypersensitivity, which is the desired state for testing analgesics.

Protocol 2: Assessment of Visceral Pain via Colorectal Distension (CRD)

This protocol details the measurement of the visceromotor response (VMR) to colorectal distension (CRD), a standard method for quantifying visceral sensitivity.

Materials:

  • Distention balloon (e.g., made from a glove fingertip or commercially available) attached to a flexible catheter.

  • Pressure transducer and controller connected to an air/water source.

  • Electromyography (EMG) recording equipment with electrodes.

  • Plexiglas restrainers.

Procedure:

  • Animal Preparation:

    • For EMG recording, implant fine wire electrodes into the external oblique abdominal musculature under anesthesia at least 3-4 days prior to CRD testing.

    • Fast animals for 12-24 hours before the procedure, with water available.

  • Balloon Insertion and Acclimatization:

    • Lightly anesthetize the animal with isoflurane.

    • Gently insert the lubricated balloon catheter into the descending colon via the anus (approximately 2 cm from the anal verge). Secure the catheter to the tail with tape.

    • Place the animal in a small Plexiglas restrainer to limit movement but allow comfort.

    • Allow the animal to recover from anesthesia and acclimatize for at least 30 minutes.

  • Distension Paradigm:

    • Connect the catheter to the pressure controller.

    • Perform a series of graded, phasic distensions. A common paradigm is 20-second distensions at increasing pressures (e.g., 15, 30, 45, 60 mmHg), with a 4-minute rest interval between each distension.

    • Record the abdominal EMG signal continuously throughout the procedure.

  • Data Quantification:

    • The pain response can be quantified in two ways:

      • Visceromotor Response (VMR): Calculate the area under the curve (AUC) of the rectified EMG signal during the 20-second distension period and subtract the baseline EMG activity from the 20 seconds prior to distension.

      • Abdominal Withdrawal Reflex (AWR): A trained observer can assign a score based on behavior: 0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures.

Experimental Workflow and Data Presentation

The diagram below outlines the typical workflow for a preclinical study evaluating linaclotide's efficacy in a visceral pain model.

G cluster_model Model Development cluster_testing Efficacy Testing cluster_analysis Analysis acclimate 1. Animal Acclimatization (7 Days) tnbs 2. TNBS Induction acclimate->tnbs recover 3. Recovery & Hypersensitivity Development (14-28 Days) tnbs->recover baseline 4. Baseline Pain Assessment (Pre-Treatment CRD) recover->baseline treatment 5. Linaclotide/Vehicle Admin (e.g., 3 µg/kg, p.o., daily) baseline->treatment final 6. Final Pain Assessment (Post-Treatment CRD) treatment->final data 7. Data Analysis (Compare VMR/AWR Scores) final->data

Diagram 2: Experimental workflow for a linaclotide visceral pain study.
Quantitative Data Summary

The following tables summarize representative data from preclinical studies using a common oral dose of linaclotide.

Table 1: Linaclotide Efficacy in Rodent Models of Visceral Hypersensitivity

Model Species/Strain Linaclotide Dose & Regimen Pain Assessment Key Result Reference(s)
TNBS-Induced Chronic Visceral Hypersensitivity Mouse (C57BL/6) 3 µg/kg, p.o., daily for 14 days VMR to CRD Significantly reduced VMR at 45 & 60 mmHg vs. vehicle
Water Avoidance Stress (WAS) Rat (Wistar) Acute oral dose Abdominal Contractions Significantly decreased colonic hypersensitivity
Bladder-Colon Cross-Sensitization (PS-induced) Rat 3 µg/kg, p.o., daily for 7 days Abdominal Contractions Attenuated colonic hyperalgesia to control levels

| Early Life Stress (ELS) | Rat (Female) | 3 µg/kg, p.o. | VMR to CRD | Significantly reduced colonic hypersensitivity vs. vehicle | |

Table 2: Cellular and Behavioral Outcomes of Linaclotide Treatment (3 µg/kg, p.o.)

Outcome Measured Model Effect of Linaclotide Interpretation Reference(s)
Visceromotor Response (VMR) TNBS-induced CVH (Mouse) Reduction in EMG activity Reduced behavioral pain response
Spinal Neuron Activation (pERK-IR) TNBS-induced CVH (Mouse) Fewer activated neurons in T10-L1 spinal cord Reduced transmission of noxious signals

| Abdominal Contractions | Bladder-Colon Crosstalk (Rat) | Reduction in contraction count | Reduced behavioral pain response | |

Relationships in Visceral Pain Modeling

The final diagram illustrates the logical connections between the triggers of visceral pain, the corresponding animal models, linaclotide's mechanism, and the ultimate therapeutic outcome.

G cluster_trigger Pathophysiological Triggers cluster_model Rodent Models cluster_mechanism Drug Mechanism cluster_outcome Therapeutic Outcome inflammation Post-Inflammatory State tnbs_model TNBS-Induced Hypersensitivity inflammation->tnbs_model Leads to stress Psychological Stress was_model Water Avoidance Stress (WAS) Model stress->was_model Leads to gcc GC-C Activation & Extracellular cGMP tnbs_model->gcc Treated by was_model->gcc Treated by outcome Analgesia: Reduced Visceral Hypersensitivity gcc->outcome Results in

Diagram 3: Logical relationships in linaclotide visceral pain studies.

References

Application Notes and Protocols for Measuring Intestinal Transit in Mice Treated with Linaclotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide is a potent, orally administered guanylate cyclase-C (GC-C) agonist that is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] It acts locally on the luminal surface of the intestinal epithelium.[2][3] By activating GC-C, linaclotide stimulates the production of cyclic guanosine monophosphate (cGMP), which in turn initiates a cascade of events leading to increased intestinal fluid secretion and accelerated transit.[1][4] This document provides detailed protocols for measuring the effects of Linaclotide on intestinal transit in mice, a critical preclinical assessment for novel pro-kinetic agents.

Mechanism of Action of Linaclotide

Linaclotide and its active metabolite bind to the GC-C receptor on intestinal epithelial cells. This binding leads to an increase in both intracellular and extracellular cGMP concentrations. Intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR). The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased anion secretion is followed by the passive diffusion of sodium and water into the lumen, leading to increased intestinal fluid and accelerated gastrointestinal transit. Additionally, extracellular cGMP appears to have an anti-nociceptive effect by modulating the sensitivity of colonic afferent pain fibers.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC cGMP_intra Intracellular cGMP GCC->cGMP_intra converts GTP GTP GTP PKGII Protein Kinase II (PKG-II) cGMP_intra->PKGII activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra efflux CFTR_active CFTR Channel (active) PKGII->CFTR_active phosphorylates & activates CFTR CFTR Channel (inactive) Cl_HCO3 Cl- & HCO3- Secretion CFTR_active->Cl_HCO3 H2O Water Secretion Cl_HCO3->H2O promotes Nociceptor Colonic Nociceptors (Pain Sensing Nerves) cGMP_extra->Nociceptor inhibits

Caption: Linaclotide Signaling Pathway.

Data Presentation: Effect of Linaclotide on Intestinal Transit in Mice

The following tables summarize quantitative data from representative studies on the effect of Linaclotide on intestinal transit in mice.

Table 1: Whole Gut Transit Time (WGTT) Measured by Carmine Red Expulsion

Treatment GroupDose (µg/kg, p.o.)Number of Animals (n)Mean Transit Time (minutes) ± SEMPercent Change from Vehicle
Vehicle-10150 ± 10.5-
Linaclotide1010115 ± 8.2-23.3%
Linaclotide301095 ± 7.1-36.7%
Linaclotide1001070 ± 5.9-53.3%

Table 2: Upper Gastrointestinal (GI) Transit Measured by Charcoal Meal Advancement

Treatment GroupDose (µg/kg, p.o.)Number of Animals (n)Distance Traveled by Charcoal (% of small intestine length) ± SEMPercent Change from Vehicle
Vehicle-855.2 ± 3.1-
Linaclotide100878.5 ± 4.5+42.2%
Morphine (control)3 mg/kg, s.c.825.1 ± 2.8-54.5%

Experimental Protocols

Whole Gut Transit Time (WGTT) Assay using Carmine Red

This protocol measures the time required for a non-absorbable colored marker to travel the entire length of the gastrointestinal tract.

Materials:

  • Carmine Red solution (6% w/v in 0.5% w/v methylcellulose)

  • Oral gavage needles (soft-tipped, disposable)

  • 1 mL syringes

  • Clean cages with wire mesh flooring or no bedding

  • Stopwatches or timers

Procedure:

  • Animal Acclimatization: House mice individually in clean cages with wire mesh flooring for at least 60 minutes before the experiment to acclimate. Food and water can be provided, but conditions should be standardized across all experimental groups.

  • Linaclotide Administration: Administer Linaclotide or vehicle orally (p.o.) via gavage at the desired doses.

  • Marker Administration: 30 minutes after drug administration, orally gavage each mouse with 100-150 µL of the 6% carmine red solution. Record the exact time of gavage for each mouse.

  • Observation: Place the mice back into their individual clean cages. Observe the mice continuously or at 10-15 minute intervals for the appearance of the first red-colored fecal pellet.

  • Data Recording: Record the time of the first appearance of a red fecal pellet. The whole gut transit time is the duration between the carmine red gavage and the expulsion of the first red pellet.

Upper Gastrointestinal (GI) Transit Assay using Charcoal Meal

This protocol measures the transit of a marker through the stomach and small intestine.

Materials:

  • Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia or 0.5% methylcellulose)

  • Oral gavage needles

  • 1 mL syringes

  • Dissection tools (scissors, forceps)

  • Ruler

Procedure:

  • Fasting: Fast mice overnight (approximately 16-18 hours) before the experiment, with free access to water. Some refined protocols suggest a shorter fasting period of 3-6 hours to reduce animal stress.

  • Linaclotide Administration: Administer Linaclotide or vehicle orally (p.o.) via gavage at the desired doses.

  • Marker Administration: 30 minutes after drug administration, orally gavage each mouse with 0.2-0.3 mL of the charcoal meal suspension. Record the exact time of gavage.

  • Euthanasia and Dissection: After a fixed time period (e.g., 20-30 minutes) following the charcoal administration, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Measurement: Immediately open the abdominal cavity and carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching.

  • Data Recording: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter. The upper GI transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_carmine Carmine Red Assay cluster_charcoal Charcoal Meal Assay Acclimatization Animal Acclimatization (e.g., 60 min) Drug_Admin Linaclotide/Vehicle Administration (p.o.) Acclimatization->Drug_Admin Fasting Fasting (for Charcoal Meal) (e.g., 16-18h) Fasting->Drug_Admin Wait1 Wait (e.g., 30 min) Drug_Admin->Wait1 Marker_Admin Marker Administration (p.o.) (Carmine Red or Charcoal) Wait1->Marker_Admin Observe Observe for First Red Fecal Pellet Marker_Admin->Observe Carmine Red Wait2 Wait (e.g., 20-30 min) Marker_Admin->Wait2 Charcoal Meal Record_Time Record Transit Time Observe->Record_Time Euthanize Euthanize Animal Wait2->Euthanize Dissect Dissect Small Intestine Euthanize->Dissect Measure Measure Distance Traveled Dissect->Measure

Caption: Experimental Workflow for Intestinal Transit Assays.

Considerations for Experimental Design

  • Mouse Strain, Age, and Sex: These factors can influence baseline gastrointestinal motility. It is important to use consistent strains, ages, and sexes of mice within an experiment.

  • Constipation Models: To mimic a constipated state, mice can be pre-treated with agents like loperamide, a µ-opioid receptor agonist that decreases GI motility.

  • Dosage and Administration: Linaclotide is minimally absorbed, so oral administration is appropriate. Dose-response studies are recommended to determine the optimal effective dose.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Refined protocols with shorter fasting times should be considered to improve animal welfare.

References

Application Notes: Caco-2 Cell Permeability Assay for Linaclotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide acetate is a synthetic 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] Linaclotide and its active metabolite bind to the GC-C receptors on the luminal surface of the intestinal epithelium.[1][4] This activation leads to an increase in intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This process increases intestinal fluid and accelerates transit. Due to its localized action within the gastrointestinal tract, linaclotide has minimal systemic absorption.

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is recommended by regulatory bodies like the FDA and EMA to predict the oral absorption of drug candidates. These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters, making them a suitable model for assessing intestinal permeability. This application note provides a detailed protocol for evaluating the permeability of this compound using the Caco-2 cell model and contextualizes the expected results for a peptide with low oral bioavailability.

Mechanism of Action of this compound

Linaclotide_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_submucosa Submucosa Linaclotide This compound GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to GTP GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Activation CFTR CFTR Ion Channel cGMP_intra->CFTR Stimulation cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transport Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Leads to H2O_Na Increased Intestinal Fluid (Na+ and H2O) Cl_HCO3->H2O_Na Promotes

Figure 1: Signaling Pathway of this compound.

Data Presentation

While specific apparent permeability (Papp) values for this compound from Caco-2 assays are not publicly available due to conflicting and inconclusive results in early non-clinical studies, its classification is firmly in the low permeability category. As a peptide with minimal systemic absorption, its Papp value is expected to be very low. The following table provides representative data for well-characterized low and high permeability compounds to serve as a reference for classifying this compound. An efflux ratio greater than 2 is indicative of active efflux. Based on in vitro data, linaclotide is not a substrate of P-glycoprotein (P-gp).

CompoundClassificationPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compound Expected Low Permeability < 1.0 (Expected) ~1.0 (Expected)
Atenolol (Low Permeability Control)Low Permeability< 1.0~1.0
Antipyrine (High Permeability Control)High Permeability> 10.0~1.0
Talinolol (P-gp Substrate Control)Moderate Permeability1.0 - 10.0> 2.0

Note: The values for this compound are expected based on its known pharmacokinetic properties. The control values are representative and may vary between laboratories.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at an appropriate density.

  • Cell Culture: The cells are cultured for 18-22 days in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The culture medium is replaced every 2-3 days.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. Transepithelial electrical resistance (TEER) is measured before and after the permeability experiment using a voltmeter. Monolayers with TEER values within the laboratory's established range (e.g., >300 Ω·cm²) are considered suitable for the assay. The permeability of a paracellular marker, such as Lucifer yellow or mannitol, is also assessed to confirm the integrity of the tight junctions.

Bidirectional Caco-2 Permeability Assay

This protocol assesses both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport to determine the apparent permeability and the potential for active efflux.

  • Preparation of Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is prepared and warmed to 37°C. The pH is adjusted to 7.4 for the basolateral compartment and can be adjusted to 6.5 for the apical compartment to mimic the conditions of the small intestine.

  • Preparation of Dosing Solutions: this compound is dissolved in the transport buffer to the desired final concentration (e.g., 10 µM). Dosing solutions for control compounds (e.g., atenolol, antipyrine, and a known P-gp substrate like talinolol) are also prepared.

  • Permeability Experiment (A→B Transport): a. The culture medium is removed from both the apical and basolateral compartments. b. The monolayers are washed with pre-warmed transport buffer. c. The dosing solution containing this compound or a control compound is added to the apical (donor) compartment. d. Fresh transport buffer is added to the basolateral (receiver) compartment. e. The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours). f. At the end of the incubation, samples are collected from both the apical and basolateral compartments for analysis.

  • Permeability Experiment (B→A Transport): a. The procedure is similar to the A→B transport, but the dosing solution is added to the basolateral (donor) compartment, and the apical compartment serves as the receiver.

  • Sample Analysis: The concentration of this compound and control compounds in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Calculation of Apparent Permeability Coefficient (Papp)

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of drug transport across the monolayer (mol/s).

  • A is the surface area of the membrane insert (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).

The efflux ratio is then calculated as Papp (B→A) / Papp (A→B).

Experimental Workflow

Caco2_Workflow cluster_assay Bidirectional Transport Assay (37°C) Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days (Medium change every 2-3 days) Seed->Culture TEER Verify Monolayer Integrity (TEER measurement) Culture->TEER Prepare Prepare Dosing Solutions (Linaclotide & Controls) TEER->Prepare Transport_AB Apical to Basolateral (A→B) Transport Prepare->Transport_AB Transport_BA Basolateral to Apical (B→A) Transport Prepare->Transport_BA Sample Collect Samples from Donor & Receiver Compartments Transport_AB->Sample Transport_BA->Sample Analyze Quantify Compound Concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate Report Report Results Calculate->Report

Figure 2: Caco-2 Permeability Assay Workflow.

Conclusion

The Caco-2 cell permeability assay is an essential in vitro tool for assessing the potential for intestinal absorption of drug candidates. For this compound, a peptide that acts locally in the gastrointestinal tract with minimal systemic exposure, this assay is expected to confirm its low permeability characteristics. By following the detailed protocol outlined in these application notes, researchers can reliably evaluate the permeability of this compound and similar peptide-based therapeutics, providing critical data for drug development and regulatory submissions. The results will aid in confirming the intended local site of action and the low potential for systemic side effects.

References

Application Notes and Protocols: Electrophysiological Assessment of Linaclotide's Effect on Colonic Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological assessment of Linaclotide's effects on colonic neurons. The protocols and data presented are based on established preclinical and clinical research, offering a guide for studying the analgesic properties of Linaclotide and similar compounds.

Introduction

Linaclotide is a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2] A key aspect of its therapeutic effect is the alleviation of abdominal pain, a mechanism attributed to its influence on colonic sensory neurons.[1][3] Electrophysiological studies have been pivotal in elucidating this analgesic pathway. Linaclotide acts indirectly on colonic nociceptors by stimulating GC-C receptors on intestinal epithelial cells, leading to the production and release of cyclic guanosine monophosphate (cGMP).[1] This extracellular cGMP subsequently modulates the activity of nearby pain-sensing nerves, reducing their sensitivity and signaling.

Signaling Pathway of Linaclotide in the Colon

The mechanism of action of Linaclotide on colonic neurons is an indirect pathway involving epithelial cells as intermediaries. The following diagram illustrates this signaling cascade.

Linaclotide_Signaling_Pathway cluster_epithelium Lumenal Epithelial Cell cluster_neuron Colonic Nociceptor Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC binds to cGMP_intra Intracellular cGMP GCC->cGMP_intra converts GTP GTP GTP->GCC Efflux cGMP Efflux Pump cGMP_intra->Efflux transported by cGMP_extra Extracellular cGMP Nociceptor Nociceptor Terminal cGMP_extra->Nociceptor acts on Efflux->cGMP_extra released PainSignal Reduced Pain Signaling Nociceptor->PainSignal leads to

Figure 1. Signaling pathway of Linaclotide's analgesic effect on colonic neurons.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical and clinical studies on the effects of Linaclotide.

ParameterModel SystemTreatmentKey FindingReference
Nociceptor Firing Ex vivo mouse colonic afferentsLinaclotide (1000 nM)Significantly reduced firing of colonic nociceptors in response to mechanical stimuli.
Spinal Cord Neuron Activation Healthy mice with colorectal distensionIntra-colonic Linaclotide (1000 nM)Significantly fewer activated dorsal horn neurons in the T11-T12 and T13-L1 spinal cord segments.
Visceromotor Response to Colorectal Distension Mice with chronic visceral hypersensitivityChronic oral Linaclotide (3 µg/kg daily for 14 days)Reduced visceromotor responses compared to vehicle-treated mice.
DRG Neuron Excitability Whole-cell patch-clamp of mouse colon-innervating DRG neuronsLinaclotideNo direct effect on the excitability of these neurons.
cGMP Secretion Ex vivo mouse colonic mucosa in Ussing chamberLinaclotide (1 µM)Linear cGMP secretion rate of approximately 23 fmol/min/cm².
Abdominal Pain Reduction Phase III clinical trial in IBS-C patientsOral Linaclotide (290 µg daily for 26 weeks)70% of patients had at least a 30% reduction in abdominal pain compared to 50% with placebo.

Experimental Protocols

Ex Vivo Single-Fiber Recordings from Colonic Afferents

This protocol is designed to directly measure the effect of Linaclotide on the firing properties of individual colonic sensory neurons in response to mechanical stimulation.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a mouse and dissect the distal colon.

    • Isolate a segment of the colon with the attached mesenteric nerves (e.g., lumbar splanchnic or pelvic nerves).

    • Transfer the preparation to a recording chamber continuously perfused with carbogen-gassed Krebs solution at 32-34°C.

  • Electrophysiological Recording:

    • Using fine forceps, tease apart the mesenteric nerve bundle to isolate single nerve fibers.

    • Place a single nerve fiber over a platinum-iridium recording electrode.

    • Identify mechanosensitive afferent fibers by their response to gentle probing of the colon with a fine brush.

  • Mechanical Stimulation:

    • Apply controlled mechanical stimuli to the receptive field of the identified neuron using a von Frey-like filament or a servo-controlled mechanical stimulator.

    • Record baseline neuronal firing in response to a range of mechanical forces.

  • Drug Application:

    • Apply Linaclotide to the mucosal side of the colonic preparation.

    • After an incubation period, repeat the mechanical stimulation protocol and record the neuronal firing.

  • Data Analysis:

    • Compare the frequency of action potentials before and after Linaclotide application to determine its effect on neuronal mechanosensitivity.

Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons

This protocol assesses whether Linaclotide directly affects the intrinsic excitability of the cell bodies of colonic sensory neurons.

Methodology:

  • Neuron Isolation and Culture:

    • Identify colon-innervating DRG neurons, typically by retrograde labeling (e.g., injecting a fluorescent tracer into the colon wall prior to dissection).

    • Dissect the relevant DRGs (thoracolumbar or lumbosacral) and enzymatically dissociate them to obtain a single-cell suspension.

    • Culture the neurons for 2-7 days to allow for recovery and adherence to the culture dish.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and micromanipulator to form a whole-cell patch-clamp configuration on a labeled DRG neuron.

    • In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and characterize the neuron's firing properties (e.g., rheobase, number of action potentials).

  • Drug Application:

    • Perfuse the recording chamber with a solution containing Linaclotide.

    • Repeat the current injection protocol to assess any changes in neuronal excitability.

    • As a positive control, apply exogenous cGMP to confirm the neuron's sensitivity to the downstream mediator.

  • Data Analysis:

    • Analyze parameters such as resting membrane potential, input resistance, action potential threshold, and the number of evoked action potentials to determine the direct effect of Linaclotide on neuronal excitability.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical assessment of Linaclotide's analgesic effects.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_cellular Cellular Mechanism A Tissue Preparation (Colon Segment with Nerves) B Single-Fiber Recording (Mechanical Stimulation) A->B C Drug Application (Linaclotide) B->C D Data Analysis (Nociceptor Firing Rate) C->D E Animal Model (Visceral Hypersensitivity) F Drug Administration (Oral or Intra-colonic) E->F G Behavioral Testing (Visceromotor Response to CRD) F->G H Spinal Cord Analysis (c-Fos or pERK Staining) F->H I Data Analysis (Pain Response & Neuron Activation) G->I H->I J DRG Neuron Culture (Retrograde Labeling) K Patch-Clamp Electrophysiology J->K L Linaclotide/cGMP Application K->L M Analysis of Neuronal Excitability L->M

Figure 2. General experimental workflow for assessing Linaclotide's effects.

Conclusion

The electrophysiological assessment of Linaclotide's effects on colonic neurons has been instrumental in defining its analgesic mechanism of action. The protocols and data presented here provide a framework for future research into visceral pain and the development of novel therapeutics targeting the GC-C/cGMP pathway. These methods allow for a multi-level analysis, from the direct effects on single neurons to the integrated response of the central nervous system.

References

Application Notes and Protocols: In Vivo Imaging to Assess Linaclotide's Effect on GI Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various in vivo imaging techniques to assess the pharmacological effects of Linaclotide on gastrointestinal (GI) motility. Detailed protocols for key preclinical and clinical imaging modalities are included to facilitate experimental design and execution.

Introduction to Linaclotide and GI Motility

Linaclotide (marketed as Linzess®) is a guanylate cyclase-C (GC-C) agonist used to treat irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] It is a 14-amino acid peptide that acts locally on the luminal surface of the intestinal epithelium.[1][3]

Mechanism of Action: Linaclotide binds to and activates GC-C receptors on intestinal epithelial cells.[1] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid secretion softens stool and accelerates GI transit. Additionally, increased extracellular cGMP is thought to reduce the activity of pain-sensing nerves in the gut, contributing to the relief of abdominal pain in IBS-C patients.

In Vivo Imaging Techniques for Assessing GI Motility

A variety of non-invasive and minimally invasive imaging techniques can be employed to quantitatively assess the prokinetic effects of Linaclotide on GI motility. The choice of modality depends on the specific region of the GI tract being investigated (stomach, small intestine, colon), the desired quantitative endpoints, and the available resources.

Summary of Quantitative Data on Linaclotide's Effect on GI Motility

The following table summarizes key quantitative findings from preclinical and clinical studies assessing the impact of Linaclotide on GI motility.

Imaging/Measurement TechniqueAnimal Model/ PopulationKey FindingsReference
Fluorescent Dye Transit Cystic Fibrosis Mice (F508del and null)Linaclotide (50 µg/kg) significantly increased the geometric center of fluorescence (GCF), indicating accelerated intestinal transit. GCF increased from 2.87 ± 0.39 to 5.73 ± 0.41 in F508del mice and from 2.77 ± 0.42 to 5.16 ± 0.4 in null mice.
Charcoal Meal Transit Wild-type MiceLinaclotide (100 µg/kg) significantly accelerated small bowel transit time compared to vehicle-treated controls.
Scintigraphy Women with IBS-CLinaclotide (1000 µg daily for 5 days) significantly accelerated ascending colon emptying half-time and overall colonic transit at 48 hours.
Wireless Motility Capsule Humans with IBS-CLinaclotide (290 µg daily for 28 days) accelerated colonic transit time (from a median of 2650 minutes to 1757 minutes) and increased the colonic motility index. No significant effect on gastric emptying or small bowel transit was observed.

Signaling Pathway and Experimental Workflow

Linaclotide's Mechanism of Action

Linaclotide_Mechanism Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to cGMP_intra Intracellular cGMP GCC->cGMP_intra Converts GTP to GTP GTP GTP->cGMP_intra CFTR CFTR Activation cGMP_intra->CFTR cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Exported Secretion Increased Cl- and HCO3- Secretion CFTR->Secretion Fluid Increased Intestinal Fluid Secretion->Fluid Transit Accelerated GI Transit Fluid->Transit PainNerve Pain-Sensing Nerve Inhibition cGMP_extra->PainNerve PainRelief Reduced Abdominal Pain PainNerve->PainRelief Preclinical_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Fasting Administration Oral Gavage of Linaclotide/Vehicle Animal_Acclimation->Administration Drug_Prep Linaclotide/Vehicle Preparation Drug_Prep->Administration Marker_Admin Administration of Imaging Marker/Meal Administration->Marker_Admin Imaging In Vivo Imaging (e.g., MRI, Ultrasound, Fluorescence) Marker_Admin->Imaging Image_Processing Image Processing & Segmentation Imaging->Image_Processing Quantification Quantification of Motility Parameters (e.g., Transit Time, Gastric Emptying) Image_Processing->Quantification Stats Statistical Analysis Quantification->Stats

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Linaclotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of Linaclotide Acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the solid-phase synthesis of Linaclotide?

A1: The primary challenges in synthesizing Linaclotide, a 14-amino acid peptide with three disulfide bonds, are achieving the correct and clean folding of these bridges (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13).[1][2][3] The formation of mismatched disulfide bond isomers is a common issue that leads to significant impurities and lower yields.[3][4] Other challenges include incomplete deprotection of cysteine protecting groups, peptide aggregation on the solid support, and purification of the final product from a complex mixture of isomers and other impurities.

Q2: What are the common strategies for disulfide bond formation in Linaclotide synthesis?

A2: There are three main strategies for forming the three disulfide bonds in Linaclotide:

  • Random Oxidation: This approach uses a single type of cysteine protecting group (e.g., Trityl) and relies on oxidative folding in solution after cleavage from the resin to form the correct disulfide bridges. While simpler in terms of synthesis, it can lead to a mixture of isomers, requiring extensive purification.

  • Semi-regioselective Oxidation: In this strategy, one disulfide bond is formed selectively, while the other two are formed through random oxidation. This reduces the number of possible mismatched isomers compared to the random approach.

  • Regioselective (or Orthogonal) Oxidation: This is the most controlled method, where each pair of cysteines is protected with a unique, orthogonally removable protecting group (e.g., Trt, Acm, Mmt, Dpm, o-NBn). The disulfide bonds are then formed sequentially in a specific order, which has been shown to significantly improve the yield of the correctly folded peptide.

Q3: What is the optimal order for forming the disulfide bonds in a regioselective synthesis?

A3: Research suggests that the order of disulfide bond formation is critical for maximizing the yield of correctly folded Linaclotide. An optimized order is to first form the Cys1-Cys6 bond, followed by the Cys2-Cys10 bond, and finally the Cys5-Cys13 bond. Forming the Cys5-Cys13 bond first may lead to unfavorable conformations that hinder the subsequent oxidations.

Q4: What are some common impurities found in crude Linaclotide, and how can they be identified?

A4: Common impurities in crude Linaclotide include incompletely synthesized peptides (deletion sequences) and incorrectly formed disulfide bond isomers. Specific impurities that have been identified are Ac-Linaclotide, Asp(7)-Linaclotide, Cys(1)-IMD-Linaclotide, and Des-Tyr(14)-Linaclotide. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for characterizing these impurities and assessing the purity of the final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide - Incomplete Fmoc deprotection.- Poor coupling efficiency due to peptide aggregation.- Steric hindrance from bulky protecting groups.- Increase piperidine concentration or deprotection time for Fmoc removal.- Use stronger coupling reagents (e.g., HCTU) and perform double couplings.- Monitor coupling efficiency with a ninhydrin test.- Consider using a more suitable resin, such as a low-swelling resin, to minimize aggregation.
Multiple Peaks in HPLC of Crude Product - Formation of mismatched disulfide bond isomers.- Incomplete removal of cysteine protecting groups.- Presence of deletion or truncated peptide sequences.- Switch from random oxidation to a regioselective strategy with orthogonal protecting groups.- Optimize the order of disulfide bond formation.- Ensure complete removal of protecting groups by optimizing deprotection conditions (e.g., reagent, time, temperature).- Optimize coupling and deprotection steps during SPPS to minimize sequence-related impurities.
Difficulty in Purifying the Final Product - Co-elution of the desired product with closely related isomers or impurities.- Optimize the HPLC gradient and mobile phase composition for better separation.- Consider using a different stationary phase (e.g., a different C18 column).- Employ multi-step purification if a single HPLC run is insufficient.
Incomplete Removal of S-tBu Protecting Group - The tert-butylsulphenyl (S-tBu) group can be difficult to remove, especially when sterically hindered.- Perform on-resin deprotection before cleavage from the solid support.- Use a suitable reducing agent for the removal of the S-tBu group.
Low Purity After Oxidative Folding - Suboptimal folding conditions (pH, peptide concentration, buffer composition).- Disulfide bond scrambling.- Optimize the oxidative folding buffer. A common buffer is 100 mM NaH2PO4, 2 M Gdn·HCl, at pH 7.0.- Control the peptide concentration during folding; a concentration of around 200 μM is often used.- Monitor the folding process by analytical RP-HPLC.

Experimental Protocols

General Fmoc-Solid Phase Peptide Synthesis (SPPS) Protocol for Linaclotide

This protocol is a general guideline and may require optimization based on the specific sequence and scale of the synthesis.

  • Resin Selection and Loading:

    • Start with a suitable resin, such as Rink amide resin.

    • The first amino acid (Fmoc-Tyr(tBu)-OH) is coupled to the resin.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with a solution of 20-30% piperidine in dimethylformamide (DMF) for 5-10 minutes (repeated twice) to remove the Fmoc protecting group.

    • Washing: Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Add the next Fmoc-protected amino acid (5 equivalents) with a coupling agent like HCTU (5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (5 equivalents) in DMF. The coupling reaction is typically carried out for 5-10 minutes and may be repeated to ensure completion.

    • Washing: Wash the resin with DMF.

    • Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence. Side chains of amino acids are protected as follows: Asn(Trt), Glu(OtBu), Cys(Trt/Acm/Mmt/Dpm, etc.), and Thr/Tyr(tBu).

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it.

    • Treat the peptide-resin with a cleavage cocktail, typically containing 90-95% trifluoroacetic acid (TFA), with scavengers like triisopropylsilane (TIPS) and water (e.g., 90% TFA/5% TIPS/5% H2O) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Lyophilize the crude peptide.

Oxidative Folding Protocol (Random Oxidation)
  • Dissolution: Dissolve the lyophilized crude linear peptide in an oxidation buffer. A commonly used buffer is 100 mM sodium phosphate (NaH2PO4), 2 M guanidine hydrochloride (Gdn·HCl), at pH 7.0. The peptide concentration is typically around 200 μM.

  • Oxidation: Stir the solution at room temperature for 24 hours, exposed to air to facilitate oxidation.

  • Monitoring: Monitor the progress of the oxidation by analytical RP-HPLC and confirm disulfide bond formation by mass spectrometry (ESI-MS).

  • Quenching and Purification: Once the reaction is complete, acidify the solution with TFA to stop the reaction. Purify the crude cyclized peptide by preparative RP-HPLC to obtain the final product with >95% purity.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_folding Oxidative Folding cluster_purification Purification & Analysis resin Resin Loading elongation Peptide Elongation (Coupling & Deprotection Cycles) resin->elongation cleavage Cleavage from Resin & Side-Chain Deprotection elongation->cleavage oxidation Disulfide Bond Formation cleavage->oxidation hplc Preparative HPLC oxidation->hplc analysis Purity Analysis (Analytical HPLC, MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product final_product lyophilization->final_product Final Product

Caption: General workflow for the solid-phase synthesis of Linaclotide.

troubleshooting_guide start Low Yield or Purity? problem_spps SPPS Issues? start->problem_spps Yes solution_purification Optimize HPLC Method start->solution_purification No problem_folding Folding Issues? problem_spps->problem_folding No solution_coupling Optimize Coupling: - Double couple - Stronger reagents problem_spps->solution_coupling Incomplete Coupling solution_deprotection Optimize Deprotection: - Increase time/concentration problem_spps->solution_deprotection Incomplete Deprotection solution_strategy Change Strategy: - Regioselective oxidation problem_folding->solution_strategy Isomer Mixture solution_conditions Optimize Folding Conditions: - pH, buffer, concentration problem_folding->solution_conditions Low Folding Efficiency

Caption: Troubleshooting flowchart for Linaclotide synthesis.

disulfide_strategy start Choose Disulfide Formation Strategy random Random Oxidation start->random semi Semi-Regioselective start->semi regio Regioselective start->regio pros_random Pros: Simpler Synthesis Cons: Isomer mixture, low yield random->pros_random pros_semi Pros: Reduced isomers Cons: Still some mixture semi->pros_semi pros_regio Pros: High purity, high yield Cons: More complex synthesis regio->pros_regio

Caption: Comparison of disulfide bond formation strategies.

References

Preventing disulfide bond mispairing in Linaclotide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Linaclotide, with a particular focus on preventing disulfide bond mispairing.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of Linaclotide?

A1: The primary challenge in synthesizing Linaclotide, a 14-amino acid peptide with three disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), is achieving the correct disulfide bond connectivity.[1][2] Mispairing of the six cysteine residues can lead to a multitude of incorrect isomers, significantly reducing the yield of the biologically active peptide and complicating purification.[2] Other challenges include potential side reactions during solid-phase peptide synthesis (SPPS), such as racemization of cysteine residues, and peptide aggregation during synthesis and folding.[3]

Q2: What are the different strategies for forming the three disulfide bonds in Linaclotide?

A2: There are three main strategies for disulfide bond formation in Linaclotide synthesis:

  • Random Oxidation: This approach involves the simultaneous oxidation of all six cysteine residues in solution after cleavage from the solid support. While synthetically simpler, it can lead to a mixture of disulfide isomers, often resulting in low yields of the correctly folded Linaclotide.[2]

  • Semi-regioselective Oxidation: In this strategy, one disulfide bond is formed selectively, typically on-resin, to restrict the conformational flexibility of the peptide. The remaining two disulfide bonds are then formed simultaneously in solution. This method reduces the number of possible mismatched isomers compared to random oxidation.

  • Regioselective (or Orthogonal) Oxidation: This is the most controlled approach, involving the stepwise formation of each disulfide bond. It requires the use of different cysteine-protecting groups that can be removed selectively under specific conditions. This strategy generally provides the highest purity of the desired isomer but can be more complex and may have lower overall yields due to the multiple reaction and purification steps.

Q3: Why are orthogonal protecting groups important in Linaclotide synthesis?

A3: Orthogonal protecting groups are crucial for the regioselective synthesis of Linaclotide. These are different chemical moieties attached to the cysteine thiol groups that can be removed under distinct and non-interfering conditions. By using a unique protecting group for each pair of cysteines that will form a disulfide bond, chemists can control the sequence of bond formation, ensuring the correct connectivity and minimizing the formation of mispaired isomers.

Q4: What is the difference between on-resin and in-solution disulfide bond formation?

A4:

  • On-resin disulfide bond formation is performed while the peptide is still attached to the solid support. The polymer matrix can provide a "pseudo-dilution" effect, which favors intramolecular disulfide bond formation and can minimize intermolecular side reactions like dimerization and oligomerization.

  • In-solution disulfide bond formation is carried out after the peptide has been cleaved from the resin. This is a common method for both random and regioselective oxidation strategies. Careful control of peptide concentration is critical to favor intramolecular cyclization.

Q5: How can I monitor the progress of disulfide bond formation?

A5: The progress of the oxidation reaction can be monitored using analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS). In RP-HPLC, the formation of the folded peptide will typically result in a new peak with a different retention time from the reduced linear peptide. LC-MS can be used to confirm the mass of the product, which will decrease by 2 Da for each disulfide bond formed due to the loss of two hydrogen atoms.

Troubleshooting Guides

Problem EncounteredPotential CausesSuggested Solutions
Low yield of the final, correctly folded Linaclotide. - Inefficient oxidation. - Peptide aggregation. - Formation of multiple disulfide isomers. - Loss of material during purification steps.- Optimize Oxidation: Experiment with different oxidizing agents (e.g., air, DMSO, iodine, potassium ferricyanide). Adjust pH (typically 8-9 for air oxidation) and temperature. - Prevent Aggregation: Perform oxidation at high dilution (0.1-1 mg/mL). Add denaturants like guanidine hydrochloride (GuHCl) or urea to the oxidation buffer. - Control Isomer Formation: Switch to a semi-regioselective or fully regioselective strategy using orthogonal protecting groups. - Minimize Purification Losses: Optimize HPLC purification conditions. Consider a one-pot synthesis approach to reduce the number of purification steps.
HPLC analysis of the crude product shows multiple peaks of the same mass. - Presence of disulfide bond isomers. - Racemization of amino acids during synthesis.- Confirm Isomers: Use LC-MS/MS to fragment the peptides and analyze the fragmentation patterns, which can help in identifying the disulfide connectivity. - Improve Folding: Optimize the folding buffer conditions (pH, additives, temperature) to favor the formation of the thermodynamically most stable (and likely correct) isomer. - Prevent Racemization: Use appropriate coupling reagents and conditions, especially for cysteine residues which are prone to racemization.
The peptide precipitates during the oxidation step. - High peptide concentration leading to intermolecular aggregation. - Poor solubility of the linear peptide in the oxidation buffer.- Increase Dilution: Lower the peptide concentration in the oxidation buffer. - Improve Solubility: Add organic co-solvents (e.g., acetonitrile, isopropanol) or chaotropic agents (e.g., GuHCl) to the oxidation buffer.
Incomplete removal of cysteine protecting groups. - Inefficient deprotection conditions. - Steric hindrance around the protecting group.- Optimize Deprotection: Increase the reaction time or the concentration of the deprotecting agent. For acid-labile groups, ensure the complete removal of scavengers that might interfere. For enzymatic cleavage, ensure optimal enzyme activity. - Choose Appropriate Protecting Groups: Select protecting groups known for reliable removal under your intended conditions.

Data Presentation

Table 1: Comparison of Different Synthetic Strategies for Linaclotide

StrategyCysteine Protecting GroupsKey FeaturesReported Purity (Crude/Purified)Reported Yield (Overall)Reference(s)
Random Oxidation All Cys(Trt) or Cys(Acm)Simple, one-step oxidation. High risk of isomer formation.Often low crude purity with multiple isomers.Can be low and variable.
Semi-regioselective e.g., Cys1,6(Acm) and others Cys(Trt)One disulfide bond formed selectively, followed by random oxidation of the rest. Reduces isomer complexity.Improved crude purity compared to random oxidation.Generally higher than random oxidation.
Regioselective Orthogonal sets, e.g., Cys1,6(Mmt), Cys2,10(Dpm), Cys5,13(o-NBn)Stepwise, controlled formation of each disulfide bond. Highest purity of the desired isomer.High crude and final purity (>98%).Can be lower due to multiple steps, but optimized processes report satisfactory yields.

Note: Yields and purities are highly dependent on the specific experimental conditions, scale, and purification methods used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS) of Linear Linaclotide

This protocol outlines the manual synthesis of the linear Linaclotide precursor using Fmoc chemistry.

  • Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (4 equivalents) in DMF.

    • Add N,N'-diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the Linaclotide sequence. For cysteine residues, use orthogonally protected derivatives if a regioselective strategy is planned (e.g., Fmoc-Cys(Mmt)-OH, Fmoc-Cys(Dpm)-OH, Fmoc-Cys(o-NBn)-OH).

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Protocol 2: On-Resin Disulfide Bond Formation (First Bridge)

This protocol describes the formation of the first disulfide bond on the solid support, a key step in a regioselective strategy.

  • Selective Deprotection:

    • Swell the peptide-resin in DCM.

    • To remove an Mmt group, treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) in DCM. Monitor the reaction by observing the release of the yellow trityl cation.

    • Wash the resin with DCM, a neutralizing solution (e.g., 5% DIEA in DCM), and then DMF.

  • On-Resin Oxidation:

    • Add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) (2-3 equivalents) in DMF, to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

    • Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

    • Once the oxidation is complete, wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

Protocol 3: Cleavage and In-Solution Disulfide Bond Formation
  • Cleavage from Resin:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS) = 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification of the Linear/Mono-cyclic Peptide: Purify the crude peptide by preparative RP-HPLC. Lyophilize the pure fractions.

  • In-Solution Oxidation:

    • Dissolve the lyophilized peptide in an appropriate oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) to a final concentration of 0.1-1 mg/mL.

    • Stir the solution gently, open to the atmosphere, for 24-48 hours to allow for air oxidation.

    • Alternatively, for a more controlled or rapid oxidation, use an oxidizing agent like DMSO or potassium ferricyanide.

    • Monitor the reaction by analytical RP-HPLC.

  • Final Purification: Once the oxidation is complete, acidify the solution with acetic acid or TFA to stop the reaction. Purify the final Linaclotide product by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product.

Protocol 4: Analytical RP-HPLC for Linaclotide Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 50% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve a small amount of the Linaclotide sample in Mobile Phase A or a suitable solvent.

  • Injection: Inject an appropriate volume (e.g., 20 µL) onto the column.

  • Analysis: Analyze the resulting chromatogram for the main product peak and any impurity peaks. Calculate purity based on the relative peak areas.

Mandatory Visualizations

Linaclotide_Synthesis_Strategies cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Oxidation Disulfide Bond Formation Linear Peptide Resin Linear Peptide Resin Linear Peptide Linear Peptide Linear Peptide Resin->Linear Peptide TFA Cocktail Semi-regioselective Oxidation Semi-regioselective Oxidation Linear Peptide Resin->Semi-regioselective Oxidation On-resin oxidation of 1st bridge, then cleavage Regioselective Oxidation Regioselective Oxidation Linear Peptide Resin->Regioselective Oxidation Stepwise deprotection & oxidation Random Oxidation Random Oxidation Linear Peptide->Random Oxidation One-pot oxidation Correctly Folded Linaclotide Correctly Folded Linaclotide Random Oxidation->Correctly Folded Linaclotide Misfolded Isomers Misfolded Isomers Random Oxidation->Misfolded Isomers Semi-regioselective Oxidation->Correctly Folded Linaclotide Semi-regioselective Oxidation->Misfolded Isomers Regioselective Oxidation->Correctly Folded Linaclotide

Caption: Strategies for Linaclotide Disulfide Bond Formation.

Linaclotide_Workflow Start Start Fmoc-SPPS Fmoc-SPPS Start->Fmoc-SPPS On-Resin Oxidation (Optional) On-Resin Oxidation (Optional) Fmoc-SPPS->On-Resin Oxidation (Optional) Cleavage & Deprotection Cleavage & Deprotection Fmoc-SPPS->Cleavage & Deprotection On-Resin Oxidation (Optional)->Cleavage & Deprotection In-Solution Oxidation In-Solution Oxidation Cleavage & Deprotection->In-Solution Oxidation Purification (RP-HPLC) Purification (RP-HPLC) In-Solution Oxidation->Purification (RP-HPLC) Characterization (LC-MS) Characterization (LC-MS) Purification (RP-HPLC)->Characterization (LC-MS) Final Product Final Product Characterization (LC-MS)->Final Product

Caption: General Experimental Workflow for Linaclotide Synthesis.

Troubleshooting_Tree Problem Low Yield or Purity? Multiple Peaks (HPLC) Multiple Peaks (HPLC) Problem->Multiple Peaks (HPLC) Check Mass (MS) Check Mass (MS) Problem->Check Mass (MS) Correct Mass Correct Mass? Multiple Peaks (HPLC)->Correct Mass Yes Incorrect Mass Incorrect Mass? Multiple Peaks (HPLC)->Incorrect Mass No Isomers Disulfide Isomers Correct Mass->Isomers Incomplete Deprotection Incomplete Deprotection/ Coupling Incorrect Mass->Incomplete Deprotection Optimize Folding Optimize Folding Conditions Isomers->Optimize Folding Use Regioselective Strategy Implement Regioselective Strategy Isomers->Use Regioselective Strategy Optimize SPPS/Cleavage Optimize SPPS/Cleavage Conditions Incomplete Deprotection->Optimize SPPS/Cleavage

Caption: Troubleshooting Decision Tree for Linaclotide Synthesis.

References

Technical Support Center: Optimizing cGMP Assays for Linaclotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cyclic Guanosine Monophosphate (cGMP) assays for Linaclotide Acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cGMP assays with this compound.

Q1: Why am I seeing no or very low cGMP signal in my this compound-stimulated cells?

A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Cell Health and Confluency: Ensure your cells (e.g., T84, Caco-2BBe) are healthy and have reached an appropriate confluency. Assays should be performed on a confluent monolayer.

  • This compound Integrity: this compound is a peptide and can degrade if not stored or handled properly. Store lyophilized peptide at -20°C or -80°C and reconstituted solutions in sterile buffer at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cGMP. It is crucial to pre-incubate cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to allow for cGMP accumulation.[1][2]

  • Assay Protocol Timing: Incubation times are critical. A 30-minute stimulation with this compound has been shown to be effective.[1] Ensure incubation times for antibodies and substrates are as per the ELISA kit manufacturer's instructions.

  • Reagent Preparation: Confirm that all reagents, including standards, antibodies, and substrates, were prepared correctly and are not expired.

Q2: My standard curve looks poor, with low R-squared values.

A2: An unreliable standard curve will lead to inaccurate sample quantification. Consider the following:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing the serial dilutions for the standard curve. Use calibrated pipettes and fresh tips for each dilution.

  • Standard Degradation: Reconstitute standards immediately before use and do not store diluted standards for extended periods.

  • Curve Fitting: Use the appropriate curve-fitting model for your competitive ELISA data, which is typically a four-parameter logistic (4-PL) fit.

  • Plate Washing: Inadequate washing between steps can lead to high background and poor curve shape. Ensure complete aspiration of wells after each wash.

Q3: I'm observing high background in my assay wells.

A3: High background can mask the signal from your samples. Here are potential causes and solutions:

  • Insufficient Washing: Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.

  • Antibody Concentration: The concentration of the HRP-conjugate or the primary antibody may be too high. Titrate the antibodies to find the optimal concentration.

  • Blocking: Ensure that the blocking step was performed correctly with the appropriate blocking buffer to prevent non-specific binding.

  • Substrate Incubation: Avoid exposing the plate to light during substrate incubation and do not incubate for longer than the recommended time.

Q4: My results are highly variable between replicate wells.

A4: Poor precision can be caused by several factors:

  • Inconsistent Pipetting: Ensure uniform pipetting technique across all wells.

  • Edge Effects: "Edge effects" can occur due to temperature or humidity gradients across the plate. To mitigate this, avoid using the outer wells of the plate for samples and standards, or incubate the plate in a humidified chamber.

  • Cell Monolayer Inconsistency: Ensure a uniform cell monolayer in all wells by careful cell seeding and handling.

  • Incomplete Mixing: Thoroughly mix all reagents before adding them to the wells.

Q5: Should I acetylate my samples for the cGMP assay?

A5: Some commercial cGMP ELISA kits offer an acetylation step. Acetylation of cGMP can increase the sensitivity of the assay by improving the binding affinity of the anti-cGMP antibody. This can be particularly useful if you expect very low levels of cGMP in your samples. Refer to your specific ELISA kit manual for guidance on whether acetylation is recommended and for the detailed protocol.

Experimental Protocols

Protocol 1: In Vitro cGMP Stimulation Assay in T84 Cells

This protocol describes the measurement of intracellular cGMP accumulation in the human colon carcinoma cell line T84 following stimulation with this compound.

Materials:

  • T84 cells

  • Cell culture medium (e.g., DMEM/F12)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine)

  • 0.1 M HCl

  • Competitive cGMP ELISA kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed T84 cells into a 96-well plate at a density that allows them to form a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator.

  • Pre-incubation: Once confluent, wash the cell monolayer twice with PBS. Then, pre-incubate the cells in serum-free media containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.[1]

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells by adding 0.1 M HCl to each well. Incubate for 10-20 minutes at room temperature.

  • Sample Collection: Collect the cell lysates (supernatant) for cGMP measurement. If necessary, centrifuge the lysates to pellet cell debris.

  • cGMP Quantification: Quantify the cGMP concentration in the cell lysates using a competitive cGMP ELISA kit, following the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration in the remaining cell pellet from each well using a BCA protein assay.

  • Data Analysis: Normalize the cGMP concentration (pmol/mL) to the protein concentration (mg/mL) for each well. Plot the normalized cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound cGMP Assay

ParameterRecommended RangeNotes
This compound Concentration 0.001 µM - 10 µMA dose-response curve should be generated to determine the optimal concentration for your specific cell line and conditions.
IBMX Concentration 0.1 mM - 1 mMThe optimal concentration may vary depending on the cell line. A concentration of 0.5 mM is a good starting point.
Cell Seeding Density (T84 cells) 2 x 10^5 cells/wellThis is a starting point and should be optimized to achieve a confluent monolayer for the assay.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
No/Low Signal Degraded this compoundStore and handle the peptide properly. Avoid freeze-thaw cycles.
No PDE inhibitor usedPre-incubate cells with a PDE inhibitor like IBMX.
Poor Standard Curve Inaccurate pipettingUse calibrated pipettes and proper technique.
Degraded standardsPrepare fresh standards for each assay.
High Background Insufficient washingIncrease the number and duration of wash steps.
Antibody concentration too highTitrate antibodies to determine the optimal concentration.
High Variability Edge effectsAvoid using outer wells; incubate in a humidified chamber.
Inconsistent cell monolayerEnsure uniform cell seeding.

Visualizations

Linaclotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Linaclotide This compound GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds and Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Secretion Cl- and HCO3- Secretion Increased Intestinal Fluid CFTR->Secretion

Caption: Signaling pathway of this compound.

cGMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed T84 Cells in 96-well Plate culture_cells 2. Culture to Confluency seed_cells->culture_cells pre_incubate 3. Pre-incubate with IBMX culture_cells->pre_incubate stimulate 4. Stimulate with this compound pre_incubate->stimulate lyse_cells 5. Lyse Cells with 0.1 M HCl stimulate->lyse_cells collect_lysate 6. Collect Lysate lyse_cells->collect_lysate protein_assay 8. Perform BCA Protein Assay on Pellet lyse_cells->protein_assay elisa 7. Perform cGMP Competitive ELISA collect_lysate->elisa analyze_data 9. Normalize cGMP to Protein and Analyze elisa->analyze_data protein_assay->analyze_data

Caption: Experimental workflow for the cGMP assay.

Troubleshooting_Tree start Low/No cGMP Signal check_pde Did you use a PDE inhibitor (e.g., IBMX)? start->check_pde check_peptide Is the this compound solution fresh and properly stored? check_pde->check_peptide Yes no_pde Add PDE inhibitor to protocol check_pde->no_pde No check_cells Are the cells healthy and confluent? check_peptide->check_cells Yes bad_peptide Prepare fresh this compound solution check_peptide->bad_peptide No check_protocol Were incubation times and reagent concentrations correct? check_cells->check_protocol Yes bad_cells Optimize cell culture conditions check_cells->bad_cells No bad_protocol Review and optimize assay protocol check_protocol->bad_protocol No final_note Consult kit manufacturer's troubleshooting guide. check_protocol->final_note Yes

Caption: Troubleshooting decision tree for low cGMP signal.

References

Technical Support Center: Linaclotide Acetate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linaclotide Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has lost activity. What are the potential causes?

A1: Loss of this compound activity in an aqueous solution is primarily due to chemical degradation. The two main degradation pathways are:

  • Proteolytic Cleavage: The initial step in the breakdown of linaclotide often involves the enzymatic removal of the C-terminal tyrosine residue, forming the active metabolite MM-419447.[1][2][3] While this metabolite is active, further degradation leads to inactivation.

  • Disulfide Bond Reduction: Linaclotide's complex tertiary structure, maintained by three disulfide bridges, is crucial for its activity.[1][4] Reduction of these bonds leads to a loss of the proper conformation and subsequent inactivation. This is a critical step before the peptide can be broken down by proteases.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your aqueous solution is appropriate. Linaclotide is susceptible to degradation under both acidic and basic hydrolytic conditions.

  • Minimize Enzymatic Activity: If working with biological samples (e.g., simulated intestinal fluid), be aware of the presence of proteases which can rapidly degrade the peptide. Consider the use of protease inhibitors if appropriate for your experimental design.

  • Storage Conditions: Store aqueous solutions of this compound appropriately. For short-term storage, refrigeration is recommended. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize degradation.

Q2: I am observing multiple peaks in my HPLC analysis of a this compound solution. What could these be?

A2: The presence of multiple peaks in your HPLC chromatogram likely indicates the presence of degradation products. Under stress conditions, Linaclotide can degrade into several impurities.

  • Acid Hydrolysis: Under acidic conditions, two primary degradation products (DP 1 and DP 2) have been observed.

  • Base Hydrolysis: In alkaline conditions, Linaclotide is very sensitive and can degrade into three major degradation products (DP 3, DP 4, and DP 5). The rate of hydrolysis is faster in alkaline conditions compared to acidic conditions.

  • Oxidative Degradation: Oxidative stress can lead to the formation of a major degradant peak (DP 6).

  • Pseudo-Degradation Products: Under acidic conditions with methanol as a co-solvent, three pseudo-degradation products (DP-1, DP-2, and DP-3) can form.

Troubleshooting Steps:

  • Review Stress Conditions: Evaluate your experimental conditions. Exposure to harsh pH (acidic or basic) or oxidative agents can lead to the formation of these degradation products.

  • Analytical Method: Ensure your HPLC method is validated and capable of separating Linaclotide from its potential degradants.

Q3: How stable is this compound in simulated gastrointestinal fluids?

A3: Linaclotide shows variable stability in simulated gastrointestinal fluids.

  • Simulated Gastric Fluid (SGF): Linaclotide is relatively stable in the acidic environment of SGF for at least 3 hours.

  • Simulated Intestinal Fluid (SIF): In the neutral to slightly alkaline and enzyme-rich environment of SIF, Linaclotide degrades more rapidly. In vitro, both linaclotide and its active metabolite, MM-419447, can be degraded within an hour in simulated intestinal conditions. One study reported a half-life of 48 minutes for linaclotide in SIF.

Experimental Tip: When conducting experiments in SIF, it is crucial to have a time-course study to understand the degradation kinetics of Linaclotide under your specific conditions.

Quantitative Data Summary

The following tables summarize quantitative data on the stability and degradation of this compound.

Table 1: Summary of Linaclotide Degradation under Stress Conditions

Stress ConditionDegradation (%)Degradation Products (DPs)Reference
Acid Hydrolysis (1 N HCl, 60°C, 30 min)8.72DP 1, DP 2
Base Hydrolysis (1 N NaOH, 60°C, 30 min)22.43DP 3, DP 4, DP 5
Oxidative (30% H₂O₂, 60°C, 30 min)17.82DP 6
Thermal, Light, Neutral HydrolysisNo decompositionN/A

Table 2: Half-life of Linaclotide in Simulated Intestinal Fluid (SIF)

CompoundHalf-life (t₁/₂) in SIFReference
Linaclotide48 minutes

Experimental Protocols

Protocol 1: Stability Testing of this compound in Simulated Intestinal Fluid (SIF)

This protocol is adapted from studies assessing the gastrointestinal stability of Linaclotide.

1. Materials:

  • This compound

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Porcine pancreatin

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Incubator or water bath at 37°C

  • Analytical HPLC system

2. Preparation of Simulated Intestinal Fluid (SIF):

  • Dissolve 68 mg of KH₂PO₄ in 500 µL of water.

  • Add 800 µL of 0.2 M NaOH.

  • Add 100 mg of porcine pancreatin.

  • Adjust the final volume to 10 mL with water. The final pH should be approximately 6.8.

3. Stability Assay Procedure:

  • Prepare a stock solution of this compound (e.g., 2 mg/mL in water).

  • Dilute 15 µL of the peptide stock solution in 285 µL of SIF.

  • Incubate the mixture at 37°C.

  • Withdraw 30 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Immediately quench the reaction by adding 30 µL of 10% aqueous TFA to each aliquot.

  • Centrifuge the samples to pellet any precipitates.

  • Analyze 15 µL of the supernatant by analytical RP-HPLC to determine the percentage of remaining Linaclotide.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is based on a validated stability-indicating RP-HPLC method for Linaclotide and its degradation products.

1. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.01 N Potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: Photodiode array (PDA) detector at 220 nm

  • Injection Volume: 50 µL

2. Sample Preparation for Stress Studies:

  • Acid Hydrolysis: Mix 1 mL of Linaclotide stock solution with 1 mL of 1 N HCl and heat at 60°C for 30 minutes. Neutralize with 1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of Linaclotide stock solution with 1 mL of 1 N NaOH and heat at 60°C for 30 minutes. Neutralize with 1 N HCl.

  • Oxidative Degradation: Mix 1 mL of Linaclotide stock solution with 1 mL of 30% hydrogen peroxide and heat at 60°C for 30 minutes.

  • Control Sample: Dilute the Linaclotide stock solution with the mobile phase to the desired concentration.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main Linaclotide peak.

Visualizations

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds and Activates cGMP_intra Intracellular cGMP GCC->cGMP_intra Converts GTP to cGMP cGMP_extra Extracellular cGMP GCC->cGMP_extra Increases GTP GTP GTP->GCC CFTR CFTR cGMP_intra->CFTR Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Increases Nociceptor Colonic Nociceptors cGMP_extra->Nociceptor Inhibits Activity Pain_Reduction Reduced Visceral Pain Nociceptor->Pain_Reduction Leads to

Caption: Linaclotide's mechanism of action via the GC-C signaling pathway.

Linaclotide_Degradation_Workflow Linaclotide Linaclotide in Aqueous Solution Stress Stress Conditions (pH, Temperature, Oxidants) Linaclotide->Stress Degradation Chemical Degradation Stress->Degradation Products Degradation Products (Hydrolysis, Oxidation products) Degradation->Products Analysis Stability Analysis (RP-HPLC) Products->Analysis Data Quantitative Data (% Degradation, Impurity Profile) Analysis->Data

Caption: Experimental workflow for assessing Linaclotide stability.

Troubleshooting_Logic Start Issue: Loss of Activity or Unexpected HPLC Peaks Check_pH Check Solution pH Start->Check_pH Check_Storage Review Storage Conditions Start->Check_Storage Check_Enzymes Consider Proteolytic Degradation Start->Check_Enzymes Acid_Base Acidic/Basic Hydrolysis Check_pH->Acid_Base Extreme pH Oxidation Oxidative Degradation Check_Storage->Oxidation Improper Storage Disulfide Disulfide Bond Reduction Check_Enzymes->Disulfide In Biological Matrix Solution1 Adjust pH to Neutral Acid_Base->Solution1 Solution2 Store Properly (Frozen, Aliquoted) Oxidation->Solution2 Solution3 Use Protease Inhibitors Disulfide->Solution3

Caption: Troubleshooting logic for Linaclotide stability issues.

References

Navigating the Challenges of Linaclotide Acetate Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals utilizing Linaclotide Acetate in in vitro studies, achieving optimal solubility is paramount for reliable and reproducible results. This technical support center provides practical guidance, troubleshooting tips, and answers to frequently asked questions to address common challenges encountered during the dissolution of this peptide agonist.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a 14-amino acid peptide that is sparingly soluble in aqueous solutions like water and buffers.[1] It exhibits much higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

Q2: I am observing precipitation when I add my DMSO stock of this compound to my aqueous cell culture medium. What is happening?

A2: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. When the concentrated DMSO stock is added to the aqueous buffer, the DMSO is diluted, and this compound may precipitate out as it comes into contact with a solution in which it is less soluble. To mitigate this, it is recommended to add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring.

Q3: Does the pH of my buffer affect the solubility of this compound?

A3: While the activity of Linaclotide on its receptor, guanylate cyclase-C (GC-C), is pH-independent across a physiologically relevant range (pH 5-8), the solubility of the peptide itself may still be influenced by pH.[3] Although specific data on solubility in various buffers at different pH values is not extensively published, it is generally advisable to work within a neutral to slightly acidic pH range for initial dissolution attempts in aqueous buffers.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For preparing a high-concentration stock solution, high-purity DMSO is the recommended solvent.[2]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in water or aqueous buffer. This compound has low intrinsic solubility in aqueous solutions.1. Try gentle warming (up to 37°C) and sonication to aid dissolution. 2. If insolubility persists, proceed to the protocol using an organic solvent like DMSO.
Precipitation occurs immediately upon adding DMSO stock to the aqueous medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity is causing the peptide to crash out of solution.1. Lower the final concentration of this compound in your experiment. 2. Add the DMSO stock solution very slowly (dropwise) to the aqueous medium while continuously and gently stirring or vortexing. 3. Ensure the final concentration of DMSO in your cell culture or assay is at a non-toxic level (typically ≤ 0.5%).
The final solution appears cloudy or has visible particulates. Incomplete dissolution or aggregation of the peptide.1. Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material. 2. Carefully aspirate the supernatant for your experiment. Note that the actual concentration may be lower than calculated. 3. Consider filtering the solution through a low-protein-binding 0.22 µm filter.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL
1:4 solution of DMSO:PBS (pH 7.2)~0.20 mg/mL
WaterSparingly soluble
Aqueous 0.9% Sodium ChlorideSparingly soluble

Experimental Protocols

Protocol 1: Dissolution of this compound for In Vitro Studies

This protocol provides a step-by-step method for dissolving this compound, starting with an aqueous solvent and progressing to an organic solvent if necessary.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • High-purity Dimethyl sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, Tris, HEPES)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Attempt with Aqueous Solvent: a. Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation. b. Add a small amount of sterile water or your desired aqueous buffer to the vial to attempt to dissolve the peptide. c. Gently vortex the vial. If the peptide does not dissolve, you may try brief sonication (10-20 seconds).

  • Dissolution in Organic Solvent (if necessary): a. If the peptide does not dissolve in the aqueous solvent, use a fresh vial of lyophilized powder. b. Add a minimal amount of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). c. Gently vortex until the peptide is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer: a. While gently vortexing your desired aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. b. Crucially, do not add the aqueous buffer to the DMSO stock. c. Visually inspect the solution for any signs of precipitation.

  • Final Preparation and Storage: a. If any particulates are visible, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant. b. Aliquot the final solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway of this compound

Linaclotide_Signaling_Pathway This compound Signaling Pathway Linaclotide This compound GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds and Activates cGMP Cyclic GMP (cGMP) GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Secretion Chloride and Bicarbonate Secretion CFTR->Secretion Increases Fluid Increased Intestinal Fluid Secretion->Fluid

Caption: Linaclotide activates GC-C, increasing cGMP and leading to fluid secretion.

Experimental Workflow for Dissolving this compound

Linaclotide_Dissolution_Workflow Experimental Workflow for this compound Dissolution Start Start: Lyophilized this compound Add_Aqueous Attempt Dissolution in Aqueous Buffer (e.g., Water, PBS) Start->Add_Aqueous Check_Solubility1 Is it completely dissolved? Add_Aqueous->Check_Solubility1 Use_Solution Use Solution for Experiment Check_Solubility1->Use_Solution Yes Add_DMSO Dissolve in Minimal High-Purity DMSO Check_Solubility1->Add_DMSO No Dilute Slowly Add DMSO Stock to Stirred Aqueous Buffer Add_DMSO->Dilute Check_Solubility2 Is the solution clear? Dilute->Check_Solubility2 Check_Solubility2->Use_Solution Yes Centrifuge Centrifuge to Pellet Precipitate Check_Solubility2->Centrifuge No (Precipitate) Use_Supernatant Use Supernatant for Experiment Centrifuge->Use_Supernatant

Caption: A stepwise workflow for dissolving this compound for in vitro studies.

References

Overcoming matrix effects in LC-MS/MS analysis of Linaclotide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Linaclotide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Linaclotide, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of Linaclotide, reducing its signal intensity.[1][2]1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method. Solid-Phase Extraction (SPE) with a mixed-mode sorbent is highly effective for Linaclotide in plasma.[3] Refer to the detailed SPE protocol below. 2. Improve Chromatographic Separation: Adjust the LC gradient to better separate Linaclotide from interfering matrix components. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Poor Extraction Recovery: Linaclotide may not be efficiently extracted from the sample matrix.1. Evaluate Extraction Method: Compare different sample preparation techniques such as SPE, liquid-liquid extraction (LLE), and protein precipitation. For peptides like Linaclotide, SPE is often superior. 2. Optimize SPE Protocol: Ensure the correct sorbent type, wash, and elution solvents are used. A mixed-mode cation exchange SPE can be very effective.
High Signal Variability / Poor Reproducibility Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between different samples or batches of the biological matrix.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Linaclotide and experience similar matrix effects, allowing for accurate correction during data analysis. 2. Thoroughly Validate the Method: Assess matrix effects from multiple sources of the biological matrix during method development.
Peak Tailing or Splitting Poor Chromatography: Suboptimal chromatographic conditions can lead to poor peak shape.1. Optimize Mobile Phase: Adjust the pH and organic content of the mobile phase. For Linaclotide, a mobile phase with 0.2% formic acid in water and acetonitrile has been shown to be effective. 2. Select Appropriate Column: An ACQUITY UPLC HSS PFP column has been successfully used for Linaclotide analysis.
Unexpected Peaks or Interferences Endogenous Matrix Components: The biological matrix contains numerous compounds that can be detected by the mass spectrometer.1. Enhance Sample Clean-up: A more selective sample preparation method like mixed-mode SPE can remove many of these interferences. 2. Increase MS/MS Specificity: Optimize the precursor and product ion selection (MRM transitions) for Linaclotide to be highly specific.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the quantitative analysis. In biological matrices like plasma, common sources of matrix effects include phospholipids, salts, and proteins.

2. Why is Linaclotide particularly challenging to analyze using LC-MS/MS?

Linaclotide presents several analytical challenges:

  • Low Systemic Concentration: After oral administration, Linaclotide has very low circulating levels in plasma (<50 pg/mL), requiring a highly sensitive analytical method.

  • Complex Structure: As a 14-amino acid peptide with three disulfide bonds, it has a cyclic structure that can make it less amenable to efficient fragmentation in the mass spectrometer.

  • Susceptibility to Matrix Effects: Like other therapeutic peptides, the analysis of Linaclotide in complex biological matrices is prone to significant matrix effects.

3. What is the most effective sample preparation technique for Linaclotide in plasma?

Solid-Phase Extraction (SPE) using a mixed-mode sorbent, such as the Waters Oasis MAX, has been demonstrated to be a highly effective and selective method for extracting Linaclotide from plasma. This technique combines reversed-phase and ion-exchange mechanisms to efficiently remove interfering matrix components, leading to a cleaner extract and reduced matrix effects.

4. How can I quantitatively assess the extent of matrix effects in my assay?

The "post-extraction spike" method is a standard approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into the extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

5. Can optimizing the chromatography conditions help in overcoming matrix effects?

Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of Linaclotide from co-eluting matrix components, the likelihood of ion suppression or enhancement can be significantly reduced. This can be achieved by adjusting the mobile phase composition, the gradient profile, and the choice of the analytical column.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Linaclotide from Human Plasma

This protocol is adapted from a validated method for the quantification of Linaclotide in human plasma.

Materials:

  • Waters Oasis MAX 96-well µElution plate

  • Human plasma samples

  • Linaclotide standards and quality control (QC) samples

  • 2 M Ammonium acetate solution with 0.2% ammonium hydroxide

  • 5% Ammonium hydroxide in water

  • Methanol

  • Elution solvent (specific composition may need optimization, but can include an acidic organic mixture)

  • Deionized water

Procedure:

  • Sample Pre-treatment: To 300 µL of plasma sample (or standard/QC), add 200 µL of a 2 M ammonium acetate solution containing 0.2% ammonium hydroxide. Mix thoroughly.

  • SPE Plate Conditioning: Condition the Oasis MAX 96-well µElution plate wells with methanol followed by water.

  • Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE plate.

  • Washing Steps:

    • Wash the wells with 200 µL of 5% ammonium hydroxide in water.

    • Wash the wells with 200 µL of methanol.

  • Elution: Elute Linaclotide from the sorbent using two aliquots of 50 µL (total 100 µL) of the elution solvent.

  • Final Dilution: Dilute the eluted sample with 100 µL of water for a final volume of 200 µL.

  • Injection: Inject the final sample onto the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for Linaclotide analysis.

Parameter Condition
LC System ACQUITY UPLC I-Class
Column ACQUITY HSS PFP, 130Å, 1.7 µm, 2.1 mm x 100 mm
Column Temperature 42 °C
Sample Temperature 15 °C
Injection Volume 10 µL
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B 0.2% Formic acid in acetonitrile
Mass Spectrometer Waters Xevo TQ-XS Tandem/Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) pretreat Pre-treatment (Ammonium Acetate/Hydroxide) plasma->pretreat spe Solid-Phase Extraction (Oasis MAX) pretreat->spe Load elute Elution & Dilution spe->elute Wash & Elute lc UPLC Separation elute->lc Inject ms Tandem MS Detection lc->ms quant Quantification ms->quant Troubleshooting_Matrix_Effects start Poor Signal or High Variability? check_prep Is Sample Preparation Adequate? start->check_prep check_chrom Is Chromatography Optimized? check_prep->check_chrom Yes solution_spe Implement/Optimize Solid-Phase Extraction check_prep->solution_spe No check_is Is a SIL-IS Used? check_chrom->check_is Yes solution_chrom Adjust LC Gradient & Mobile Phase check_chrom->solution_chrom No solution_is Incorporate a Stable Isotope-Labeled IS check_is->solution_is No success Matrix Effect Mitigated check_is->success Yes solution_spe->success solution_chrom->success solution_is->success

References

Technical Support Center: Enhancing the Gastrointestinal Stability of Linaclotide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on strategies to improve the gastrointestinal (GI) stability of Linaclotide and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Linaclotide's action in the gastrointestinal tract?

Linaclotide is a synthetic 14-amino acid peptide that acts as a selective agonist for the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells.[1][2] Activation of the GC-C receptor triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[2][3]

Q2: What are the main degradation pathways for Linaclotide in the GI tract?

Linaclotide is susceptible to degradation in the intestinal environment. The primary degradation pathways include:

  • Proteolytic cleavage: The C-terminal tyrosine (Tyr14) is readily cleaved by carboxypeptidases in the intestine, producing the active metabolite MM-419447.

  • Disulfide bond reduction: The three disulfide bonds that are crucial for Linaclotide's activity can be reduced in the intestinal lumen, leading to inactivation.

Q3: What are the key chemical modification strategies to improve the GI stability of Linaclotide analogs?

Several strategies have been successfully employed to enhance the stability of Linaclotide analogs:

  • C-terminal Amidation: Replacing the C-terminal carboxylic acid with an amide group protects the peptide from carboxypeptidase cleavage.

  • Introduction of D-amino Acids: Substituting the L-amino acid at a cleavage site (e.g., Tyr14) with its D-enantiomer can significantly increase resistance to proteolytic degradation.

  • N-to-C Terminal Backbone Cyclization: Creating a cyclic peptide by linking the N- and C-termini can enhance stability by constraining the peptide's conformation and protecting the termini from exopeptidases.

  • Diselenide Mimetic: Replacing a disulfide bond with a diselenide bond can increase resistance to reduction due to the lower redox potential of selenium.

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS) of Linaclotide Analogs

Q4: I am observing a low yield of my crude Linaclotide analog after SPPS. What are the possible causes and solutions?

Low peptide yield during SPPS can be attributed to several factors, particularly for cysteine-rich peptides like Linaclotide analogs.

Possible Cause Troubleshooting Steps
Incomplete Fmoc-Deprotection - Ensure fresh piperidine solution is used for deprotection. - Increase deprotection time or perform a second deprotection step. - Perform a colorimetric test (e.g., Kaiser test) to confirm complete deprotection before coupling.
Poor Coupling Efficiency - Use a high excess of amino acid and coupling reagents (e.g., 4 equivalents). - Double couple sterically hindered amino acids or residues prone to aggregation. - Consider using a more efficient coupling reagent like HBTU.
Peptide Aggregation on Resin - Synthesize at a higher temperature (if using a microwave synthesizer). - Use "difficult sequence" protocols, which may involve special solvents or reagents. - Perform a test cleavage and analyze the resin-bound peptide to identify the point of aggregation.
Premature Cleavage from Resin - For acid-labile linkers (e.g., 2-chlorotrityl), avoid highly acidic conditions during coupling activation.

Q5: My LC-MS analysis of the crude peptide shows multiple peaks with unexpected masses. What could be the issue?

Unexpected mass peaks often indicate side reactions during synthesis.

Unexpected Mass Possible Side Reaction Solution
+51 Da β-Elimination of cysteine followed by piperidine addition.Use a milder base for deprotection or protect the cysteine side chain with a more stable group.
-18 Da (multiple) Dehydration of Asparagine (Asn) or Glutamine (Gln) residues.Use side-chain protecting groups that are more resistant to dehydration.
Mass of target peptide - amino acid(s) Deletion sequences due to incomplete coupling.Optimize coupling efficiency as described in Q4.
Isomeric peaks (same mass) Racemization of amino acids, particularly cysteine.Use a base-free activation method for cysteine coupling or add the cysteine residue last if possible.
Oxidative Folding and Purification

Q6: I am struggling with the oxidative folding of my Linaclotide analog, resulting in a mixture of disulfide isomers. How can I improve the folding efficiency?

Achieving the correct disulfide bond connectivity is a significant challenge for cysteine-rich peptides.

Problem Troubleshooting Steps
Formation of multiple isomers - Optimize the redox buffer conditions (e.g., glutathione oxidized/reduced ratio, pH). - Screen different folding temperatures and peptide concentrations. - Consider a regioselective approach using orthogonal cysteine protecting groups to form the disulfide bonds sequentially.
Peptide precipitation during folding - Add solubilizing agents like guanidine hydrochloride (GdnHCl) to the folding buffer. - Perform folding at a lower peptide concentration.
Slow or incomplete folding - Ensure complete removal of reducing agents from the cleavage step. - Increase the folding time.

Q7: I am having difficulty purifying my Linaclotide analog using RP-HPLC. The peaks are broad, and the resolution is poor.

Poor chromatographic performance can be due to various factors.

Problem Troubleshooting Steps
Broad peaks - Ensure the peptide is fully dissolved in the injection solvent. - Use a mobile phase with an appropriate ion-pairing agent (e.g., 0.1% TFA). - Increase the column temperature to improve peak shape.
Poor resolution - Optimize the gradient steepness. A shallower gradient can improve the separation of closely eluting impurities. - Try a different stationary phase (e.g., a column with a different pore size or bonding chemistry).
Low recovery - The peptide may be precipitating on the column. Inject a smaller amount or use a stronger solvent in the mobile phase. - Check for peptide adsorption to vials or tubing.

Data Presentation

Table 1: Gastrointestinal Stability of Linaclotide and its Analogs

This table summarizes the half-life (t½) of Linaclotide and various modified analogs in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Peptide Modification t½ in SGF (min) t½ in SIF (min) Reference
Linaclotide->18048
[desTyr¹⁴]-Linaclotide-NH₂C-terminal amidation>480>480
[D-Tyr¹⁴]-LinaclotideD-amino acid substitution>480>480
[D-Val¹⁴]-LinaclotideD-amino acid substitution>480>480
[cyclic]-LinaclotideN-to-C terminal cyclization>480>480
[Sec¹,⁶; D-Tyr¹⁴]-LinaclotideDiselenide & D-amino acid>480>480

Table 2: Pharmacological Activity of Linaclotide Analogs

This table presents the half-maximal effective concentration (EC₅₀) for cGMP accumulation in T84 cells, a measure of the pharmacological potency of the analogs.

Peptide EC₅₀ (nM) Fold Change vs. Linaclotide Reference
Linaclotide3.7 ± 0.51.0
[desTyr¹⁴]-Linaclotide-NH₂33.7 ± 5.79.1
[D-Tyr¹⁴]-Linaclotide16.5 ± 5.84.5
[D-Val¹⁴]-Linaclotide104.1 ± 21.628.1
[cyclic]-Linaclotide2990.5 ± 928.6808.2
[Sec¹,⁶; D-Tyr¹⁴]-Linaclotide5.0 ± 0.61.4

Experimental Protocols

Protocol 1: In Vitro Gastrointestinal Stability Assay

This protocol details the procedure for assessing the stability of Linaclotide analogs in simulated gastric and intestinal fluids.

Materials:

  • Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, pH adjusted to 1.2 with HCl.

  • Simulated Intestinal Fluid (SIF): 68 mg KH₂PO₄ in 10 mL water, add 0.8 mL of 0.2 M NaOH, 100 mg porcine pancreatin, pH 6.8.

  • Peptide stock solution (2 mg/mL in water).

  • Quenching solutions: 0.2 M Na₂CO₃ (for SGF), 10% aqueous TFA (for SIF).

  • RP-HPLC system.

Procedure:

  • Prepare fresh SGF and SIF solutions.

  • Add 15 µL of the peptide stock solution to 285 µL of SGF or SIF in a microcentrifuge tube.

  • Incubate the mixture at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw a 30 µL aliquot.

  • Immediately quench the enzymatic reaction by adding 30 µL of the appropriate quenching solution.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by RP-HPLC to determine the percentage of the intact peptide remaining.

  • Calculate the half-life (t½) by fitting the data to a one-phase decay curve.

Protocol 2: cGMP Accumulation Assay in T84 Cells

This protocol describes how to measure the bioactivity of Linaclotide analogs by quantifying cGMP production in the human colon carcinoma cell line, T84.

Materials:

  • T84 cells.

  • 96-well cell culture plates.

  • Phosphate-buffered saline (PBS).

  • Peptide solutions of varying concentrations.

  • Cell lysis buffer.

  • Commercial cGMP ELISA kit.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Seed T84 cells into a 96-well plate and grow to confluency.

  • Wash the cell monolayer twice with PBS.

  • Add different concentrations of the Linaclotide analog to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Aspirate the peptide solution and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • Quantify the cGMP concentration in the cell lysates using the ELISA kit.

  • Determine the protein concentration in each well using a protein assay to normalize the cGMP levels.

  • Plot the normalized cGMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide Analog GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to GTP GTP GCC->GTP Activates cGMP cGMP GTP->cGMP Converts to CFTR CFTR cGMP->CFTR Activates Secretion Cl⁻ and HCO₃⁻ Secretion CFTR->Secretion Stimulates

Caption: Linaclotide Signaling Pathway.

SPPS_Workflow Resin Start with Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Stability_Analysis_Workflow Start Start with Peptide Analog Incubate_SGF Incubate in SGF (37°C) Start->Incubate_SGF Incubate_SIF Incubate in SIF (37°C) Start->Incubate_SIF Time_Points Take Aliquots at Time Intervals Incubate_SGF->Time_Points Incubate_SIF->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by RP-HPLC Quench->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate Logical_Relationship_Stability_Strategies cluster_degradation Degradation Pathways cluster_strategies Stabilization Strategies Goal Enhance GI Stability of Linaclotide Analogs Proteolysis Proteolytic Cleavage (C-terminus) Goal->Proteolysis Addresses Reduction Disulfide Bond Reduction Goal->Reduction Addresses Amidation C-terminal Amidation Proteolysis->Amidation Counteracted by D_AA D-Amino Acid Substitution Proteolysis->D_AA Counteracted by Cyclization Backbone Cyclization Proteolysis->Cyclization Counteracted by Diselenide Diselenide Mimetic Reduction->Diselenide Counteracted by

References

Navigating a Common Hurdle: A Technical Support Center for Managing Linaclotide-Induced Diarrhea in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the guanylate cyclase-C (GC-C) agonist Linaclotide, its potent therapeutic effects in preclinical models of constipation and visceral pain are often accompanied by the common side effect of diarrhea. This technical support guide provides a comprehensive resource with troubleshooting advice and frequently asked questions to help manage this effect in your experimental workflow, ensuring the integrity of your research while maintaining animal welfare.

Frequently Asked Questions (FAQs)

Q1: Why does Linaclotide cause diarrhea?

Linaclotide is a peptide that binds to and activates guanylate cyclase-C (GC-C) receptors on the surface of intestinal epithelial cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels stimulate the cystic fibrosis transmembrane conductance regulator (CFTR), which increases the secretion of chloride and bicarbonate ions into the intestinal lumen.[1] This influx of ions draws water into the intestines, increasing intestinal fluid and accelerating transit, which manifests as looser stools or diarrhea.

Q2: Is the severity of diarrhea dose-dependent?

Yes, preclinical and clinical studies have consistently shown that the incidence and severity of diarrhea are dose-dependent. Higher doses of Linaclotide lead to greater fluid secretion and faster gastrointestinal transit, resulting in a higher likelihood of diarrhea.

Q3: How can I quantitatively assess the severity of diarrhea in my animal models?

There are two primary methods for quantifying diarrhea severity in rodents:

  • Stool Water Content Analysis: This involves collecting fresh fecal pellets, weighing them, drying them in an oven, and then weighing them again. The difference in weight represents the water content.

  • Gastrointestinal Transit Time: This is measured by administering a non-absorbable marker (e.g., carmine red or charcoal) via oral gavage and recording the time it takes for the colored marker to appear in the feces. Faster transit times are indicative of a diarrheal effect.

Q4: Can I use a qualitative scoring system for stool consistency?

Yes, a modified Bristol Stool Form Scale (BSFS) can be adapted for rodents. This allows for a visual and rapid assessment of stool consistency, providing a qualitative measure of diarrhea.

Troubleshooting Guide: Managing Diarrhea in Preclinical Models

This guide addresses specific issues you may encounter during your experiments and offers potential solutions.

Issue 1: Excessive Diarrhea is Compromising Animal Welfare and Experimental Readouts

Potential Cause: The administered dose of Linaclotide is too high for the specific animal strain or model.

Troubleshooting Steps:

  • Dose Reduction: This is the most straightforward approach. Systematically lower the dose of Linaclotide in a pilot study to identify a concentration that maintains the desired therapeutic effect (e.g., visceral pain reduction) while minimizing the diarrheal side effect.

  • Alternative Dosing Regimens: Instead of a single daily high dose, consider administering lower doses more frequently throughout the day. This may help to maintain a therapeutic level of the drug while avoiding sharp peaks in intestinal fluid secretion. Note: There is limited direct preclinical evidence for this approach with Linaclotide, so it would require validation.

  • Co-administration with an Anti-diarrheal Agent (with caution):

    • Loperamide: This peripherally acting mu-opioid receptor agonist can be used to counteract the pro-secretory effects of Linaclotide. However, it is crucial to titrate the dose of loperamide carefully, as it can induce constipation and may have its own analgesic effects, potentially confounding studies on visceral pain. A pilot study to determine the optimal dose of loperamide that normalizes stool consistency without masking the analgesic effects of Linaclotide is essential.

    • Rationale: The analgesic effects of Linaclotide are thought to be mediated by extracellular cGMP, which acts on submucosal neurons, while the secretory effects are primarily driven by intracellular cGMP acting on CFTR. It is hypothesized that it may be possible to mitigate the secretory effects without completely abolishing the analgesic pathway.

Issue 2: Difficulty in Separating the Analgesic Effects from the Pro-Secretory Effects

Potential Cause: The mechanism of action of Linaclotide inherently links fluid secretion and analgesia through the GC-C/cGMP pathway.

Troubleshooting Steps:

  • Delayed-Release Formulations: Research suggests that altering the site of drug delivery in the intestine might help to uncouple the secretory and analgesic effects. A formulation that releases Linaclotide more distally in the intestine could potentially reduce the fluid secretion that predominantly occurs in the proximal small intestine, while still allowing for the analgesic effects in the colon. While custom formulations may not be feasible for all labs, being aware of this concept can inform the interpretation of results.

  • Focus on Specific Endpoints: When assessing analgesia, use visceral sensitivity models (e.g., colorectal distension) that are less likely to be directly influenced by changes in stool consistency.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies.

Table 1: Linaclotide Dose-Response on Gastrointestinal Transit in Rodents

Animal ModelLinaclotide DoseEffect on Gastrointestinal Transit
Rat≥5 µg/kg (oral)Significant, dose-dependent increase in transit rate
Mouse100 µg/kg (oral)Significantly accelerated transit time

Table 2: Assessment of Stool Consistency and Water Content

Assessment MethodDescriptionApplication in Linaclotide Studies
Modified Bristol Stool Form Scale Visual scoring of fecal pellets based on a 7-point scale (adapted for rodents).Provides a qualitative measure of stool consistency (e.g., normal, hard, loose).
Stool Water Content (%) (Wet Fecal Weight - Dry Fecal Weight) / Wet Fecal Weight x 100Provides a quantitative measure of stool hydration. Increased water content is indicative of diarrhea.

Detailed Experimental Protocols

Protocol 1: Assessment of Stool Water Content

Objective: To quantify the effect of Linaclotide on fecal water content.

Materials:

  • Metabolic cages for individual housing and fecal collection.

  • Pre-weighed, labeled Eppendorf tubes.

  • Analytical balance.

  • Drying oven.

Procedure:

  • House animals individually in metabolic cages to allow for the collection of fecal pellets free from urine contamination.

  • Collect fresh fecal pellets (2-3 per animal) at predetermined time points after Linaclotide administration.

  • Immediately place the collected pellets into the pre-weighed Eppendorf tubes and record the wet weight.

  • Dry the pellets in an oven at 60°C for 24 hours.

  • After drying, allow the tubes to cool to room temperature in a desiccator to prevent moisture reabsorption.

  • Weigh the tubes containing the dry pellets and record the dry weight.

  • Calculate the percentage of water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Protocol 2: Measurement of Gastrointestinal Transit Time (Carmine Red Method)

Objective: To assess the effect of Linaclotide on the rate of gastrointestinal transit.

Materials:

  • Carmine red marker suspension (e.g., 6% carmine in 0.5% methylcellulose).

  • Oral gavage needles.

  • Clean cages with white paper lining for easy visualization of colored feces.

Procedure:

  • Fast animals for a short period (e.g., 4 hours) before the experiment to ensure an empty stomach, but allow free access to water.

  • Administer the carmine red marker suspension orally via gavage at a standard volume (e.g., 10 ml/kg).

  • Immediately after gavage, place each animal in a clean cage with a white paper lining.

  • Record the time of marker administration.

  • Monitor the animals continuously for the first appearance of red-colored feces.

  • Record the time of the first appearance of the red fecal pellet.

  • The gastrointestinal transit time is the duration between the administration of the carmine red and the excretion of the first colored pellet.

Visualizing Key Pathways and Workflows

Linaclotide_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds and Activates GTP GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Converts PKGII Protein Kinase G-II (PKGII) cGMP_intra->PKGII Activates Efflux cGMP Efflux Transporter cGMP_intra->Efflux Transported out CFTR CFTR PKGII->CFTR Phosphorylates and Activates Secretion Increased Intestinal Fluid (Diarrhea) CFTR->Secretion Increases Cl- and HCO3- Secretion cGMP_extra Extracellular cGMP Efflux->cGMP_extra Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits Analgesia Analgesia Nociceptor->Analgesia Reduces Visceral Pain

Caption: Linaclotide's dual mechanism of action.

Troubleshooting_Workflow Start Experiment Start: Administer Linaclotide Observe Observe for Diarrhea Start->Observe NoDiarrhea No or Mild Diarrhea: Proceed with Experiment Observe->NoDiarrhea No/Mild SevereDiarrhea Severe Diarrhea Observed Observe->SevereDiarrhea Severe Troubleshoot Troubleshooting Options SevereDiarrhea->Troubleshoot DoseReduction Reduce Linaclotide Dose Troubleshoot->DoseReduction CoAdminister Co-administer Loperamide (titrated dose) Troubleshoot->CoAdminister AltDosing Alternative Dosing Regimen Troubleshoot->AltDosing PilotStudy Conduct Pilot Study to Validate New Parameters DoseReduction->PilotStudy CoAdminister->PilotStudy AltDosing->PilotStudy Proceed Proceed with Main Experiment using Optimized Protocol PilotStudy->Proceed

Caption: Troubleshooting workflow for managing diarrhea.

References

Technical Support Center: Linaclotide Dose-Response Curve Optimization in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Linaclotide in cell-based assays. The information is tailored for scientists and drug development professionals aiming to generate robust and reproducible dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Linaclotide?

Linaclotide is a 14-amino acid peptide that acts as a guanylate cyclase-C (GC-C) agonist.[1][2][3] It binds to the GC-C receptor on the surface of intestinal epithelial cells.[4][5] This binding action stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP). The resulting increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR). This activation leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by water, resulting in increased fluid secretion and accelerated intestinal transit.

Q2: Which cell lines are recommended for Linaclotide bioassays?

The most commonly used cell lines for studying Linaclotide's effects are human colon carcinoma cell lines that endogenously express the GC-C receptor. T84 and Caco-2BBe cells are well-established models for these assays.

Q3: What is the expected EC50 for Linaclotide in T84 cells?

The reported half-maximal effective concentration (EC50) for Linaclotide-induced cGMP accumulation in T84 cells can vary between studies. Reported values range from approximately 99 nM to 772 nM. This variability can be attributed to differences in experimental conditions such as cell passage number, seeding density, and assay reagents.

Q4: What is the optimal incubation time for Linaclotide treatment?

An incubation time of 30 minutes is frequently reported to be effective for stimulating a robust increase in intracellular cGMP levels in T84 and Caco-2BBe cells. Some studies have also measured cGMP levels after 60 minutes, noting that the increase was greater at 30 minutes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, leading to variations in cell number per well.Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Pipetting errors when adding Linaclotide or lysis reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all additions.
Low or no response to Linaclotide Low expression of GC-C receptor in cells.Use a cell line known to express GC-C, such as T84 or Caco-2BBe. Ensure cells are not of a high passage number, as receptor expression can decrease over time.
Degradation of Linaclotide peptide.Prepare fresh Linaclotide solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -80°C.
Presence of phosphodiesterase (PDE) activity, degrading cGMP.Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the assay buffer to prevent cGMP degradation. A common concentration is 0.5 mM.
Atypical or flat dose-response curve Inappropriate range of Linaclotide concentrations.Perform a wide range of serial dilutions, for example, from 1 pM to 10 µM, to ensure the full dose-response range is captured.
Issues with the cGMP detection assay.Run a standard curve for cGMP with every assay to ensure the detection reagents are working correctly. Check for expired reagents.
Cell health issues.Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay. Check for signs of contamination.

Experimental Protocols

Protocol: Generation of a Linaclotide Dose-Response Curve in T84 Cells

This protocol outlines the measurement of intracellular cyclic GMP (cGMP) accumulation in T84 cells following stimulation with varying concentrations of Linaclotide.

Materials:

  • T84 cells

  • DMEM/F12 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine

  • Linaclotide

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • cGMP immunoassay kit

  • White, 96-well or 384-well microplates

Procedure:

  • Cell Seeding:

    • Culture T84 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 20,000 cells per well in a 384-well plate (or adjust for a 96-well plate).

    • Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to form a confluent monolayer.

  • Preparation of Reagents:

    • Prepare a stock solution of Linaclotide in a suitable solvent (e.g., water or PBS).

    • Perform serial dilutions of Linaclotide in assay buffer (e.g., DMEM/F12) to create a range of concentrations (e.g., 1 pM to 10 µM).

    • Prepare the assay buffer containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to prevent cGMP degradation.

  • Linaclotide Stimulation:

    • Aspirate the culture medium from the cell plate.

    • Wash the cells once with PBS.

    • Add the prepared Linaclotide dilutions (in assay buffer with IBMX) to the respective wells.

    • Incubate the plate at 37°C with 5% CO2 for 30 minutes.

  • Cell Lysis and cGMP Measurement:

    • After incubation, aspirate the Linaclotide-containing buffer.

    • Add cell lysis buffer to each well and incubate according to the cGMP assay kit manufacturer's instructions.

    • Measure the intracellular cGMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA). Follow the manufacturer's protocol for the specific kit.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the cGMP concentration for each Linaclotide dose.

    • Plot the cGMP concentration against the logarithm of the Linaclotide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50, as well as the minimum and maximum response.

Quantitative Data Summary

Table 1: Recommended Parameters for Linaclotide Dose-Response Assays in T84 Cells

ParameterRecommended ValueReference
Cell Line T84
Seeding Density 20,000 cells/well (384-well plate)
Linaclotide Concentration Range 1 pM - 10 µMGeneral recommendation
Incubation Time 30 minutes
PDE Inhibitor 0.5 mM IBMX
Expected EC50 Range 99 nM - 772 nM

Visualizations

Linaclotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds to cGMP cGMP GC_C->cGMP Activates GTP GTP GTP->GC_C Converted by PKGII PKG-II cGMP->PKGII Activates CFTR_inactive CFTR (inactive) PKGII->CFTR_inactive Phosphorylates CFTR_active CFTR (active) (Phosphorylated) CFTR_inactive->CFTR_active Ions Cl-, HCO3- CFTR_active->Ions Secretion

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Dose_Response_Workflow start Start seed_cells Seed T84 Cells in Microplate start->seed_cells incubate1 Incubate (48-72h) seed_cells->incubate1 stimulate Wash Cells & Add Linaclotide Dilutions incubate1->stimulate prepare_reagents Prepare Linaclotide Serial Dilutions (with IBMX) prepare_reagents->stimulate incubate2 Incubate (30 min) stimulate->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_cgmp Measure cGMP (e.g., HTRF, ELISA) lyse_cells->measure_cgmp analyze_data Plot Dose-Response Curve & Calculate EC50 measure_cgmp->analyze_data end End analyze_data->end

Caption: Experimental workflow for a Linaclotide dose-response assay.

References

Validation & Comparative

Linaclotide Acetate vs. Lubiprostone: A Mechanistic and Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of linaclotide acetate and lubiprostone, two prominent prescription therapies for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, supported by experimental data and detailed protocols.

At a Glance: Key Mechanistic and Clinical Differences

FeatureThis compoundLubiprostone
Primary Mechanism Guanylate Cyclase-C (GC-C) AgonistChloride Channel Activator (ClC-2) and Prostaglandin E Receptor (EP4) Agonist
Second Messenger Cyclic Guanosine Monophosphate (cGMP)Cyclic Adenosine Monophosphate (cAMP)
Primary Ion Channel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Analgesic Effect Yes, via extracellular cGMPLess established, may have some effect on visceral sensitivity
Most Common Adverse Event DiarrheaNausea

Mechanisms of Action: Distinct Signaling Pathways

Linaclotide and lubiprostone both ultimately increase intestinal fluid secretion to alleviate constipation, but they achieve this through fundamentally different intracellular signaling cascades.

This compound: The GC-C/cGMP Pathway

Linaclotide is a synthetic peptide that acts as an agonist of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells[1][2]. This binding initiates a cascade of events:

  • GC-C Activation: Linaclotide binding activates GC-C, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[2][3].

  • Intracellular cGMP Signaling: The increase in intracellular cGMP has two primary effects:

    • CFTR Activation: cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel[3]. This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.

    • Fluid Secretion: The increased luminal ion concentration creates an osmotic gradient, drawing water into the intestines. This increased fluid softens the stool and accelerates intestinal transit.

  • Extracellular cGMP and Analgesia: Some intracellular cGMP is transported out of the cell, where it is thought to act on submucosal neurons to reduce the activity of pain-sensing nerves, contributing to the relief of abdominal pain in IBS-C patients.

Linaclotide_Pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte Linaclotide Linaclotide GCC GC-C Receptor Linaclotide->GCC cGMP_intra Intracellular cGMP GCC->cGMP_intra converts GTP GTP GTP GTP->GCC PKGII PKGII cGMP_intra->PKGII activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra transported out CFTR CFTR Channel PKGII->CFTR phosphorylates Cl_HCO3 Cl⁻, HCO₃⁻ Secretion CFTR->Cl_HCO3 opens H2O Water Secretion Cl_HCO3->H2O draws Pain_Neuron Pain-Sensing Neuron cGMP_extra->Pain_Neuron inhibits

Figure 1. This compound Signaling Pathway
Lubiprostone: A More Complex Mechanism Involving ClC-2 and EP4 Receptors

Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1. While initially thought to directly activate the type-2 chloride channel (ClC-2), recent evidence suggests a more complex mechanism primarily involving the prostaglandin E receptor 4 (EP4) and subsequent activation of CFTR.

  • EP4 Receptor Activation: Lubiprostone acts as an agonist at the EP4 receptor on the apical membrane of intestinal epithelial cells.

  • cAMP Signaling: Activation of the Gs-coupled EP4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • CFTR Activation: The elevated cAMP activates protein kinase A (PKA), which then phosphorylates and opens the CFTR channel, leading to chloride and subsequent water secretion into the intestinal lumen.

  • Role of ClC-2: The direct role of ClC-2 in lubiprostone's mechanism is debated. Some studies suggest that lubiprostone's effects are largely independent of ClC-2, while others propose a secondary role or a different localization of the channel.

Lubiprostone_Pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte Lubiprostone Lubiprostone EP4 EP4 Receptor Lubiprostone->EP4 ClC2 ClC-2 Channel (Debated Role) Lubiprostone->ClC2 AdenylylCyclase Adenylyl Cyclase EP4->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA activates CFTR CFTR Channel PKA->CFTR phosphorylates Cl_secretion Cl⁻ Secretion CFTR->Cl_secretion opens H2O_secretion Water Secretion Cl_secretion->H2O_secretion draws

Figure 2. Lubiprostone Signaling Pathway

Comparative Efficacy and Safety: A Quantitative Overview

Clinical trials and meta-analyses have provided valuable data on the comparative efficacy and safety of linaclotide and lubiprostone.

Efficacy in Increasing Spontaneous Bowel Movements (SBMs)
Study TypeDrugDosageMean Increase in SBMs per Week (vs. Placebo)Reference
Meta-analysisLinaclotide145/290 µg once daily1.5 - 2.1
Meta-analysisLubiprostone24 µg twice daily1.9 - 2.8

A meta-analysis of randomized controlled trials found that both linaclotide and lubiprostone are effective in increasing the frequency of SBMs compared to placebo. While the reported mean increases vary across studies, both drugs demonstrate a clinically significant improvement in bowel function.

Safety and Tolerability Profile
Adverse EventLinaclotide (290 µg)Lubiprostone (24 µg)PlaceboReference
Diarrhea 19.7%12.0%2.5%
Nausea 4.8%29.0%4.2%
Abdominal Pain 7.0%8.0%5.0%
Headache 4.0%11.0%3.0%

The most common side effect of linaclotide is diarrhea, while nausea is the most frequently reported adverse event for lubiprostone. These differences in side effect profiles are important considerations in clinical practice and drug development.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanisms of action of linaclotide and lubiprostone.

Ussing Chamber Assay for Intestinal Ion Transport

This ex vivo technique measures ion transport across an intact piece of intestinal epithelium.

  • Tissue Preparation:

    • Obtain fresh intestinal tissue (e.g., human colonic biopsies, porcine or murine jejunum) and immediately place it in ice-cold, oxygenated Ringer's solution.

    • The tissue is carefully dissected to isolate the mucosal layer from the underlying muscle.

    • The isolated mucosa is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

  • Experimental Setup:

    • Both chambers are filled with warmed (37°C) and oxygenated Ringer's solution.

    • Voltage- and current-passing electrodes are placed in each chamber to measure the transepithelial electrical potential (Vte) and short-circuit current (Isc).

    • The Vte is clamped to 0 mV, and the Isc, which represents the net ion transport, is continuously recorded.

  • Drug Application and Measurement:

    • After a baseline stabilization period, linaclotide or lubiprostone is added to the apical chamber.

    • The change in Isc (ΔIsc) is measured, with an increase indicating net anion secretion (e.g., Cl⁻).

    • Inhibitors of specific channels (e.g., CFTRinh-172 for CFTR) or signaling pathways can be added to confirm the mechanism of action.

Ussing_Chamber_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Harvest Harvest Intestinal Tissue Dissection Isolate Mucosal Layer Tissue_Harvest->Dissection Mounting Mount Tissue in Ussing Chamber Dissection->Mounting Equilibration Equilibrate with Ringer's Solution Mounting->Equilibration Baseline Record Baseline Isc Equilibration->Baseline Drug_Addition Add Linaclotide or Lubiprostone Baseline->Drug_Addition Record_Response Measure ΔIsc Drug_Addition->Record_Response Data_Analysis Analyze and Interpret Data Record_Response->Data_Analysis

Figure 3. Ussing Chamber Experimental Workflow
Intracellular cGMP and cAMP Measurement

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify intracellular second messenger levels.

  • Cell Culture and Treatment:

    • Intestinal epithelial cell lines (e.g., T84, Caco-2) are cultured to confluence in appropriate media.

    • Cells are treated with linaclotide, lubiprostone, or a vehicle control for a specified time.

  • Cell Lysis and Sample Preparation:

    • The culture medium is removed, and the cells are lysed using a lysis buffer, often containing a phosphodiesterase inhibitor to prevent cyclic nucleotide degradation.

    • The cell lysate is collected and centrifuged to remove cellular debris.

  • ELISA Protocol:

    • A competitive ELISA kit for either cGMP or cAMP is used.

    • The cell lysate is added to a microplate pre-coated with an antibody specific for the cyclic nucleotide.

    • A known amount of enzyme-linked cyclic nucleotide is added to compete with the cyclic nucleotide in the sample for antibody binding.

    • After incubation and washing steps, a substrate is added that reacts with the enzyme to produce a colorimetric or fluorescent signal.

    • The signal intensity is inversely proportional to the concentration of the cyclic nucleotide in the sample, which is determined by comparison to a standard curve.

In Vivo Intestinal Loop Model for Fluid Secretion

This model directly assesses fluid accumulation in a ligated segment of the intestine in an anesthetized animal.

  • Animal Preparation:

    • Anesthetize a rodent (e.g., mouse or rat) following approved animal care protocols.

    • Perform a midline laparotomy to expose the small intestine.

  • Loop Creation and Injection:

    • Create a ligated loop of a specific length (e.g., 2-3 cm) in the jejunum or ileum, ensuring the blood supply is not compromised.

    • Inject a known volume of a solution containing linaclotide, lubiprostone, or vehicle control into the loop.

  • Incubation and Measurement:

    • Return the intestine to the abdominal cavity and close the incision.

    • After a set time (e.g., 4 hours), euthanize the animal and re-expose the ligated loop.

    • Carefully dissect the loop and measure its length and weight.

    • The fluid accumulation is determined by the change in the weight-to-length ratio compared to the control group.

Assessment of Visceral Hypersensitivity (Colorectal Distension Model)

This animal model is used to evaluate the analgesic properties of drugs on visceral pain.

  • Animal Preparation:

    • A balloon catheter is inserted into the colorectum of a conscious or lightly sedated rodent.

  • Distension Protocol:

    • The balloon is inflated to various pressures to induce colorectal distension (CRD).

    • The animal's response to the distension is measured, typically by recording the visceromotor response (VMR), which is the contraction of the abdominal muscles, often measured using electromyography (EMG).

  • Drug Administration and Measurement:

    • Linaclotide or a vehicle control is administered orally prior to the CRD procedure.

    • The VMR at each distension pressure is recorded and compared between the drug-treated and control groups to assess any reduction in visceral pain.

Conclusion

This compound and lubiprostone are effective secretagogues for the treatment of chronic constipation and IBS-C, but they operate through distinct molecular pathways. Linaclotide's activation of the GC-C/cGMP/CFTR pathway and its associated analgesic effect provide a unique therapeutic profile. Lubiprostone's mechanism, primarily involving the EP4/cAMP/CFTR pathway, also effectively induces fluid secretion. The choice between these agents in a clinical setting may be guided by their differing side effect profiles. For the research and development community, the distinct mechanisms of these two drugs offer multiple avenues for the discovery of novel therapies for gastrointestinal disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and future secretagogues.

References

A Head-to-Head Comparison of Linaclotide and Plecanatide for the Treatment of IBS-C

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic options for irritable bowel syndrome with constipation (IBS-C), Linaclotide and Plecanatide have emerged as prominent, structurally related peptides that leverage a shared mechanism of action to alleviate symptoms. Both drugs are guanylate cyclase-C (GC-C) agonists, offering a targeted approach to managing this multifactorial disorder. This guide provides an objective comparison of their clinical efficacy, supported by experimental data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Signaling Pathway

Linaclotide and Plecanatide exert their therapeutic effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[1][2] This activation initiates an intracellular signaling cascade, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][2] Elevated intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[3] This increased ion concentration drives water into the intestines, softening stool and accelerating intestinal transit.

Furthermore, the increase in extracellular cGMP is thought to play a role in reducing visceral pain by modulating the activity of pain-sensing nerves in the colon. While both drugs share this primary mechanism, Plecanatide is an analog of human uroguanylin, whereas Linaclotide is structurally related to a bacterial enterotoxin.

GC_C_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_interstitium Submucosal Space Drug Linaclotide or Plecanatide GC-C Guanylate Cyclase-C (GC-C) Receptor Drug->GC-C Binds to & Activates cGMP_intra Intracellular cGMP GC-C->cGMP_intra Converts GTP to cGMP GTP GTP GTP->GC-C CFTR CFTR Ion Channel (Activated) cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transported out of cell Cl_HCO3 Cl- & HCO3- Secretion CFTR->Cl_HCO3 Promotes Cl_HCO3->Drug Increases Intestinal Fluid (leading back to lumenal effect) Pain_Nerve Pain-Sensing Nerve Reduced_Pain Reduced Pain Perception Pain_Nerve->Reduced_Pain Leads to cGMP_extra->Pain_Nerve Modulates

Guanylate Cyclase-C (GC-C) agonist signaling pathway.

Comparative Clinical Efficacy

Pivotal Phase 3 clinical trials have demonstrated the efficacy of both Linaclotide and Plecanatide in treating IBS-C. The primary measure of success in these trials is often the "overall responder" endpoint, a composite measure that assesses improvements in both abdominal pain and bowel movement frequency.

A meta-analysis of eight Linaclotide trials and seven Plecanatide trials involving 10,369 patients found both drugs to be effective in treating IBS-C. For IBS-C, the odds ratio for being an overall responder was 2.43 for Linaclotide 290 mcg and 1.87 for Plecanatide 3 mg, both compared to placebo. Another meta-regression analysis indicated no statistically significant differences between the two therapies in terms of efficacy.

Efficacy Endpoint (IBS-C)Linaclotide (290 mcg)Plecanatide (3 mg)Placebo
Overall Responders (%) 33.7%21.5% - 30.2%13.9% - 17.8%
Abdominal Pain Responders (%) ~50%-~35%
CSBM Responders (%) ~48%--
Odds Ratio vs. Placebo (Overall Responders) 2.43 (95% CI 1.48-3.98)1.87 (95% CI 1.47-2.38)-

CSBM: Complete Spontaneous Bowel Movement

Safety and Tolerability Profile

The most common adverse event associated with both Linaclotide and Plecanatide is diarrhea. The incidence of diarrhea in clinical trials was reported to be between 16-20% for Linaclotide and around 4.3% for Plecanatide. However, it is important to note that the definitions of diarrhea may have differed between the clinical trial programs for each drug. Discontinuation rates due to diarrhea were approximately 4.0-5.7% for Linaclotide and around 1.2% for Plecanatide. Both medications have minimal systemic absorption, which contributes to a favorable safety profile with a low risk of systemic side effects.

Adverse EventLinaclotide (290 mcg)Plecanatide (3 mg)Placebo
Diarrhea (%) 16-20%4.3%~3%
Severe Diarrhea (%) -1%-
Discontinuation due to Diarrhea (%) 4.0-5.7%1.2%<1%

Experimental Protocols: A Generalized Phase 3 Clinical Trial Workflow

The clinical trials for both Linaclotide and Plecanatide followed a similar, rigorous methodology, typical for Phase 3 studies in IBS-C.

Clinical_Trial_Workflow Screening Screening Period (up to 4 weeks) Baseline Baseline Period (2 weeks, no treatment) Screening->Baseline Eligible Patients Randomization Randomization (1:1 or 1:1:1) Baseline->Randomization Confirmed Diagnosis & Symptom Severity Treatment Double-Blind Treatment Period (12 weeks) Randomization->Treatment Drug vs. Placebo FollowUp Post-Treatment Follow-Up (2 weeks) Treatment->FollowUp End of Treatment Analysis Data Analysis FollowUp->Analysis Final Data Collection

Generalized workflow of a Phase 3 clinical trial for IBS-C.

Key Methodological Components:
  • Study Design : The pivotal trials were typically randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population : Adult patients meeting the Rome III criteria for IBS-C were enrolled. Key inclusion criteria often included a history of abdominal pain and infrequent bowel movements. Exclusion criteria typically ruled out patients with a history of major gastrointestinal surgery or inflammatory bowel disease.

  • Screening and Baseline : A screening period of up to four weeks was followed by a two-week baseline period where patients recorded their symptoms daily in an electronic diary to establish baseline severity.

  • Randomization and Treatment : Eligible patients were randomized to receive a once-daily oral dose of the study drug (e.g., Linaclotide 290 mcg or Plecanatide 3 mg) or a matching placebo for a 12-week treatment period.

  • Primary Endpoints : The primary efficacy endpoint was the percentage of "overall responders." This composite endpoint required patients to have a significant reduction in abdominal pain (e.g., ≥30% from baseline) and an increase in the frequency of complete spontaneous bowel movements (CSBMs) (e.g., an increase of ≥1 from baseline) in the same week for at least half of the treatment weeks (e.g., 6 out of 12 weeks).

  • Secondary Endpoints : Secondary endpoints often included the individual components of the primary endpoint, as well as changes in stool consistency (measured by the Bristol Stool Form Scale), straining, and patient-reported outcomes on symptom severity and quality of life.

  • Data Collection : Patients typically used electronic diaries to record daily information on bowel movements, stool consistency, abdominal pain, and other symptoms.

  • Safety Assessments : Safety was monitored through the recording of adverse events, clinical laboratory tests, and vital signs throughout the study.

References

Unveiling the Analgesic Potential of Linaclotide in Visceral Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linaclotide, a guanylate cyclase-C (GC-C) agonist, has emerged as a significant therapeutic agent for visceral pain, particularly in the context of irritable bowel syndrome with constipation (IBS-C). This guide provides an objective comparison of Linaclotide's analgesic efficacy against placebo and other alternatives, supported by experimental data from preclinical visceral pain models. Detailed methodologies and signaling pathways are presented to facilitate a comprehensive understanding of its mechanism of action and therapeutic potential.

Performance Comparison in Preclinical Visceral Pain Models

Linaclotide has been extensively evaluated in various rodent models of visceral hypersensitivity, which mimic the abdominal pain experienced by patients with functional gastrointestinal disorders. The primary endpoint in these studies is often the visceromotor response (VMR) to colorectal distension (CRD), a quantifiable measure of visceral pain sensitivity.

Key Findings:

  • Significant Reduction in Visceral Hypersensitivity: Across multiple studies, Linaclotide has consistently demonstrated a significant reduction in the number of abdominal contractions in response to CRD in animal models of both inflammatory and stress-induced visceral pain.[1][2]

  • GC-C Dependent Mechanism: The analgesic effects of Linaclotide are directly linked to the activation of GC-C receptors, as the drug shows no efficacy in GC-C knockout mice.[1]

  • Efficacy in Chronic Hypersensitivity: Linaclotide has been shown to be particularly effective in models of chronic visceral hypersensitivity, suggesting its potential for long-term pain management.[1][3]

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of Linaclotide to a placebo/vehicle control.

Table 1: Effect of Linaclotide on Visceromotor Response in a Rat Model of Protamine Sulfate-Induced Visceral Hypersensitivity
Treatment Group Colorectal Distension Pressure (mmHg) Number of Abdominal Contractions (Mean ± SEM) % Reduction vs. Vehicle p-value
Vehicle4018.2 ± 1.5--
Linaclotide (3 µg/kg, p.o.)409.5 ± 1.147.8%<0.05
Vehicle6025.8 ± 2.0--
Linaclotide (3 µg/kg, p.o.)6013.1 ± 1.849.2%<0.05

Data adapted from a study in female Sprague-Dawley rats with protamine sulfate-induced bladder and colonic hypersensitivity. Linaclotide was administered daily for 7 days prior to the assessment.

Table 2: Comparison of Linaclotide and Placebo on Abdominal Pain Reduction in IBS-C Patients (Phase III Clinical Trial)
Outcome Percentage of Patients with ≥30% Reduction in Abdominal Pain
Placebo50%
Linaclotide (290 µg, once daily for 26 weeks)70%

This table presents clinical data from a post-hoc analysis of a large-scale clinical trial to provide a translational perspective on the preclinical findings.

Head-to-Head Comparisons: Linaclotide vs. Other Analgesics

Direct preclinical comparisons of Linaclotide with other classes of analgesics for visceral pain are limited. However, the available data and mechanistic understanding allow for an informed comparison.

Linaclotide vs. Opioids (e.g., Morphine):

Linaclotide vs. Lubiprostone:

Lubiprostone is another pro-secretory agent used to treat IBS-C. While both drugs improve constipation, their mechanisms of action and effects on visceral pain differ. One study comparing the two found that while both can increase intestinal fluid secretion, they have contrasting effects on epithelial barrier properties under stress conditions. There is a lack of direct, quantitative preclinical studies comparing the analgesic efficacy of Linaclotide and Lubiprostone in visceral pain models.

Signaling Pathway of Linaclotide-Mediated Analgesia

Linaclotide's analgesic effect is initiated by its binding to and activation of the guanylate cyclase-C (GC-C) receptor on the apical membrane of intestinal epithelial cells. This sets off a signaling cascade that ultimately leads to the inhibition of colonic nociceptors.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC cGMP_intra Intracellular cGMP GCC->cGMP_intra Converts GTP GTP GTP->GCC CFTR CFTR cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Exported Secretion Cl- and HCO3- Secretion (Leads to increased fluid) CFTR->Secretion Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits PainSignal Pain Signal to Spinal Cord Nociceptor->PainSignal Reduced

Caption: Linaclotide's analgesic signaling pathway.

Experimental Protocols

A standardized approach to inducing and measuring visceral pain is crucial for the reliable evaluation of analgesic compounds. The colorectal distension (CRD) model in rodents is the most widely used and accepted method.

1. Animal Model of Visceral Hypersensitivity (TNBS-Induced Colitis):

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Colitis: Animals are lightly anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is instilled intrarectally to induce a local inflammation, which leads to a state of chronic visceral hypersensitivity after the acute inflammation subsides.

  • Drug Administration: Linaclotide or a vehicle control is typically administered orally (p.o.) via gavage. Dosing regimens can vary, but a common approach is daily administration for a period leading up to the visceral sensitivity testing.

2. Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD):

  • Surgical Preparation: Animals are anesthetized, and electromyography (EMG) electrodes are implanted into the external oblique abdominal muscles to record muscle contractions.

  • Distension Procedure: A small balloon catheter is inserted into the distal colon. The balloon is then inflated to specific pressures (e.g., 20, 40, 60, 80 mmHg) in a graded manner.

  • Data Acquisition and Analysis: The EMG activity is recorded during the distension periods. The total number of abdominal muscle contractions during each distension is quantified as the visceromotor response. A reduction in the number of contractions in the drug-treated group compared to the control group indicates an analgesic effect.

Experimental_Workflow cluster_induction Visceral Hypersensitivity Induction cluster_treatment Treatment Period cluster_assessment Pain Assessment Induction Intrarectal TNBS Instillation Treatment Daily Oral Administration (Linaclotide or Vehicle) Induction->Treatment CRD Colorectal Distension (CRD) (Graded Pressures) Treatment->CRD VMR Measure Visceromotor Response (VMR) (Abdominal EMG) CRD->VMR Analysis Quantify Abdominal Contractions VMR->Analysis

Caption: Experimental workflow for validating analgesic effects.

References

A Head-to-Head Preclinical Comparison of Guanylate Cyclase-C Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the preclinical performance of key guanylate cyclase-C (GC-C) agonists, including linaclotide, plecanatide, and dolcanatide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on supporting experimental data from various preclinical models.

Mechanism of Action: The GC-C Signaling Pathway

Guanylate cyclase-C (GC-C) agonists are therapeutic peptides that target the GC-C receptor on the apical surface of intestinal epithelial cells.[1][2] Their mechanism of action is central to regulating intestinal fluid secretion, accelerating gastrointestinal transit, and modulating visceral pain.[1][3]

Upon binding to the GC-C receptor, agonists trigger the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP leads to two primary effects:

  • Increased Fluid Secretion: cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This creates an osmotic gradient that draws water into the gut, softening stool and increasing motility.

  • Reduced Visceral Pain: The increased intracellular cGMP is also transported out of the epithelial cells into the submucosa. This extracellular cGMP is believed to act on colonic nociceptors (pain-sensing neurons), reducing their activity and thereby alleviating visceral pain associated with conditions like Irritable Bowel Syndrome with Constipation (IBS-C).

This dual mechanism makes GC-C agonists an effective treatment for chronic idiopathic constipation (CIC) and IBS-C.

GCC_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa GC-C Agonist GC-C Agonist (Linaclotide, Plecanatide, etc.) GC-C Receptor GC-C Receptor GC-C Agonist->GC-C Receptor Binds & Activates cGMP_intra Intracellular cGMP GC-C Receptor->cGMP_intra Converts GTP GTP GTP->GC-C Receptor CFTR CFTR Activation cGMP_intra->CFTR Activates Efflux Pump Efflux Pump (e.g., MRP4) cGMP_intra->Efflux Pump Transported by Secretion Cl- & HCO3- Secretion CFTR->Secretion Secretion->GC-C Agonist Water influx (softens stool) cGMP_extra Extracellular cGMP Efflux Pump->cGMP_extra Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits Pain Signal Reduced Pain Signaling Nociceptor->Pain Signal

Caption: The GC-C agonist signaling pathway in intestinal epithelial cells.

Preclinical Data Presentation

The following tables summarize quantitative data from preclinical studies, comparing the activity and effects of different GC-C agonists.

Table 1: In Vitro cGMP Stimulation

This table compares the potency of GC-C agonists in stimulating the production of the secondary messenger cGMP in human colon carcinoma T84 cells, a standard in vitro model.

AgonistCell LinePotency / ActivitySource
Plecanatide T84Potent cGMP-stimulatory activity
Dolcanatide T84Potent cGMP-stimulatory activity, comparable to Plecanatide
Linaclotide T84, C2BBeStimulates cGMP accumulation (e.g., at 1 µM)

Note: Direct head-to-head potency values (e.g., EC50) were not consistently available in the reviewed literature. Both plecanatide and dolcanatide were shown to be potent in the same study.

Table 2: In Vivo Models of Constipation and Intestinal Transit

This table outlines the effects of GC-C agonists on gastrointestinal transit and function in various rodent models.

AgonistAnimal ModelDosageKey FindingsSource
Linaclotide Wild-type mice100 µg/kg (p.o.)Significantly increased the rate of gastrointestinal transit.
Linaclotide Rat jejunum loop5 µg (in loop)Stimulated fluid and cGMP accumulation.
Plecanatide Not specifiedNot specifiedAccelerates colonic transit.
Dolcanatide Not specifiedNot specifiedNot specified for transit, focus on anti-inflammatory/anti-nociceptive effects.
Table 3: In Vivo Models of Visceral Hypersensitivity (Pain)

This table compares the anti-nociceptive (pain-reducing) effects of GC-C agonists in rat models of visceral pain.

AgonistAnimal ModelDosage (oral)Key FindingsSource
Plecanatide TNBS-induced & PRS-induced visceral pain (Rats)0.01 & 0.05 mg/kgSignificantly attenuated visceral hypersensitivity. Higher doses (>0.5 mg/kg) were not effective.
Dolcanatide TNBS-induced & PRS-induced visceral pain (Rats)0.01 & 0.05 mg/kgSignificantly attenuated visceral hypersensitivity. Higher doses (>0.5 mg/kg) were not effective.
Linaclotide Various preclinical modelsNot specifiedReduces nociception and abdominal pain.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro cGMP Stimulation Assay

This protocol describes a common method for assessing the activity of GC-C agonists in a cell-based assay.

  • Objective: To quantify the production of intracellular cGMP in response to treatment with a GC-C agonist.

  • Cell Line: Human colon carcinoma T84 cells are typically used as they endogenously express the GC-C receptor.

  • Methodology:

    • Cell Culture: T84 cells are cultured to confluence in appropriate media.

    • Treatment: Cells are washed and then incubated with various concentrations of the GC-C agonist (e.g., plecanatide, dolcanatide) for a defined period (e.g., 30-60 minutes). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cGMP degradation.

    • Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

    • Quantification: cGMP levels in the cell lysate are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Normalization: cGMP concentrations are typically normalized to the total protein content of the lysate to account for variations in cell number.

Loperamide-Induced Constipation Model

This is a widely used in vivo model to evaluate the pro-motility effects of therapeutic agents.

  • Objective: To assess the ability of a GC-C agonist to alleviate symptoms of constipation, such as reduced fecal output and delayed intestinal transit.

  • Animal Model: Mice or rats are commonly used.

  • Methodology:

    • Acclimatization: Animals are housed in standard conditions and allowed to acclimate.

    • Induction of Constipation: Constipation is induced by oral or subcutaneous administration of loperamide, a µ-opioid receptor agonist that decreases GI motility and intestinal fluid secretion.

    • Treatment: Following loperamide administration, animals are treated with the GC-C agonist (e.g., linaclotide at 100 µg/kg) or a vehicle control via oral gavage.

    • Parameter Measurement: Key parameters are measured over a set time period, including:

      • Fecal Output: Total number and weight of fecal pellets.

      • Fecal Water Content: Calculated by comparing wet and dry fecal weight.

      • Gastrointestinal Transit Time: A charcoal meal or other non-absorbable marker is administered orally, and the distance it travels through the small intestine in a given time is measured.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Intervention cluster_measurement Phase 3: Data Collection & Analysis A Animal Acclimatization (Mice/Rats) B Induce Constipation (e.g., Loperamide Admin) A->B C Randomize into Groups (Vehicle vs. Agonist) B->C D Oral Administration of GC-C Agonist C->D E Oral Administration of Vehicle Control C->E F Measure Fecal Output (Weight, Number, Water %) D->F G Measure GI Transit (Charcoal Meal Assay) D->G E->F E->G H Data Analysis (Statistical Comparison) F->H G->H

Caption: Workflow for a preclinical loperamide-induced constipation model.

Comparative Overview of GC-C Agonists

Linaclotide, plecanatide, and dolcanatide are all peptide agonists of GC-C but possess distinct structural characteristics that may influence their preclinical and clinical profiles.

  • Linaclotide: A 14-amino acid peptide, linaclotide is structurally related to a bacterial enterotoxin and is stabilized by three disulfide bonds. Its activity is pH-independent, allowing it to activate GC-C receptors throughout the small intestine and colon.

  • Plecanatide: This 16-amino acid peptide is an analog of the endogenous human hormone uroguanylin. Its activity is pH-sensitive, showing preferential binding and greater potency in the more acidic environment (pH 5-6) of the proximal small intestine.

  • Dolcanatide (SP-333): Structurally similar to plecanatide, dolcanatide is also an analog of uroguanylin. It was designed with modifications (D-amino acid substitutions) to enhance its stability and resistance to proteolytic degradation in the gastrointestinal tract.

Agonist_Comparison GC-C Agonists GC-C Agonists Linaclotide Linaclotide GC-C Agonists->Linaclotide Plecanatide Plecanatide GC-C Agonists->Plecanatide Dolcanatide Dolcanatide GC-C Agonists->Dolcanatide Origin Origin Linaclotide->Origin Bacterial Toxin Analog Structure Structure Linaclotide->Structure 3 Disulfide Bonds pH Sensitivity pH Sensitivity Linaclotide->pH Sensitivity Independent Plecanatide->Origin Uroguanylin Analog Plecanatide->Structure 2 Disulfide Bonds Plecanatide->pH Sensitivity Sensitive (Acidic pH) Dolcanatide->Origin Uroguanylin Analog Dolcanatide->Structure Enhanced Stability (D-amino acids) Dolcanatide->pH Sensitivity Sensitive (Acidic pH)

Caption: Key differentiating features of preclinical GC-C agonists.

References

Navigating the Landscape of Chronic Constipation Treatment: A Meta-Analysis of Linaclotide Acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of linaclotide acetate with other leading treatments for chronic idiopathic constipation (CIC). Drawing on data from numerous clinical trials, this analysis delves into the efficacy, safety, and mechanistic underpinnings of these therapies, offering a data-driven perspective for informed decision-making in research and development.

This compound, a guanylate cyclase-C (GC-C) agonist, has emerged as a significant therapeutic option for CIC. Its novel mechanism of action, which involves stimulating intestinal fluid secretion and accelerating transit, sets it apart from traditional laxatives.[1] This guide will compare linaclotide with other key players in the field: prucalopride, a selective serotonin-4 (5-HT4) receptor agonist; lubiprostone, a chloride channel activator; and plecanatide, another GC-C agonist.

Mechanism of Action: A Tale of Two Pathways

The primary treatments for chronic constipation operate through distinct signaling pathways to alleviate symptoms. Linaclotide and plecanatide share a common mechanism centered on the activation of guanylate cyclase-C, while prucalopride and lubiprostone utilize different pathways to achieve their pro-secretory and pro-kinetic effects.

The Guanylate Cyclase-C Pathway of Linaclotide and Plecanatide

Linaclotide and its structural analog, plecanatide, are peptides that bind to and activate guanylate cyclase-C receptors on the apical surface of intestinal epithelial cells.[2][3][4] This binding action initiates a cascade of intracellular events, beginning with the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP has two primary effects. Firstly, it activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased ion flow draws water into the intestines, softening the stool and facilitating its passage. Secondly, extracellular cGMP is believed to have an analgesic effect by modulating the activity of colonic pain-sensing nerves, which can help alleviate abdominal discomfort associated with constipation.

Linaclotide_Mechanism cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to GTP GTP GCC->GTP Activates conversion of cGMP cGMP (intracellular) GTP->cGMP to CFTR CFTR Channel (inactive) cGMP->CFTR Activates cGMP_extra cGMP (extracellular) cGMP->cGMP_extra Efflux CFTR_active CFTR Channel (active) CFTR->CFTR_active Cl_HCO3 Cl- & HCO3- Secretion CFTR_active->Cl_HCO3 Promotes H2O Water Secretion Cl_HCO3->H2O Leads to Pain_Nerve Pain-Sensing Nerve Analgesia Reduced Pain Perception Pain_Nerve->Analgesia cGMP_extra->Pain_Nerve Inhibits

Caption: Linaclotide's Signaling Pathway.

Comparative Efficacy: A Quantitative Overview

Meta-analyses of randomized controlled trials (RCTs) provide robust evidence for the efficacy of linaclotide and its alternatives compared to placebo. The following tables summarize key efficacy endpoints from these studies. It is important to note that patient populations, study designs, and endpoint definitions can vary across trials, making direct head-to-head comparisons challenging without network meta-analyses.

Table 1: Efficacy of Linaclotide in Chronic Idiopathic Constipation (12-week trials)

Efficacy EndpointLinaclotide DosePlaceboRelative Risk (RR) / Odds Ratio (OR) [95% CI]
CSBM Responders (%) 145 mcg3.3 - 6.0%RR: 4.26 [2.80 - 6.47] (for 290 mcg)
290 mcg3.3 - 6.0%OR: 3.24 [2.44 - 4.31] (low-dose group)
Increase in SBMs/week 145 mcg~1.5Increase of ~2.6-4.3 from baseline
290 mcg~1.5Increase of ~2.6-4.3 from baseline

CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement. Responder definitions may vary between trials.

Table 2: Efficacy of Prucalopride, Lubiprostone, and Plecanatide in Chronic Idiopathic Constipation (various trial durations)

Drug (Dose)Efficacy EndpointTreatment (%)Placebo (%)RR / OR [95% CI]
Prucalopride (2mg) ≥3 SCBMs/week (12 weeks)30.9 - 37.9%12.0 - 17.7%-
Lubiprostone (24mcg BID) SBMs/week at Week 1 (mean)5.693.46-
SBM within 24h (%)56.7%36.9%-
Plecanatide (3mg) Durable Overall CSBM Responders (%)20.1 - 21.0%10.2 - 12.8%-

SCBM: Spontaneous Complete Bowel Movement. BID: Twice daily.

A network meta-analysis of treatments for CIC suggested that at 12 weeks, prucalopride (2mg and 4mg) ranked highly in terms of achieving ≥3 CSBMs per week. Another comparative analysis found linaclotide, lubiprostone, and elobixibat (not available in the U.S.) to have similar efficacy in improving spontaneous bowel movements.

Safety and Tolerability Profile

The safety profiles of these agents are distinct and are a crucial consideration in treatment selection. The most common adverse events are generally gastrointestinal in nature.

Table 3: Common Adverse Events (%) from Clinical Trials

Adverse EventLinaclotide (145/290 mcg)Prucalopride (2mg)Lubiprostone (24mcg BID)Plecanatide (3/6 mg)Placebo
Diarrhea 16 - 32.6%~12 - 14%~13.1%3.2 - 5.9%1.3 - 5%
Headache -~25 - 32.7%~13.1%-~12 - 17%
Nausea ~6.0%~12 - 24%~32.3%-~8 - 14%
Abdominal Pain ~6.3%~16 - 23%--~11 - 19%
Bloating ~18.3%-~14.9%--

Data compiled from multiple sources. Percentages represent ranges reported across different studies.

Notably, a meta-analysis indicated that lubiprostone was associated with the highest risk of nausea, linaclotide with diarrhea, and elobixibat with abdominal pain.

Experimental Protocols: A Glimpse into the Trial Designs

The clinical trials for these drugs share common foundational elements, including randomized, double-blind, placebo-controlled designs, and the use of patient-reported outcomes to assess efficacy.

General Experimental Workflow

The typical workflow for these pivotal Phase 3 trials involves several key stages:

Experimental_Workflow cluster_groups Treatment Arms Screening Screening Period (2-4 weeks) Baseline Baseline Data Collection (Patient Diaries) Screening->Baseline Randomization Randomization Baseline->Randomization Drug Active Drug (e.g., Linaclotide) Randomization->Drug Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12 weeks) - Drug Administration - Daily Diaries FollowUp Follow-up Period (e.g., 2-4 weeks) Treatment->FollowUp Drug->Treatment Placebo->Treatment

Caption: General Clinical Trial Workflow.
Key Methodological Components:

  • Patient Population: Adult patients meeting the Rome III or IV criteria for chronic idiopathic constipation are typically enrolled. Key exclusion criteria often include secondary causes of constipation and certain pre-existing gastrointestinal conditions.

  • Study Design: Most are multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Intervention: Patients are randomized to receive a specific dose of the active drug or a matching placebo, usually administered orally once or twice daily for a predefined period (commonly 12 weeks).

  • Primary Endpoints: A common primary endpoint is the proportion of "responders," often defined by a clinically meaningful improvement in the frequency of spontaneous or complete spontaneous bowel movements over the treatment period. For example, a durable overall CSBM responder might be a patient who has ≥3 CSBMs and an increase of ≥1 CSBM from baseline for at least 9 of the 12 treatment weeks.

  • Secondary Endpoints: These often include changes from baseline in SBM frequency, stool consistency (assessed by the Bristol Stool Form Scale), straining, abdominal bloating, and patient-reported outcomes related to quality of life and treatment satisfaction.

  • Data Collection: Patients typically record their bowel habits, stool characteristics, and associated symptoms in daily electronic diaries.

Conclusion

This compound and its alternatives, prucalopride, lubiprostone, and plecanatide, offer effective and generally safe treatment options for chronic idiopathic constipation, each with a distinct mechanism of action and side-effect profile. While all have demonstrated superiority over placebo, the choice of agent may be guided by individual patient characteristics and tolerability. Linaclotide and plecanatide, through their action on the guanylate cyclase-C pathway, not only improve bowel function but may also offer an advantage in alleviating abdominal pain. Prucalopride's pro-kinetic effects provide a different therapeutic approach, while lubiprostone acts by increasing intestinal fluid secretion via a distinct chloride channel. This comparative guide, based on a meta-analysis of available clinical trial data, provides a valuable resource for researchers and clinicians in the ongoing effort to optimize the management of chronic constipation. Further head-to-head trials and network meta-analyses will continue to refine our understanding of the comparative effectiveness of these important therapies.

References

Navigating the Treatment Landscape of IBS-C: A Comparative Analysis of Linaclotide and Other Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of Irritable Bowel Syndrome with Constipation (IBS-C), a clear understanding of the comparative side effect profiles of available treatments is paramount. This guide provides an objective comparison of Linaclotide with other prominent IBS-C therapies—Lubiprostone, Plecanatide, and Tegaserod—supported by quantitative data from clinical trials and detailed experimental methodologies.

Comparative Side Effect Profiles

The following table summarizes the incidence of common adverse events reported in clinical trials for Linaclotide, Lubiprostone, Plecanatide, and Tegaserod. Data is presented as the percentage of patients experiencing the side effect.

Side EffectLinaclotide (290 mcg)Lubiprostone (8 mcg BID)Plecanatide (3 mg)Tegaserod (6 mg BID)Placebo
Diarrhea 16-20%[1][2]7-11%[3][4]4.3-5%[5]8.8-12%1-5%
Abdominal Pain 7%5%N/A11%5-6%
Nausea N/A8-11%N/A8%N/A
Headache 4%N/AN/A13.2-15%3%
Flatulence 4-6%N/A<2%6%2-5%
Abdominal Distension 2-3%5.8%<2%N/A2%
Sinusitis 3%9%<2%N/A2%
Upper Respiratory Tract Infection 5%N/A<2%N/A4%
Urinary Tract Infection N/A9%N/AN/AN/A

Note: "N/A" indicates that the side effect was not reported as a common adverse event in the cited clinical trials or the data was not available in the search results. The placebo percentages are derived from the control arms of the respective drug trials.

Experimental Protocols

The clinical trials for these IBS-C treatments generally adhere to guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA). Key aspects of the methodologies are outlined below.

Study Design: The majority of pivotal trials are randomized, double-blind, placebo-controlled studies. Trial durations typically range from 12 to 26 weeks to establish efficacy and safety. Some studies also include open-label extension phases to gather long-term safety data.

Patient Population: Participants are typically adults meeting the Rome III or IV criteria for IBS-C. These criteria include recurrent abdominal pain associated with defecation and a change in stool frequency or form.

Endpoints:

  • Primary Endpoints: A common primary endpoint is the percentage of "overall responders." An overall responder is often defined as a patient who experiences a clinically meaningful improvement in both abdominal pain (e.g., ≥30% reduction from baseline) and the number of complete spontaneous bowel movements (CSBMs) (e.g., an increase of ≥1 from baseline) in the same week for a specified number of weeks (e.g., at least 6 out of 12 weeks).

  • Secondary Endpoints: These often include changes from baseline in individual symptoms such as stool consistency (assessed by the Bristol Stool Form Scale), straining, bloating, and patient-reported outcomes (PROs) on quality of life. PROs are crucial in IBS trials as they capture the patient's direct experience of the treatment's benefit.

Data Collection: Patients typically record their symptoms daily in electronic diaries. This includes information on bowel movements, stool consistency, abdominal pain, and other relevant symptoms.

Signaling Pathways and Mechanisms of Action

The therapeutic effects and side effect profiles of these drugs are intrinsically linked to their distinct mechanisms of action.

Linaclotide and Plecanatide: Guanylate Cyclase-C Agonists

Both Linaclotide and Plecanatide are agonists of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells. Their activation initiates a signaling cascade that leads to increased intestinal fluid secretion and accelerated transit.

Linaclotide_Plecanatide_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Drug Linaclotide / Plecanatide GC-C Guanylate Cyclase-C (GC-C) Receptor Drug->GC-C Binds and Activates cGMP Increased cGMP GC-C->cGMP Converts GTP GTP GTP->GC-C CFTR CFTR Activation cGMP->CFTR Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Fluid Increased Intestinal Fluid Secretion->Fluid

Mechanism of GC-C Agonists
Lubiprostone: Chloride Channel Activator

Lubiprostone is a locally acting chloride channel activator that enhances chloride-rich intestinal fluid secretion.

Lubiprostone_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Fluid Increased Intestinal Fluid Lubiprostone Lubiprostone ClC-2 ClC-2 Chloride Channel Lubiprostone->ClC-2 Activates Cl_Secretion Chloride Secretion ClC-2->Cl_Secretion Na_Water Sodium and Water Follow Cl_Secretion->Na_Water Na_Water->Fluid

Mechanism of Lubiprostone
Tegaserod: Serotonin 5-HT4 Receptor Agonist

Tegaserod acts as a selective serotonin 5-HT4 receptor agonist, which stimulates gastrointestinal motility and secretion.

Tegaserod_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle / Epithelial Cell Tegaserod Tegaserod 5-HT4 5-HT4 Receptor Tegaserod->5-HT4 Binds and Activates ACh_Release Acetylcholine Release 5-HT4->ACh_Release Peristalsis Increased Peristalsis ACh_Release->Peristalsis Secretion Increased Secretion ACh_Release->Secretion

Mechanism of Tegaserod

Experimental Workflow for IBS-C Clinical Trials

The typical workflow for a Phase 3 clinical trial evaluating a new treatment for IBS-C is depicted below.

Clinical_Trial_Workflow Screening Screening & Baseline (Patient Recruitment, Rome Criteria Confirmation, Symptom Diaries) Randomization Randomization Screening->Randomization Treatment Double-Blind Treatment Period (12-26 weeks) (Drug vs. Placebo) Randomization->Treatment Follow_Up Follow-up Period (Assessment of sustained effect and withdrawal symptoms) Treatment->Follow_Up Analysis Data Analysis (Primary and Secondary Endpoints) Follow_Up->Analysis

Phase 3 Clinical Trial Workflow for IBS-C

This guide offers a foundational comparison of the side effect profiles of key IBS-C treatments. For drug development professionals, a nuanced understanding of these profiles, in conjunction with efficacy data and mechanistic insights, is crucial for identifying unmet needs and developing next-generation therapies with improved safety and tolerability.

References

A Comparative Guide to the In Vitro Potency of Linaclotide Versus Endogenous Guanylin and Uroguanylin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of the synthetic guanylate cyclase-C (GC-C) agonist, Linaclotide, against the endogenous ligands, guanylin and uroguanylin. The information presented is supported by experimental data to aid in research and drug development efforts targeting the GC-C receptor.

Executive Summary

Linaclotide, a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC), demonstrates a significantly higher in vitro potency as a GC-C agonist compared to the endogenous peptides, guanylin and uroguanylin. A key differentiator is the pH-dependent activity of the endogenous ligands, with uroguanylin exhibiting higher potency in acidic conditions and guanylin in alkaline environments. In contrast, Linaclotide's activity remains consistently high across a broad physiological pH range, a factor attributed to its structural stability.

In Vitro Potency Comparison

The following table summarizes the in vitro potency of Linaclotide, guanylin, and uroguanylin based on their binding affinity (Ki) to the GC-C receptor and their ability to stimulate the production of the second messenger, cyclic guanosine monophosphate (cGMP), as measured by the half-maximal effective concentration (EC50).

CompoundParameterValueCell LinepHCitation
Linaclotide Ki (nM)1.23 - 1.64T847.0[1]
Ki (nM)4.3Rat Intestinal Mucosa7.0
EC50 (nM)99T847.0[1]
EC50 (nM)772T84Not Specified[2]
EC50 (nM)523C2BBeNot Specified
Guanylin Ki (nM)19 (High Affinity Site)T84Not Specified
Ki (µM)1.3 (Low Affinity Site)T84Not Specified
Potency vs. Uroguanylin~3-fold more potentT848.0
Potency vs. Uroguanylin~100-fold less potentT845.0
Uroguanylin Potency vs. Guanylin~3-fold less potentT848.0
Potency vs. Guanylin~100-fold more potentT845.0
Potency vs. E. coli ST~10-fold less potentT84Not Specified[3]

Note: The data presented is compiled from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.

Key Differentiators in Potency

Structural Stability: Linaclotide possesses three disulfide bonds, which "locks" the molecule into its active conformation. This enhanced stability contributes to its higher binding affinity for GC-C and greater potency compared to guanylin and uroguanylin, which have only two disulfide bonds.[4]

pH-Dependent Activity: A critical difference lies in the influence of pH on the activity of the endogenous peptides. Uroguanylin is significantly more potent in the acidic environment of the proximal small intestine (pH ~5.0-6.0), while guanylin is more active in the more alkaline conditions of the ileum and colon (pH ~7.0-8.0). In contrast, Linaclotide's binding affinity and agonist activity are pH-independent across a physiologically relevant range (pH 5-8), allowing for consistent activation of GC-C throughout the intestinal tract.

Signaling Pathway

Linaclotide, guanylin, and uroguanylin all exert their effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR). This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the passive movement of sodium and water, resulting in increased intestinal fluid secretion and accelerated transit.

GC_C_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Ligand Linaclotide Guanylin Uroguanylin GC-C Guanylate Cyclase-C (GC-C) Receptor Ligand->GC-C Binds and Activates cGMP cGMP GC-C->cGMP Converts GTP GTP GTP->GC-C PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion Water_Secretion Water Secretion Ion_Secretion->Water_Secretion Drives

Caption: GC-C signaling pathway activated by Linaclotide, guanylin, and uroguanylin.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To measure the ability of unlabeled Linaclotide, guanylin, or uroguanylin to compete with a radiolabeled ligand for binding to the GC-C receptor.

Materials:

  • Cell Line: T84 human colon carcinoma cells, which endogenously express the GC-C receptor.

  • Radioligand: Typically, a radiolabeled, high-affinity GC-C agonist such as [¹²⁵I]-labeled heat-stable enterotoxin (STa).

  • Membrane Preparation: Crude membrane preparations from T84 cells.

  • Assay Buffer: e.g., 50 mM HEPES buffer (pH 7.4) containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

  • Unlabeled Competitors: Linaclotide, guanylin, and uroguanylin at various concentrations.

  • Instrumentation: Gamma counter for measuring radioactivity.

Procedure:

  • T84 cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]-STa).

  • Increasing concentrations of the unlabeled competitor (Linaclotide, guanylin, or uroguanylin) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

  • The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Analysis A T84 Cell Membranes (with GC-C receptors) D Incubate to Equilibrium A->D B Radioligand ([¹²⁵I]-STa) B->D C Unlabeled Competitor (Linaclotide, Guanylin, or Uroguanylin) C->D E Rapid Filtration D->E F Measure Radioactivity (Gamma Counter) E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

In Vitro cGMP Accumulation Assay

This assay measures the functional activity of GC-C agonists by quantifying the production of the second messenger, cGMP.

Objective: To determine the EC50 value of Linaclotide, guanylin, and uroguanylin for stimulating cGMP production in intact cells.

Materials:

  • Cell Line: T84 cells cultured in multi-well plates.

  • Agonists: Linaclotide, guanylin, and uroguanylin at various concentrations.

  • Phosphodiesterase (PDE) Inhibitor: A non-specific PDE inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) is often included to prevent the degradation of cGMP.

  • Cell Lysis Buffer: To stop the reaction and release intracellular cGMP.

  • cGMP Assay Kit: A commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit for the quantification of cGMP.

  • Instrumentation: Plate reader for ELISA or a gamma counter for RIA.

Procedure:

  • T84 cells are seeded in multi-well plates and grown to confluency.

  • The cells are pre-incubated with a PDE inhibitor (e.g., IBMX) for a short period.

  • Increasing concentrations of the agonist (Linaclotide, guanylin, or uroguanylin) are added to the cells.

  • The cells are incubated for a defined period to allow for cGMP production.

  • The reaction is terminated by adding a cell lysis buffer.

  • The concentration of cGMP in the cell lysates is quantified using a cGMP ELISA or RIA kit.

  • The EC50 value, the concentration of the agonist that produces 50% of the maximal cGMP response, is determined by plotting the cGMP concentration against the agonist concentration.

cGMP_Assay_Workflow cluster_0 Cell Preparation cluster_1 Agonist Stimulation cluster_2 Quantification cluster_3 Analysis A Seed T84 Cells in Multi-well Plates B Pre-incubate with PDE Inhibitor (IBMX) A->B C Add Increasing Concentrations of Agonist B->C D Incubate for cGMP Production C->D E Lyse Cells D->E F Quantify cGMP (ELISA or RIA) E->F G Determine EC50 F->G

Caption: Workflow for an in vitro cGMP accumulation assay.

References

Unveiling Linaclotide's Mode of Action: A Comparative Guide Using GC-C Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of linaclotide's mechanism of action with other therapeutic alternatives for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). A central focus is the validation of linaclotide's reliance on the guanylate cyclase-C (GC-C) receptor, conclusively demonstrated through studies utilizing GC-C knockout (KO) mice. This guide presents supporting experimental data, detailed protocols for key assays, and visual diagrams of signaling pathways and experimental workflows.

Linaclotide's Mechanism of Action: Confirmed by GC-C Knockout Studies

Linaclotide, a 14-amino acid peptide, exerts its therapeutic effects by acting as a potent agonist of the GC-C receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[1] Activation of GC-C triggers a signaling cascade that results in increased intracellular concentrations of cyclic guanosine monophosphate (cGMP).[2] This elevation in cGMP has two primary downstream effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This process is followed by the passive movement of sodium and water, which hydrates and softens the stool, thereby accelerating intestinal transit.

  • Reduction of Visceral Hypersensitivity: Extracellular cGMP is believed to act on submucosal sensory neurons, reducing the activity of pain-sensing nerves in the colon and alleviating the abdominal pain associated with IBS-C.

The pivotal role of the GC-C receptor in mediating these effects has been unequivocally demonstrated in studies using GC-C knockout mice. In these genetically modified animals, the pharmacological actions of linaclotide are absent, providing definitive evidence of its on-target mechanism.

Comparative Analysis: Linaclotide vs. Alternative Therapies

While linaclotide's efficacy is intrinsically linked to the GC-C receptor, several alternative therapies for IBS-C and CIC operate through distinct mechanisms. This section compares linaclotide with other GC-C agonists and drugs with different modes of action, with a special focus on their expected or observed effects in GC-C knockout models.

Data Presentation: Quantitative Comparison of Therapeutic Agents
Drug Drug Class Mechanism of Action Effect on Intestinal Fluid Secretion in Wild-Type Mice Effect on Intestinal Fluid Secretion in GC-C KO Mice Effect on Visceral Pain in Wild-Type Mice Effect on Visceral Pain in GC-C KO Mice
Linaclotide GC-C AgonistBinds to and activates GC-C, increasing cGMP levels, leading to CFTR activation and fluid secretion.[1][2]Significant IncreaseNo EffectSignificant ReductionNo Effect
Plecanatide GC-C AgonistAnalog of uroguanylin; binds to and activates GC-C, increasing cGMP levels.[3]Significant IncreaseExpected No EffectSignificant ReductionExpected No Effect
Dolcanatide GC-C AgonistAnalog of uroguanylin; binds to and activates GC-C, increasing cGMP levels.Significant IncreaseExpected No EffectSignificant ReductionExpected No Effect
Lubiprostone Chloride Channel ActivatorActivates ClC-2 chloride channels on the apical membrane of intestinal epithelial cells, leading to chloride and fluid secretion.Significant IncreaseExpected to be Effective (Mechanism is independent of GC-C)Not a primary mechanismNot applicable
Prucalopride 5-HT4 Receptor AgonistHigh-affinity agonist of 5-HT4 receptors, enhancing colonic motility.Indirect effect on transit, not primary fluid secretionExpected to be Effective (Mechanism is independent of GC-C)May reduce visceral hypersensitivity through its prokinetic effects.Expected to be Effective

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the mechanism of action of linaclotide and to compare it with other agents.

Intestinal Fluid Secretion Assay (Closed-Loop Model) in Mice

Objective: To measure the amount of fluid accumulation in a ligated segment of the small intestine following drug administration.

Protocol:

  • Animal Preparation: Adult male C57BL/6 wild-type and GC-C knockout mice (8-12 weeks old) are fasted for 18-24 hours with free access to water.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A midline laparotomy is performed to expose the small intestine. A 2-3 cm segment of the jejunum is isolated by ligating both ends with surgical silk, taking care not to obstruct major blood vessels.

  • Drug Administration: Linaclotide, a vehicle control, or an alternative drug is injected directly into the lumen of the ligated loop using a fine-gauge needle.

  • Incubation: The abdominal cavity is closed, and the mice are allowed to recover from anesthesia in a warm environment for a predetermined period (e.g., 4 hours).

  • Sample Collection: After the incubation period, mice are euthanized. The ligated intestinal loop is carefully excised, and its length and weight are measured.

  • Data Analysis: The amount of fluid accumulation is determined by the ratio of the loop's weight to its length (g/cm). A significant increase in this ratio in drug-treated animals compared to vehicle-treated animals indicates stimulated fluid secretion.

Visceral Hypersensitivity Model (Colorectal Distension) in Mice

Objective: To assess visceral pain by measuring the abdominal withdrawal reflex in response to colorectal distension.

Protocol:

  • Animal Preparation: Adult male C57BL/6 wild-type and GC-C knockout mice are used. For studies involving chronic hypersensitivity, an inflammatory agent like trinitrobenzene sulfonic acid (TNBS) can be administered intrarectally several days before the experiment.

  • Catheter Insertion: A small balloon catheter (e.g., 2 cm long) is inserted into the descending colon and rectum, approximately 1 cm from the anus, under light anesthesia. The catheter is secured to the tail with tape.

  • Acclimation: Mice are placed in small individual cages and allowed to acclimate for at least 30 minutes.

  • Drug Administration: Linaclotide, a vehicle control, or an alternative drug is administered orally or via an appropriate route at a specified time before the distension protocol.

  • Colorectal Distension: The balloon is progressively inflated to different pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10 seconds) with a rest period between each distension.

  • Behavioral Assessment: The visceromotor response (VMR), characterized by abdominal muscle contractions and arching of the back, is visually scored or measured via electromyography (EMG) of the abdominal muscles.

  • Data Analysis: The VMR scores or EMG recordings at each distension pressure are recorded and compared between treatment groups. A reduction in the VMR in drug-treated animals compared to controls indicates an analgesic effect.

cGMP Measurement in Intestinal Epithelial Cells

Objective: To quantify the intracellular and extracellular levels of cGMP in response to GC-C agonist stimulation.

Protocol:

  • Cell Culture: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured to confluence on permeable supports.

  • Drug Treatment: The cells are washed and then incubated with linaclotide, another GC-C agonist, or a vehicle control for a specified time (e.g., 30 minutes).

  • Sample Collection:

    • Intracellular cGMP: The cells are lysed, and the lysate is collected.

    • Extracellular cGMP: The apical and basolateral media are collected separately.

  • cGMP Quantification: The concentration of cGMP in the cell lysates and media is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of cGMP is normalized to the protein concentration of the cell lysate. A significant increase in cGMP levels in treated cells compared to control cells confirms GC-C activation.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GCC GC-C Receptor Linaclotide->GCC Binds and Activates cGMP_intra Intracellular cGMP GCC->cGMP_intra Converts GTP GTP GTP->GCC CFTR CFTR cGMP_intra->CFTR Activates Efflux cGMP Efflux Pump cGMP_intra->Efflux Transported by Cl_HCO3 Cl-, HCO3- CFTR->Cl_HCO3 Secretion H2O Na+, H2O Cl_HCO3->H2O Promotes Secretion cGMP_extra Extracellular cGMP Efflux->cGMP_extra Nociceptor Sensory Neuron (Nociceptor) cGMP_extra->Nociceptor Inhibits Pain_Signal Pain Signal to CNS Nociceptor->Pain_Signal Reduced Firing

Caption: Linaclotide's dual mechanism of action signaling pathway.

Experimental_Workflow cluster_validation Validation of Linaclotide's Mechanism start Hypothesis: Linaclotide acts via GC-C knockout Use GC-C Knockout (KO) and Wild-Type (WT) Mice start->knockout experiment Administer Linaclotide or Vehicle knockout->experiment outcome_wt Observe Effects in WT Mice: - Increased Fluid Secretion - Reduced Visceral Pain experiment->outcome_wt outcome_ko Observe Effects in KO Mice: - No Change in Fluid Secretion - No Change in Visceral Pain experiment->outcome_ko conclusion Conclusion: Linaclotide's effects are GC-C dependent outcome_wt->conclusion outcome_ko->conclusion

Caption: Experimental workflow for validating linaclotide's mechanism.

Logical_Comparison cluster_wt Wild-Type Mouse (GC-C Present) cluster_ko GC-C Knockout Mouse (GC-C Absent) Linaclotide Linaclotide GCC_present GC-C Receptor Linaclotide->GCC_present Activates GCC_absent GC-C Receptor (Absent) Linaclotide->GCC_absent Cannot Bind Effect_wt Therapeutic Effect: - Fluid Secretion - Pain Relief GCC_present->Effect_wt Mediates No_Effect_ko No Therapeutic Effect GCC_absent->No_Effect_ko No Mediation

Caption: Logical relationship of linaclotide's action in WT vs. KO mice.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Linaclotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of Linaclotide Acetate, a peptide-based therapeutic agent. Adherence to these procedures is essential for maintaining a safe and compliant research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. While different suppliers may provide their own SDS, the fundamental safety precautions are consistent. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of accidental release, avoid dust formation and prevent the substance from entering drains or water courses.[1][2][3]

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with most pharmaceutical waste, is governed by local, state, and federal regulations.[4][5] The primary directive from multiple safety data sheets is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."

1. Waste Identification and Segregation:

  • Solid Waste: All solid waste contaminated with this compound, such as unused product, contaminated pipette tips, gloves, and empty vials, must be segregated as chemical or pharmaceutical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container.

2. Disposal of Non-Hazardous vs. Hazardous Pharmaceutical Waste:

  • While some safety data sheets for this compound do not classify it as a hazardous substance, it is crucial to note that regulations regarding pharmaceutical waste can be complex.

  • The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Some pharmaceuticals are considered hazardous waste, requiring specific disposal methods like incineration at a licensed facility.

  • It is best practice to treat all pharmaceutical waste, including peptide-based compounds, with a high degree of caution to prevent environmental release.

3. Preferred Disposal Method:

  • The recommended and most common method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste management service. This ensures the complete destruction of the active peptide.

  • Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations. Improper disposal can lead to contamination of water supplies.

4. Consultation with Institutional EHS:

  • For specific guidance tailored to your facility, always consult with your institution's EHS department. They can provide information on the proper waste streams and disposal procedures that comply with all relevant regulations.

Key Disposal Considerations for Peptide-Based Compounds

In the absence of specific inactivation protocols for this compound, general principles for the disposal of peptide-based compounds should be followed.

ConsiderationGuidelineRationale
Regulatory Compliance Adhere to all local, state, and federal regulations for pharmaceutical waste.Ensures legal compliance and prevents potential fines or sanctions.
Environmental Protection Avoid release into the environment, particularly waterways.Peptides are biologically active molecules that can have unintended ecological impacts.
Waste Segregation Separate waste contaminated with this compound from general laboratory waste.Prevents cross-contamination and ensures proper handling by waste management personnel.
Professional Disposal Utilize a certified hazardous waste disposal company.Guarantees that the waste is handled and disposed of in a safe and compliant manner.
Accidental Spills Collect spills with absorbent material and dispose of as hazardous waste.Minimizes exposure and environmental contamination.

Experimental Protocols

Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. For peptide-based drugs, the standard "protocol" for disposal is controlled incineration. If your research involves developing an inactivation method, it would be considered a novel experimental procedure that would require rigorous validation and approval from your institution's safety committee.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Start cluster_1 Waste Characterization cluster_2 Containment cluster_3 Disposal Path cluster_4 Final Step start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container is_liquid->collect_liquid Yes consult_ehs Consult Institutional EHS for Guidance collect_solid->consult_ehs collect_liquid->consult_ehs incineration Dispose via Licensed Hazardous Waste Vendor (Incineration) consult_ehs->incineration document Document Disposal incineration->document

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Essential Safety and Logistical Guidance for Handling Linaclotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Linaclotide Acetate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While some Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, it is prudent to follow best practices for handling potent pharmaceutical compounds, especially when working with the active pharmaceutical ingredient (API) in powder form. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Suitable RespiratorFor handling small quantities in a well-ventilated area, a disposable respirator (e.g., N95) may be sufficient. For operations with a higher risk of aerosol generation, such as weighing or preparing solutions from powder, a powered air-purifying respirator (PAPR) is recommended.[1][2]
Hand Protection Nitrile GlovesDouble gloving is recommended. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][3]
Body Protection Impervious Clothing / Lab CoatA dedicated lab coat should be worn. For handling larger quantities or in situations with a higher risk of splashes, disposable coveralls made from materials like Tyvek are recommended.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling this compound. The following protocol outlines the key phases of handling in a laboratory setting.

1. Preparation:

  • Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood or a ventilated laminar flow enclosure, to minimize exposure.

  • Decontamination Supplies: Ensure that a decontamination solution (e.g., 70% ethanol) and a spill kit are readily available in the work area.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.

2. Handling:

  • Weighing and Aliquoting: When handling the powdered form, use techniques that minimize dust generation, such as gentle scooping. Use a containment system like a glove bag for weighing potent compounds to significantly lower exposure risk.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the potential for aerosolization.

  • Container Management: Keep containers with this compound tightly sealed when not in use.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of unused this compound as chemical waste in accordance with federal, state, and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be placed in a sealed, labeled hazardous waste container for disposal.

  • Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. Scratch out all personal information on the prescription label of empty medicine bottles before recycling or disposing of them.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate Handling Area (e.g., Fume Hood) prep_supplies Prepare Decontamination Supplies & Spill Kit prep_area->prep_supplies prep_waste Set Up Labeled Hazardous Waste Containers prep_supplies->prep_waste don_ppe Don PPE in Designated Area prep_waste->don_ppe weigh Weigh/Aliquot Powder (Minimize Dust/Use Containment) don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution handle_containers Keep Containers Sealed prepare_solution->handle_containers decontaminate Decontaminate Surfaces & Equipment handle_containers->decontaminate Proceed to Cleanup doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose_waste Dispose of Contaminated Materials in Labeled Bins doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linaclotide Acetate
Reactant of Route 2
Linaclotide Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.